molecular formula C8H7BrO2 B189313 5-Bromo-2-methoxybenzaldehyde CAS No. 25016-01-7

5-Bromo-2-methoxybenzaldehyde

Cat. No.: B189313
CAS No.: 25016-01-7
M. Wt: 215.04 g/mol
InChI Key: IJIBRSFAXRFPPN-UHFFFAOYSA-N
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Description

The spectral properties of 5-Bromo-2-methoxybenzaldehyde have been studied.>

Properties

IUPAC Name

5-bromo-2-methoxybenzaldehyde
Source PubChem
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InChI

InChI=1S/C8H7BrO2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJIBRSFAXRFPPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10179716
Record name 5-Bromo-2-methoxybenzaldehyde
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Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

25016-01-7
Record name 5-Bromo-2-methoxybenzaldehyde
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Record name 5-Bromo-2-methoxybenzaldehyde
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Record name 5-Bromo-2-methoxybenzaldehyde
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Record name 5-bromo-2-methoxybenzaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-methoxybenzaldehyde (CAS: 25016-01-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methoxybenzaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in modern organic synthesis.[1][2] Its unique molecular architecture, featuring a benzaldehyde moiety substituted with a bromine atom at the 5-position and a methoxy group at the 2-position, provides a reactive platform for a multitude of chemical transformations.[1] This off-white to light yellow crystalline powder is a key intermediate in the synthesis of a wide range of biologically active molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][3] The strategic placement of its functional groups—the reactive aldehyde, the versatile bromine atom for cross-coupling reactions, and the electron-donating methoxy group—makes it an invaluable precursor for constructing complex molecular frameworks, particularly in the realm of drug discovery and development.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below.

PropertyValueReference(s)
CAS Number 25016-01-7[4]
Molecular Formula C₈H₇BrO₂[4]
Molecular Weight 215.04 g/mol [4]
Appearance White to off-white or light yellow crystalline powder[1][2]
Melting Point 116-119 °C
Boiling Point Not available
Solubility Sparingly soluble in water[2]
SMILES COC1=C(C=C(C=C1)Br)C=O[4]
InChI InChI=1S/C8H7BrO2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-5H,1H3[4]
InChIKey IJIBRSFAXRFPPN-UHFFFAOYSA-N[4]

Spectroscopic Data

The structural integrity of this compound is confirmed through various spectroscopic techniques.

SpectroscopyDataReference(s)
¹H NMR A ¹H NMR spectrum is available, with resonance signals corresponding to the protons in the molecule.[5]
¹³C NMR A ¹³C NMR spectrum is available for this compound.[4]
Mass Spectrometry Mass spectrometry data is available, confirming the molecular weight.[4]
Infrared (IR) Spectroscopy IR spectral data is available.[4]

Synthesis and Reactivity

This compound is exclusively a synthetic compound and has no known natural sources.[2] Its synthesis is most commonly achieved through the bromination of 2-methoxybenzaldehyde.

Synthesis of this compound

A common laboratory-scale synthesis involves the electrophilic aromatic substitution of 2-methoxybenzaldehyde using bromine in acetic acid.[2]

Experimental Protocol: Bromination of 2-methoxybenzaldehyde [2]

  • Materials: 2-methoxybenzaldehyde, Bromine (Br₂), Acetic acid.

  • Procedure:

    • Dissolve 2-methoxybenzaldehyde in acetic acid in a reaction vessel.

    • Cool the solution to a low temperature (e.g., 0-5 °C) to control the regioselectivity of the bromination.

    • Slowly add a solution of bromine in acetic acid to the reaction mixture with constant stirring.

    • Allow the reaction to proceed at ambient temperature for a specified time (e.g., 20 hours).

    • Upon completion, the reaction mixture is worked up to isolate the product. This typically involves quenching any unreacted bromine, followed by extraction and purification.

    • Purification is often achieved by recrystallization or column chromatography to yield this compound.

Reactivity and Key Reactions

The chemical versatility of this compound stems from its three key functional groups:

  • Aldehyde Group: This group readily undergoes nucleophilic addition and condensation reactions, making it a valuable handle for constructing larger molecules.[1]

  • Bromine Atom: The bromine atom serves as an excellent leaving group in nucleophilic aromatic substitution reactions and is a key participant in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings.[1] This allows for the introduction of a wide variety of substituents at the 5-position.

  • Methoxy Group: As an electron-donating group, the methoxy group influences the reactivity and electronic properties of the aromatic ring.[1]

A significant application of this compound is in the Suzuki-Miyaura cross-coupling reaction , which is a powerful method for forming carbon-carbon bonds.

Experimental Protocol: Suzuki-Miyaura Coupling

  • General Principle: The Suzuki reaction couples an organohalide with an organoboron species in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.[6] In the case of this compound, the carbon-bromine bond is the reactive site for the palladium catalyst.[7]

  • Materials: this compound, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃, Na₂CO₃), and a suitable solvent system (e.g., toluene, THF, often with water).[6]

  • Procedure:

    • To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, the base, and the palladium catalyst.

    • Add the degassed solvent(s) to the vessel.

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress using techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Once the reaction is complete, cool the mixture and perform an aqueous work-up to remove inorganic salts.

    • Extract the product with an organic solvent.

    • Dry the organic layer, concentrate it, and purify the product using column chromatography or recrystallization.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical agents, particularly in the development of anti-inflammatory and analgesic drugs.[3] Its structural framework is a component of numerous biologically active molecules.

Anti-inflammatory Activity and Signaling Pathways

Research has shown that derivatives of brominated benzaldehydes can exhibit significant anti-inflammatory properties. For instance, a structurally related compound, 5-bromo-2-hydroxy-4-methyl-benzaldehyde (BHMB), has been shown to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[8] This inhibition occurs through the inactivation of key signaling pathways, including the Extracellular signal-regulated kinase (ERK), p38 mitogen-activated protein kinase (p38), and Nuclear Factor-kappa B (NF-κB) pathways.[8]

The aldehyde group of this compound can be readily converted to a hydroxyl group, making this signaling pathway relevant to its potential derivatives in drug discovery. The inactivation of these pathways prevents the downstream production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[8]

G Simplified Signaling Pathway of Anti-inflammatory Action LPS LPS ERK ERK LPS->ERK activates p38 p38 LPS->p38 activates NFkB NF-κB LPS->NFkB activates BHMB 5-Bromo-2-hydroxy-4-methyl-benzaldehyde (Derivative) BHMB->ERK inhibits BHMB->p38 inhibits BHMB->NFkB inhibits ProInflammatory_Mediators Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-6, IL-1β) ERK->ProInflammatory_Mediators leads to production p38->ProInflammatory_Mediators leads to production NFkB->ProInflammatory_Mediators leads to production

Caption: Inhibition of pro-inflammatory signaling pathways by a derivative of this compound.

Synthesis of Heterocyclic Compounds

The aldehyde functionality of this compound is a key feature for the synthesis of various heterocyclic compounds, which are prevalent in many pharmaceuticals due to their diverse biological activities.[1] It can react with amines, hydrazines, and other nucleophiles to form imines and related intermediates, which can then undergo cyclization reactions to generate a wide array of heterocyclic scaffolds.

G General Workflow for Heterocycle Synthesis Start This compound Intermediate Imine / Hydrazone Intermediate Start->Intermediate + Reagent Amine / Hydrazine / other nucleophile Reagent->Intermediate Cyclization Cyclization Reaction Intermediate->Cyclization Heterocycle Heterocyclic Scaffold Cyclization->Heterocycle

Caption: A generalized workflow for the synthesis of heterocyclic compounds from this compound.

Safety and Handling

This compound is considered moderately hazardous upon exposure and may cause irritation to the skin, eyes, and respiratory tract.[2]

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Personal Protective Equipment (PPE): It is recommended to handle this compound in a well-ventilated area or fume hood while wearing appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its unique combination of reactive functional groups allows for the facile construction of complex molecular architectures and diverse heterocyclic systems. The demonstrated anti-inflammatory potential of its derivatives highlights the importance of this scaffold in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, serving as a valuable resource for researchers and scientists working at the forefront of chemical and pharmaceutical innovation.

References

physical properties of 5-Bromo-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 5-Bromo-2-methoxybenzaldehyde

This guide provides a comprehensive overview of the core , tailored for researchers, scientists, and professionals in drug development. It includes tabulated quantitative data, detailed experimental protocols, and logical diagrams to facilitate a deeper understanding of this versatile chemical compound.

Core Physical and Chemical Properties

This compound is an aromatic organic compound that serves as a key intermediate and building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2][3] Its chemical structure, featuring a benzaldehyde ring substituted with a bromine atom and a methoxy group, imparts specific reactivity and physical characteristics.[2] The aldehyde group is a site for nucleophilic addition, while the bromine atom allows for various cross-coupling reactions.

Data Presentation: Summary of Physical Properties

The following table summarizes the key quantitative physical and chemical properties of this compound.

PropertyValueCitations
IUPAC Name This compound[1][4][5]
Synonyms 5-Bromo-2-anisaldehyde, 5-Bromo-o-anisaldehyde, 2-Methoxy-5-bromobenzaldehyde[2][3][5]
CAS Number 25016-01-7[1][3][6][7]
Molecular Formula C₈H₇BrO₂[2][3][4][6]
Molecular Weight 215.05 g/mol [3][4][6]
Appearance White to light yellow crystalline powder or solid[1][2][3][7][8]
Melting Point 112.5 - 119 °C[6][7][8][9][10]
Boiling Point ~289.1 °C
Solubility Sparingly soluble in water; Soluble in organic solvents such as ethanol, dichloromethane, and chloroform.[1][2][7]

Synthesis and Characterization Workflow

The logical flow for synthesizing and subsequently characterizing the is crucial for ensuring sample purity and identity.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Physical Characterization start Start: 2-methoxybenzaldehyde reaction Bromination Reaction start->reaction reagents Reagents: Br₂, Acetic Acid reagents->reaction product Product: This compound reaction->product Yield: ~58% mp Melting Point Determination product->mp bp Boiling Point Determination product->bp sol Solubility Testing product->sol spec Spectroscopic Analysis (IR, NMR) product->spec data Data Compilation and Verification mp->data bp->data sol->data spec->data

Caption: Workflow for the synthesis and physical characterization.

Experimental Protocols

Detailed methodologies for determining the key physical properties are provided below. These protocols are standard for organic solids and liquids and are applicable to this compound.

Melting Point Determination

The melting point provides a criterion for purity; pure crystalline solids exhibit a sharp melting range (typically 0.5-1.0°C). Impurities tend to depress and broaden the melting point range.[11]

Methodology (Capillary Tube Method):

  • Sample Preparation: A small amount of finely powdered, dry this compound is introduced into a capillary tube, which is sealed at one end.[11][12] The tube is tapped gently to pack the solid to a height of 1-2 mm.[12][13]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[11] This assembly is placed in a heating bath (e.g., Thiele tube with mineral oil) or a calibrated melting point apparatus.[12]

  • Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.[13]

  • Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample has completely melted.[12][14] The melting point is reported as the range T1-T2.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[15][16]

Methodology (Micro Boiling Point/Capillary Method):

  • Sample Preparation: A few drops of the substance (if in liquid form, or melted) are placed in a small fusion tube.[15][17] A smaller capillary tube, sealed at one end, is inverted and placed inside the fusion tube with its open end submerged in the liquid.[15][18]

  • Apparatus Setup: The fusion tube assembly is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or an aluminum block heater.[15][17]

  • Heating and Observation: The apparatus is heated gently.[15] As the temperature rises, air trapped in the inverted capillary will bubble out. The heating continues until a rapid and continuous stream of bubbles emerges from the capillary tip.[15]

  • Data Recording: The heat source is then removed. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[18]

Solubility Testing

Solubility tests provide information about the polarity and the presence of certain functional groups in a molecule.[19][20]

Methodology:

  • Solvent Selection: A range of solvents with varying polarities is used, typically starting with water, followed by common organic solvents.

  • Procedure:

    • Place approximately 10-25 mg of this compound into a small test tube.[20][21]

    • Add 0.5-1.0 mL of the chosen solvent (e.g., water, ethanol, dichloromethane) in portions.[22][23]

    • Shake the tube vigorously after each addition and observe if the solid dissolves to form a homogeneous solution.[21][22]

    • Record the substance as soluble, sparingly soluble, or insoluble.

  • Acid-Base Solubility (for functional group indication):

    • If the compound is insoluble in water, its solubility can be tested in 5% NaOH and 5% HCl aqueous solutions.[19][22] Solubility in these reagents can indicate the presence of acidic or basic functional groups, respectively.[20]

Logical Relationships in Synthesis

This compound is commonly synthesized via the electrophilic bromination of 2-methoxybenzaldehyde. This relationship is a foundational concept for researchers working with this compound.

Synthesis_Reaction reactant 2-methoxybenzaldehyde product This compound reactant->product Electrophilic Aromatic Substitution reagent Br₂ in Acetic Acid reagent->product

References

An In-depth Technical Guide to the Structure Elucidation of 5-Bromo-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical techniques and data interpretation used for the structural elucidation of 5-Bromo-2-methoxybenzaldehyde. This document details the physicochemical properties, spectroscopic data, and experimental methodologies crucial for the unambiguous identification and characterization of this important chemical intermediate.

Physicochemical Properties

This compound is a substituted aromatic aldehyde. Its fundamental physicochemical properties are summarized in the table below, providing a foundational dataset for its identification.

PropertyValueReference
CAS Number 25016-01-7[1]
Molecular Formula C₈H₇BrO₂[1]
Molecular Weight 215.04 g/mol [1]
Appearance White to yellow crystalline powder
Melting Point 116-119 °C[2]
IUPAC Name This compound[1]
Synonyms 5-Bromo-o-anisaldehyde, 2-Methoxy-5-bromobenzaldehyde[1]

Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum reveals the chemical environment and connectivity of the hydrogen atoms in the molecule. The expected signals for this compound are detailed below. Note: Experimentally obtained coupling constants were not available in the searched literature; typical values are provided.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.4Singlet (s)1HAldehyde (-CHO)
~7.9Doublet (d)1HH-6
~7.7Doublet of Doublets (dd)1HH-4
~7.0Doublet (d)1HH-3
~3.9Singlet (s)3HMethoxy (-OCH₃)

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Chemical Shift (δ) ppmAssignment
~189C=O (Aldehyde)
~160C-2 (C-OCH₃)
~138C-6
~128C-4
~125C-1
~118C-5 (C-Br)
~114C-3
~56-OCH₃ (Methoxy)
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
~3000-3100MediumC-H stretch (aromatic)
~2850, ~2750MediumC-H stretch (aldehyde)
~1685StrongC=O stretch (aldehyde)
~1570StrongC=C stretch (aromatic ring)
~1250StrongC-O stretch (ether)
~1020MediumC-O stretch (ether)
~600-800StrongC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity. The presence of a bromine atom is readily identified by the characteristic M/M+2 isotopic pattern.

m/z (Mass-to-Charge Ratio)Relative IntensityAssignment
214/216High[M]⁺ (Molecular ion)
213/215Moderate[M-H]⁺
185/187Moderate[M-CHO]⁺
172/174Low[M-C₂H₂O]⁺
136Moderate[M-Br]⁺
92High[C₆H₄O]⁺
63High[C₅H₃]⁺

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the structure elucidation of this compound are provided below.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: A sample of approximately 10-20 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent) is used.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: Approximately 240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

  • Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

FT-IR Spectroscopy
  • Sample Preparation (ATR): A small amount of the solid this compound is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Pressure is applied to ensure good contact between the sample and the crystal.

  • Instrumentation: A Fourier-Transform Infrared Spectrometer (e.g., PerkinElmer Spectrum Two or equivalent) equipped with an ATR accessory.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is recorded.

    • The sample spectrum is then recorded.

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final infrared spectrum.

Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source (e.g., Agilent GC-MS system).

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless injector at 250°C.

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 450.

  • Data Analysis: The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to this compound. The mass spectrum associated with this peak is then extracted and analyzed for its molecular ion and fragmentation pattern.

Visualizations

Structure Elucidation Workflow

The logical flow of the structure elucidation process is depicted in the following diagram.

Structure_Elucidation_Workflow cluster_sample Sample Information cluster_techniques Analytical Techniques cluster_data Data Analysis cluster_conclusion Structure Confirmation Sample This compound (Unknown Structure Initially) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Carbon Skeleton NMR->NMR_Data FTIR_Data Functional Groups (C=O, C-O, C-Br) FTIR->FTIR_Data MS_Data Molecular Weight, Isotopic Pattern, Fragmentation MS->MS_Data Structure Confirmed Structure of This compound NMR_Data->Structure FTIR_Data->Structure MS_Data->Structure

Caption: Workflow for the structure elucidation of this compound.

Hypothetical Signaling Pathway Inhibition

This compound serves as a precursor for the synthesis of various biologically active molecules. The diagram below illustrates a hypothetical signaling pathway where a derivative of this compound acts as an inhibitor.

Signaling_Pathway_Inhibition cluster_pathway Cellular Signaling Pathway cluster_inhibitor Inhibitory Action Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Derivative Derivative of This compound Derivative->Kinase2

Caption: Hypothetical inhibition of a kinase by a derivative of this compound.

References

A Comprehensive Technical Guide to the Safety and Handling of 5-Bromo-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the safe handling, storage, and emergency procedures for 5-Bromo-2-methoxybenzaldehyde (CAS No: 25016-01-7). The information compiled is intended to equip laboratory personnel with the necessary knowledge to minimize risks and ensure a safe working environment. Adherence to these protocols is critical for both personal safety and environmental stewardship.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1][2] The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The compound is considered moderately hazardous and may cause irritation to the skin, eyes, and respiratory tract.[3]

Table 1: GHS Hazard Classification

CategoryClassificationPictogramSignal Word
GHS Classification Acute Toxicity, Oral (Category 4)[3][4][5] Skin Corrosion/Irritation (Category 2)[1][5] Serious Eye Damage/Eye Irritation (Category 2/2A)[1][5] Specific target organ toxicity — single exposure (Category 3), Respiratory system[1][5][6]GHS07 (Irritant)[5]Warning [1][2][3][4][5][6]
Hazard Statements H302: Harmful if swallowed[3][4][5] H315: Causes skin irritation[1][5] H319: Causes serious eye irritation[1][5] H335: May cause respiratory irritation[1][5][6]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling.

Table 2: Physicochemical Data for this compound

PropertyValue
Molecular Formula C₈H₇BrO₂[5]
Molecular Weight 215.04 g/mol [5]
Appearance Light yellow powder solid[6][7]
Odor Odorless[6]
Melting Point 116-119 °C
Boiling Point 289.1 °C at 760 mmHg[3]
Flash Point 128.7 °C[3]
Density 1.522 g/cm³[3]
Solubility Limited solubility in water; Soluble in organic solvents like ethanol and dichloromethane[7]

Experimental Protocols: Safe Handling and Storage

3.1. Exposure Controls and Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling. The following engineering controls and PPE are mandatory to minimize exposure.

Table 3: Recommended Personal Protective Equipment (PPE) and Controls

Control TypeSpecification and RecommendationsRationale
Engineering Controls Handle in a well-ventilated area, preferably within a chemical fume hood.[1][2][4][8] Ensure safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[1][8]To minimize inhalation of dust and vapors and to provide immediate decontamination facilities.
Eye/Face Protection Wear tightly fitting safety goggles with side-shields or chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][4][8]Protects against splashes and airborne particles.
Skin and Body Protection Wear chemical-impermeable gloves (e.g., nitrile) and appropriate protective clothing to prevent skin exposure.[1][2][4] A flame-resistant or 100% cotton lab coat should be worn and fully buttoned.[9]Prevents direct skin contact, absorption, and irritation.
Respiratory Protection If engineering controls are insufficient, or if irritation is experienced, use a NIOSH-approved full-face respirator with appropriate cartridges or a type N95 dust mask.[4][10]Minimizes the risk of inhaling harmful dust or vapors.

3.2. General Handling Protocols

  • Wash face, hands, and any exposed skin thoroughly after handling.[1][2][4]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[2][4]

  • Avoid contact with skin, eyes, and clothing.[1][3]

  • Avoid breathing dust or forming aerosols.[1][2][4]

  • Use non-sparking tools and take measures to prevent the build-up of electrostatic charge.[4][11]

3.3. Storage Conditions

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3][4]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[1]

  • Store locked up.[1][2]

Emergency and First-Aid Procedures

4.1. First-Aid Measures

  • General Advice: If symptoms persist, seek medical attention.[2]

  • Inhalation: Remove the victim to fresh air.[1][2] If breathing is difficult or has stopped, provide artificial respiration.[1][4] Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[1][2] If skin irritation occurs, get medical advice/attention.[1]

  • Eye Contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1][2] Remove contact lenses, if present and easy to do.[1] If eye irritation persists, get medical advice/attention.[1]

  • Ingestion: Rinse mouth with water.[2][4] Do NOT induce vomiting.[8] Call a POISON CENTER or doctor for medical help.[2][4]

4.2. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[1][2][4]

  • Unsuitable Extinguishing Media: No information available.[1]

  • Specific Hazards: The product is a combustible solid. Thermal decomposition can lead to the release of irritating and toxic gases, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides.[1][2]

  • Protective Equipment for Firefighters: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[1][2][4]

4.3. Accidental Release Measures

  • Personal Precautions: Ensure adequate ventilation.[1][2][6] Evacuate personnel to safe areas.[4] Avoid dust formation and contact with the substance.[2][4][6] Use the personal protective equipment specified in Section 3.1.[1][2][6]

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so.[4] The substance should not be released into the environment or enter drains.[2][4]

  • Methods for Containment and Cleanup: Use dry clean-up procedures.[12] Sweep up or vacuum the spill and shovel it into suitable, closed, and labeled containers for disposal.[1][6] Avoid generating dust.[12]

Spill Response Workflow

The following diagram outlines the logical workflow for responding to an accidental spill of this compound.

Spill_Response_Workflow start Spill Occurs assess Assess Situation (Size & Hazard) start->assess evacuate Evacuate Immediate Area assess->evacuate If large or high risk ppe Don Appropriate PPE (Gloves, Goggles, Respirator) assess->ppe If manageable report Report Incident evacuate->report contain Contain Spill (Use inert absorbent) ppe->contain cleanup Clean Up Spill (Sweep, avoid dust) contain->cleanup decontaminate Decontaminate Area & Equipment cleanup->decontaminate dispose Dispose of Waste (As hazardous material) decontaminate->dispose dispose->report

Caption: Logical workflow for handling a chemical spill.

Disposal Considerations

Waste from this product must be treated as hazardous.[10] Dispose of contents and containers in accordance with local, regional, and national hazardous waste regulations.[2][4] Chemical waste generators must ensure complete and accurate classification of the waste.[1] Do not empty into drains.[1] Contaminated PPE should also be collected and disposed of as hazardous waste.[10]

References

Technical Guide on the Solubility of 5-Bromo-2-methoxybenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed overview of the solubility characteristics of 5-Bromo-2-methoxybenzaldehyde (CAS No. 25016-01-7), a crucial intermediate in organic and medicinal chemistry. A thorough understanding of its solubility is fundamental for optimizing reaction conditions, developing purification strategies, and formulating active compounds. This document outlines the known qualitative and quantitative solubility data, provides a comprehensive experimental protocol for precise solubility determination, and visualizes the workflow for clarity.

Core Properties of this compound

Before delving into its solubility, it is essential to understand the key physicochemical properties of this compound.

PropertyValueReference
CAS Number 25016-01-7[1]
Molecular Formula C₈H₇BrO₂[2]
Molecular Weight 215.04 g/mol [1]
Appearance White to yellow or tan crystalline powder[3][4][5]
Melting Point 116-119 °C[1]

The structure, featuring a polar benzaldehyde moiety and a methoxy group, alongside a nonpolar bromo-substituted aromatic ring, results in moderate polarity. This duality governs its interaction with various organic solvents.

Solubility Profile

The solubility of an organic compound is dictated by the principle of "like dissolves like." Therefore, this compound is expected to exhibit higher solubility in solvents with comparable polarity.

Qualitative Solubility: Publicly available data indicates that this compound is soluble in organic solvents such as ethanol and dichloromethane, with limited solubility in water.[2]

Quantitative Solubility Data: Comprehensive quantitative solubility data for this compound across a wide array of organic solvents is not readily available in published literature. However, one specific data point has been reported:

SolventSolubilityConditionsReference
Chloroform (CHCl₃)25 mg/mLClear, colorless to yellow solution[4]

Given the lack of extensive data, experimental determination is necessary for specific applications. The following table provides a categorized list of common organic solvents for which solubility testing is recommended.

CategorySolventRationale for Testing
Polar Aprotic AcetoneGood general-purpose solvent for moderately polar compounds.
AcetonitrileOften used in chromatography and as a reaction solvent.
Dimethylformamide (DMF)High polarity, effective for compounds with low solubility elsewhere.
Dimethyl Sulfoxide (DMSO)High polarity, excellent solvating power for a wide range of compounds.
Polar Protic MethanolCapable of hydrogen bonding; useful for polar compounds.
EthanolCommon, less toxic alcohol solvent.[2]
IsopropanolA slightly less polar alcohol.
Nonpolar / Weakly Polar Dichloromethane (DCM)Effective for many organic solids.[2]
Diethyl EtherCommonly used for extractions and as a reaction solvent.
TolueneAromatic solvent, may interact favorably with the benzene ring.
HexanesNonpolar solvent, solubility is expected to be low.

Experimental Protocol for Solubility Determination

To obtain reliable and reproducible quantitative data, the isothermal shake-flask method is the gold standard for determining equilibrium solubility.[6][7]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Thermostatically controlled orbital shaker or water bath

  • Analytical balance

  • Glass vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound (e.g., 50-100 mg) to a series of glass vials. An excess is confirmed by the presence of undissolved solid after equilibration.

    • Pipette a precise volume (e.g., 2.0 mL) of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials into the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typical.[8][9] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 36, and 48 hours) and analyzed; equilibrium is reached when the concentration no longer changes.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2-4 hours to permit the excess solid to sediment.

    • Carefully withdraw a small aliquot of the supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved microparticles. This step is critical to prevent overestimation of solubility.

  • Analysis (HPLC Method Recommended):

    • Calibration: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).

    • Sample Analysis: Accurately dilute the filtered sample solution with the solvent to bring its concentration within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC and record the peak area.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample using the calibration curve.

    • Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.

    • The final solubility is typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining solubility.

G Workflow for Solubility Determination prep 1. Preparation Add excess solute to a known volume of solvent in vials. equilibrate 2. Equilibration Agitate vials in a thermostatically controlled shaker (24-48h). prep->equilibrate sediment 3. Sedimentation Let stand for 2-4h to allow excess solid to settle. equilibrate->sediment filter 4. Filtration Filter supernatant using a 0.22 µm syringe filter. sediment->filter analyze 5. Analysis Dilute filtrate and quantify concentration via HPLC/UV-Vis. filter->analyze calculate 6. Calculation Determine solubility using a calibration curve. analyze->calculate

Caption: Isothermal shake-flask experimental workflow.

References

The Chemical Reactivity of 5-Bromo-2-methoxybenzaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-methoxybenzaldehyde is a versatile synthetic intermediate of significant interest in medicinal chemistry, agrochemical research, and materials science. Its unique structural arrangement, featuring an electrophilic aldehyde, a nucleophilic methoxy group, and a bromine atom amenable to cross-coupling reactions, provides a rich platform for a diverse array of chemical transformations. This technical guide offers a comprehensive overview of the chemical reactivity of this compound, presenting detailed experimental protocols for its key reactions, systematically organized quantitative data, and visual diagrams of reaction pathways and workflows to facilitate its application in research and development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its effective use in synthesis and for the characterization of its reaction products. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 25016-01-7[1][2]
Molecular Formula C₈H₇BrO₂[1][2]
Molecular Weight 215.04 g/mol [1][2]
Appearance White to light yellow crystalline powder[3]
Melting Point 116-119 °C[2]
IUPAC Name This compound[1]

Table 2: Spectroscopic Data for this compound

Spectroscopy Data Reference(s)
¹H NMR See Table 3 for detailed assignments.[4][5]
¹³C NMR See Table 4 for detailed assignments.[4]
Mass Spec (EI) m/z 214 (M⁺), 216 (M⁺+2), consistent with one bromine atom.[1]
IR (cm⁻¹) Characteristic peaks for C=O (aldehyde), C-O (ether), and C-Br bonds.[6][7]

Table 3: ¹H NMR Spectral Data of this compound (CDCl₃)

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aldehyde-H~10.4s-
Aromatic-H~7.9d~2.5
Aromatic-H~7.6dd~8.8, 2.5
Aromatic-H~6.9d~8.8
Methoxy-H~3.9s-

Table 4: ¹³C NMR Spectral Data of this compound (CDCl₃)

Carbon Chemical Shift (δ, ppm)
C=O~189.0
C-OMe~161.0
C-Br~117.0
C-CHO~125.0
Aromatic CH~113.0, 129.0, 136.0
OMe~56.0

Synthesis of this compound

The most common synthetic routes to this compound involve the bromination of 2-methoxybenzaldehyde or the methylation of 5-bromosalicylaldehyde.

Experimental Protocol: Bromination of 2-Methoxybenzaldehyde

Reaction Scheme:

G 2-methoxybenzaldehyde 2-methoxybenzaldehyde This compound This compound 2-methoxybenzaldehyde->this compound NBS, Acetonitrile, rt

Caption: Bromination of 2-methoxybenzaldehyde.

Materials:

  • 2-Methoxybenzaldehyde

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 2-methoxybenzaldehyde (1.0 eq) in acetonitrile in a round-bottom flask.

  • Add N-bromosuccinimide (1.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, remove the acetonitrile under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford this compound.

Core Chemical Reactivity

This compound exhibits a rich and diverse chemical reactivity, primarily centered around its three functional groups: the aldehyde, the methoxy group, and the bromine atom.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for various transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, a valuable intermediate in the synthesis of more complex molecules.

Reaction Scheme:

G This compound This compound 5-Bromo-2-methoxybenzoic acid 5-Bromo-2-methoxybenzoic acid This compound->5-Bromo-2-methoxybenzoic acid KMnO4, Acetone/Water

Caption: Oxidation of the aldehyde.

Experimental Protocol: Oxidation with Potassium Permanganate

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Acetone

  • Water

  • Sodium bisulfite

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of acetone and water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of potassium permanganate (1.2 eq) in water, maintaining the temperature below 10 °C.

  • Stir the mixture at room temperature for 1-2 hours, or until the purple color of the permanganate has disappeared.

  • Quench the reaction by adding a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves.

  • Acidify the mixture to pH 2-3 with 1 M hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-bromo-2-methoxybenzoic acid.

The aldehyde can be selectively reduced to the corresponding primary alcohol.

Reaction Scheme:

G This compound This compound 5-Bromo-2-methoxybenzyl alcohol 5-Bromo-2-methoxybenzyl alcohol This compound->5-Bromo-2-methoxybenzyl alcohol NaBH4, Methanol

Caption: Reduction of the aldehyde.

Experimental Protocol: Reduction with Sodium Borohydride [8][9]

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give 5-bromo-2-methoxybenzyl alcohol.

The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes.

Reaction Scheme:

G 5-Bromo-2-methoxybenzaldehydePhosphorus Ylide 5-Bromo-2-methoxybenzaldehydePhosphorus Ylide Alkene Alkene 5-Bromo-2-methoxybenzaldehydePhosphorus Ylide->Alkene THF, rt

Caption: Wittig olefination reaction.

Experimental Protocol: General Procedure for the Wittig Reaction

Materials:

  • A phosphonium salt (e.g., methyltriphenylphosphonium bromide)

  • A strong base (e.g., n-butyllithium or potassium tert-butoxide)

  • Anhydrous tetrahydrofuran (THF)

  • This compound

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend the phosphonium salt (1.1 eq) in anhydrous THF under an inert atmosphere.

  • Cool the suspension to 0 °C and add the strong base dropwise.

  • Stir the resulting ylide solution at room temperature for 1 hour.

  • Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Reactions Involving the Bromine Atom

The bromine atom serves as a key functional handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds.

Reaction Scheme:

G 5-Bromo-2-methoxybenzaldehydeArylboronic acid 5-Bromo-2-methoxybenzaldehydeArylboronic acid 5-Aryl-2-methoxybenzaldehyde 5-Aryl-2-methoxybenzaldehyde 5-Bromo-2-methoxybenzaldehydeArylboronic acid->5-Aryl-2-methoxybenzaldehyde Pd catalyst, Base, Solvent

Caption: Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki-Miyaura Coupling [10]

Materials:

  • This compound

  • An arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., toluene/water, dioxane/water)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (2-5 mol%), and the base (2.0 eq).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Table 5: Representative Yields for Suzuki-Miyaura Coupling Reactions

Arylboronic Acid Catalyst Base Solvent Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O~80-95
4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane/H₂O~85-98

This reaction is a powerful tool for the synthesis of arylamines.

Reaction Scheme:

G 5-Bromo-2-methoxybenzaldehydeAmine 5-Bromo-2-methoxybenzaldehydeAmine 5-Amino-2-methoxybenzaldehyde derivative 5-Amino-2-methoxybenzaldehyde derivative 5-Bromo-2-methoxybenzaldehydeAmine->5-Amino-2-methoxybenzaldehyde derivative Pd catalyst, Ligand, Base, Solvent

Caption: Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination [11]

Materials:

  • This compound

  • An amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-2 mol%), ligand (2-4 mol%), and base (1.5 eq) to a reaction vessel.

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Table 6: Representative Yields for Buchwald-Hartwig Amination Reactions

Amine Catalyst/Ligand Base Solvent Yield (%)
MorpholinePd₂(dba)₃ / XPhosNaOtBuTolueneHigh
AnilinePd(OAc)₂ / SPhosK₃PO₄DioxaneGood to High
Synthesis of Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of various heterocyclic scaffolds, which are prevalent in many pharmaceuticals.

Quinazolines can be synthesized through the condensation of this compound with 2-aminobenzamides or related compounds.

Reaction Scheme:

G 5-Bromo-2-methoxybenzaldehyde2-Aminobenzamide 5-Bromo-2-methoxybenzaldehyde2-Aminobenzamide Substituted Quinazolinone Substituted Quinazolinone 5-Bromo-2-methoxybenzaldehyde2-Aminobenzamide->Substituted Quinazolinone Catalyst, Solvent, Heat

Caption: Quinazoline synthesis.

Benzofuran derivatives can be prepared from this compound through various synthetic routes, often involving an intramolecular cyclization.

Reaction Scheme:

G This compound This compound Substituted Benzofuran Substituted Benzofuran This compound->Substituted Benzofuran Multi-step synthesis

Caption: Benzofuran synthesis.

The Bischler-Napieralski or Pictet-Spengler reactions, after appropriate derivatization of the aldehyde, can be employed for the synthesis of isoquinoline scaffolds.[12][13][14][15]

Reaction Scheme:

G This compound derivative This compound derivative Substituted Dihydroisoquinoline Substituted Dihydroisoquinoline This compound derivative->Substituted Dihydroisoquinoline Acid, Dehydrating agent

Caption: Isoquinoline synthesis.

Experimental Workflows and Signaling Pathways

Visualizing experimental workflows and the broader context of the synthesized molecules in biological pathways is crucial for research and development.

G cluster_0 General Experimental Workflow Reaction Setup Reaction Setup Reagent Addition Reagent Addition Reaction Setup->Reagent Addition Reaction Monitoring Reaction Monitoring Reagent Addition->Reaction Monitoring Workup Workup Reaction Monitoring->Workup Purification Purification Workup->Purification Characterization Characterization Purification->Characterization

Caption: A generalized experimental workflow for reactions involving this compound.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, providing access to a diverse array of complex molecules with potential applications in drug discovery, agrochemicals, and materials science. The detailed protocols and compiled data in this guide are intended to serve as a practical resource for researchers, enabling the efficient and effective utilization of this important synthetic intermediate.

References

5-Bromo-2-methoxybenzaldehyde synonyms and alternative names

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Bromo-2-methoxybenzaldehyde: Synonyms, Properties, and Synthetic Methodologies

For researchers, scientists, and professionals in drug development, a comprehensive understanding of key chemical intermediates is paramount. This compound is a versatile aromatic aldehyde that serves as a crucial building block in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and agrochemicals.[1][2] This technical guide provides a detailed overview of its synonyms, alternative names, physicochemical properties, and key synthetic protocols.

Nomenclature and Identification

Correctly identifying a chemical compound is fundamental for seamless research and collaboration. This compound is known by several alternative names and identifiers in chemical literature and databases. A consolidated list is provided below for easy reference.

Identifier Type Identifier
IUPAC Name This compound[2][3]
CAS Number 25016-01-7[1][2][4][5]
Synonyms 2-Methoxy-5-bromobenzaldehyde[1][2][4], 5-Bromo-o-anisaldehyde[1][2][5], 5-Bromo-2-anisaldehyde[2][4], Benzaldehyde, 5-bromo-2-methoxy-[1][2], o-Anisaldehyde, 5-bromo-[1][2]
Alternative Names 3-Bromo-6-methoxybenzaldehyde[1], 5-Bromo-Ortho-Anisaldehyde[1]
Linear Formula BrC₆H₃(OCH₃)CHO[5]
Molecular Formula C₈H₇BrO₂[1][4]

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in synthetic chemistry. The compound is typically a white to yellow or light brown crystalline powder.[4]

Property Value
Molecular Weight 215.04 g/mol [2][5]
Appearance White to yellow crystalline powder[4]
Melting Point 116-119 °C
Purity ≥ 98% (HPLC)[4], 99%[5]
Solubility Soluble in organic solvents like ethanol and dichloromethane; limited solubility in water.[6]
Storage Store at 0-8°C[4]

Synthetic Protocols

The synthesis of this compound can be achieved through various routes. One common method is the formylation of p-bromoanisole. Below is a detailed experimental protocol for this synthesis.

Synthesis of this compound via Formylation of p-Bromoanisole

This protocol is based on the electrophilic formylation of p-bromoanisole using titanium tetrachloride and dichloromethyl methyl ether.[5]

Materials:

  • p-Bromoanisole

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethyl methyl ether

  • Methylene chloride (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Cool a solution of p-bromoanisole (1.0 eq) in methylene chloride to 0 °C.

  • Add titanium tetrachloride (2.0 eq) dropwise to the cooled solution.

  • After 10 minutes, add dichloromethyl methyl ether (1.1 eq) dropwise and stir the reaction for 90 minutes at 0-10 °C.

  • Quench the reaction by pouring it into an excess of saturated sodium bicarbonate solution and methylene chloride.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.[5]

A visual representation of this synthetic workflow is provided below.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product p_bromoanisole p-Bromoanisole reaction_mixture Reaction Mixture (0-10 °C, 90 min) p_bromoanisole->reaction_mixture ticl4 TiCl₄ ticl4->reaction_mixture dcmme Dichloromethyl methyl ether dcmme->reaction_mixture ch2cl2 CH₂Cl₂ ch2cl2->reaction_mixture quench Quench with NaHCO₃ soln. reaction_mixture->quench 1. extract Extract with CH₂Cl₂ quench->extract 2. wash Wash with NaHCO₃ & Brine extract->wash 3. dry Dry over MgSO₄ wash->dry 4. concentrate Concentrate dry->concentrate 5. chromatography Column Chromatography concentrate->chromatography 6. product 5-Bromo-2-methoxy- benzaldehyde chromatography->product

Caption: Synthetic workflow for this compound.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of various biologically active molecules. Its functional groups—the aldehyde, the bromo substituent, and the methoxy group—provide multiple reaction sites for building complex molecular architectures.[2] It serves as a precursor for the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[1] Furthermore, this compound is utilized in the development of agrochemicals, such as pesticides and herbicides.[1]

While specific signaling pathways directly modulated by this compound are not extensively documented, its derivatives have shown potential in areas like cancer research. For instance, related benzyloxybenzaldehyde derivatives have demonstrated cytotoxic effects against cancer cell lines. The biological potential of compounds synthesized from this scaffold highlights its importance in drug discovery and development.

Conclusion

This compound is a key chemical intermediate with a well-defined profile of synonyms, properties, and synthetic routes. Its versatility makes it an indispensable tool for chemists in academia and industry. The detailed information provided in this guide is intended to support researchers in their efforts to synthesize novel compounds with potential therapeutic and industrial applications.

References

Theoretical Investigations into the Molecular Structure and Spectroscopic Properties of 5-Bromo-2-methoxybenzaldehyde: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the theoretical studies on 5-Bromo-2-methoxybenzaldehyde, a significant intermediate in organic and medicinal chemistry.[1] By leveraging computational chemistry, specifically Density Functional Theory (DFT), we can elucidate the molecule's structural parameters, vibrational frequencies, electronic properties, and non-linear optical (NLO) behavior. This document serves as a comprehensive resource, summarizing key quantitative data in structured tables, outlining relevant experimental protocols, and visualizing complex relationships through diagrams to facilitate a deeper understanding of this compound for research and development applications.

Introduction

This compound (also known as 5-Bromo-o-anisaldehyde) is an aromatic aldehyde with the chemical formula C₈H₇BrO₂.[2][3] Its molecular structure, featuring a benzaldehyde core with a bromine atom at the 5-position and a methoxy group at the 2-position, makes it a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and other fine chemicals.[1][4] Theoretical studies are crucial for understanding the interplay between the compound's structure and its chemical and physical properties, which in turn informs its potential applications. These computational analyses provide insights that complement and guide experimental work.

Computational Methodology

Theoretical investigations of molecules like this compound typically employ quantum chemical calculations. Density Functional Theory (DFT) is a widely used approach for this purpose.[5][6]

Software and Basis Set

A common software package for these calculations is GAUSSIAN.[5][6] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines the strengths of both Hartree-Fock theory and DFT. A suitable basis set for such a molecule, which includes a bromine atom, would be 6-311++G(d,p).[5] This basis set provides a good balance between computational cost and accuracy for predicting molecular properties.

General Experimental Protocol for Comparison

For validation of theoretical data, experimental results are essential. The following outlines a general protocol for the characterization of this compound.

Synthesis: A common route to synthesize this compound is through the formylation of p-bromoanisole.[7]

Spectroscopic Analysis:

  • FT-IR Spectroscopy: The FT-IR spectrum is typically recorded in the range of 4000–400 cm⁻¹ using a KBr pellet technique.[5]

  • FT-Raman Spectroscopy: The FT-Raman spectrum is often recorded in the range of 4000–100 cm⁻¹.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are usually recorded in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.

  • UV-Vis Spectroscopy: The UV-Vis absorption spectrum is measured in a suitable solvent, like chloroform or methanol, typically in the 200–800 nm range.[5]

Molecular Geometry and Structural Parameters

The first step in a theoretical study is the optimization of the molecular geometry to find the most stable conformation. The optimized structure provides key information on bond lengths and bond angles.

Table 1: Selected Theoretical and Experimental Geometric Parameters of Related Benzaldehydes

ParameterBond/AngleTheoretical (Å or °) (5-Bromo-2-hydroxybenzaldehyde)[5]Experimental (Å or °) (5-Bromo-2-hydroxybenzaldehyde)[5]
Bond LengthC-C (aromatic)1.3 - 1.41.3 - 1.4
C-H (aromatic)1.0 - 1.10.93
Bond AngleC-C-C (aromatic)119.2 - 121.4118.5 - 121.1
C-C-H (aromatic)117.9 - 121.7119.3 - 120.1

Vibrational Analysis: FT-IR and FT-Raman Spectroscopy

Vibrational frequency calculations are performed to predict the FT-IR and FT-Raman spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific functional groups.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
C-H stretch (aromatic)Aromatic C-H~3100-3000
C-H stretch (aldehyde)Aldehyde C-H~2900-2800
C=O stretch (aldehyde)Aldehyde C=O~1700-1680
C-C stretch (aromatic)Aromatic C-C~1600-1450
C-O stretch (methoxy)Methoxy C-O~1250-1000
C-Br stretchC-Br~700-500

Note: These are expected ranges based on typical values and data from similar molecules.

Electronic Properties and Frontier Molecular Orbitals

The electronic properties of a molecule, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are crucial for understanding its reactivity and electronic transitions. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.[8][9]

Table 3: Calculated Electronic Properties of a Related Brominated Benzaldehyde

MoleculeHOMO (eV)LUMO (eV)Energy Gap (eV)
5-Bromo-2-hydroxybenzaldehyde[10]-6.67-2.154.52

Note: The electronic properties of this compound are expected to be in a similar range.

A smaller HOMO-LUMO gap suggests higher chemical reactivity and is often associated with a higher polarizability, which can lead to enhanced non-linear optical properties.[8]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites for electrophilic and nucleophilic attack.[11] In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

For this compound, the MEP map would likely show the most negative potential around the oxygen atom of the carbonyl group, indicating its susceptibility to electrophilic attack. The hydrogen atoms of the aromatic ring and the aldehyde group would exhibit positive potential.

Non-Linear Optical (NLO) Properties

Organic molecules with extended π-electron systems can exhibit significant non-linear optical (NLO) properties, making them promising materials for applications in optoelectronics and photonics. Theoretical calculations can predict the NLO properties of a molecule, such as its hyperpolarizability. The presence of electron-donating (methoxy) and electron-withdrawing (bromo and aldehyde) groups can enhance these properties.

Visualizations

To better illustrate the concepts discussed, the following diagrams are provided.

Molecular_Structure cluster_ring cluster_substituents C1 C C2 C C1->C2 CHO_group CHO C1->CHO_group C3 C C2->C3 OCH3_group OCH3 C2->OCH3_group C4 C C3->C4 H1 H C3->H1 C5 C C4->C5 H2 H C4->H2 C6 C C5->C6 Br_atom Br C5->Br_atom C6->C1 H3 H C6->H3

Caption: Molecular structure of this compound.

Theoretical_Workflow start Initial Molecular Structure dft DFT Calculation (e.g., B3LYP/6-311++G(d,p)) start->dft geom_opt Geometry Optimization dft->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Properties (HOMO, LUMO, MEP) geom_opt->electronic_prop results Analysis and Comparison with Experimental Data freq_calc->results nlo_prop NLO Property Calculation electronic_prop->nlo_prop nlo_prop->results

References

5-Bromo-2-methoxybenzaldehyde material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-methoxybenzaldehyde, a versatile aromatic aldehyde crucial in synthetic chemistry. This document details its material safety data, experimental protocols for its synthesis and derivatization, and explores the potential biological signaling pathways modulated by its derivatives, making it an essential resource for professionals in research and drug development.

Material Safety Data Sheet (MSDS)

The following sections summarize the key safety and handling information for this compound, compiled from various supplier safety data sheets.

Physical and Chemical Properties
PropertyValueReference
CAS Number 25016-01-7[1][2]
Molecular Formula C₈H₇BrO₂[1][2]
Molecular Weight 215.04 g/mol [1]
Appearance White to light yellow crystalline powder[3]
Melting Point 116-119 °C[1]
Solubility Soluble in organic solvents like ethanol and dichloromethane; sparingly soluble in water.[2]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Air sensitive.[3]
Hazard Identification and Safety Information

This compound is classified as hazardous. The following table outlines its GHS hazard classifications and corresponding precautionary statements.

Hazard ClassGHS PictogramSignal WordHazard Statement(s)Precautionary Statement(s)
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed.P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
Skin Corrosion/Irritation (Category 2)GHS07WarningH315: Causes skin irritation.P264, P280
Serious Eye Damage/Eye Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation.P264, P280
Specific target organ toxicity — single exposure (Category 3), Respiratory systemGHS07WarningH335: May cause respiratory irritation.P261, P271, P304+P340, P312, P403+P233, P405, P501

Personal Protective Equipment (PPE): Use of protective gloves, clothing, eye, and face protection is recommended.[1]

Experimental Protocols

This compound is a valuable intermediate in organic synthesis. The following protocols detail its preparation and a common derivatization reaction.

Synthesis of this compound via Formylation of p-Bromoanisole

This method involves the introduction of a formyl group onto the p-bromoanisole ring.

Materials:

  • p-Bromoanisole

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethyl methyl ether

  • Methylene chloride (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Cool a solution of p-bromoanisole (1.0 eq) in methylene chloride to 0 °C.

  • Add titanium tetrachloride (2.0 eq) dropwise.

  • After 10 minutes, add dichloromethyl methyl ether (1.1 eq) dropwise and stir the reaction for 90 minutes at 0-10 °C.

  • Quench the reaction by pouring it into an excess of saturated sodium bicarbonate solution and methylene chloride.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the product.

Synthesis of a Schiff Base Derivative

Schiff bases are synthesized through the condensation of a primary amine with an aldehyde. These derivatives of this compound have shown interesting biological activities.

Materials:

  • This compound

  • Aniline (or other primary amine)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Dissolve this compound (0.01 mol) in 20 mL of absolute ethanol in a 50 mL round-bottom flask.

  • Add an equimolar amount of aniline to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow the Schiff base to precipitate.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

Biological Activity and Signaling Pathways

While this compound is primarily a synthetic intermediate, its derivatives, particularly Schiff bases, have been investigated for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4] The exact mechanisms of action are still under investigation, but some potential signaling pathways have been proposed.

Proposed Anticancer Mechanism via MAPK Signaling Pathway

Some Schiff base derivatives of 2-hydroxybenzaldehyde, a related compound, are thought to induce apoptosis in cancer cells by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[4][5] This pathway is a key regulator of cell proliferation, differentiation, and survival. It is hypothesized that these compounds can trigger a cascade of protein phosphorylations within the MAPK pathway, ultimately leading to the activation of caspases and programmed cell death.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Schiff_Base Schiff Base Derivative Schiff_Base->MEK Inhibition? Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Proposed modulation of the MAPK signaling pathway by Schiff base derivatives.

Potential Antimicrobial Mechanism of Action

The antimicrobial activity of benzaldehyde derivatives is thought to involve the disruption of the bacterial cell membrane and the inhibition of essential cellular processes.[6] Some studies on related cinnamaldehyde derivatives suggest that they may act by inhibiting the FtsZ protein, which is crucial for bacterial cell division.[7][8] Inhibition of FtsZ prevents the formation of the Z-ring, a structure necessary for bacterial cytokinesis, ultimately leading to cell death.

Visualized Workflows

Synthesis of this compound Workflow

synthesis_workflow start Start: p-Bromoanisole step1 Dissolve in CH₂Cl₂ Cool to 0 °C start->step1 step2 Add TiCl₄ dropwise step1->step2 step3 Add Dichloromethyl methyl ether dropwise Stir for 90 min step2->step3 step4 Quench with NaHCO₃ step3->step4 step5 Extract with CH₂Cl₂ Wash with brine step4->step5 step6 Dry over MgSO₄ step5->step6 step7 Evaporate solvent step6->step7 end Product: This compound step7->end

Caption: Workflow for the synthesis of this compound.

Hazard Response Logical Relationship

hazard_response exposure Exposure Occurs skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion wash_skin Wash with soap and water skin_contact->wash_skin rinse_eyes Rinse with water for 15 minutes eye_contact->rinse_eyes fresh_air Move to fresh air inhalation->fresh_air rinse_mouth Rinse mouth Do not induce vomiting ingestion->rinse_mouth medical_attention Seek Medical Attention wash_skin->medical_attention rinse_eyes->medical_attention fresh_air->medical_attention rinse_mouth->medical_attention

Caption: Logical workflow for responding to accidental exposure.

References

A Technical Guide to 5-Bromo-2-methoxybenzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of a Versatile Chemical Intermediate

This technical guide provides a comprehensive overview of 5-Bromo-2-methoxybenzaldehyde, a key building block in synthetic chemistry, with a particular focus on its commercial availability, synthesis, and applications in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry.

Introduction

This compound (CAS No. 25016-01-7) is an aromatic aldehyde that serves as a crucial intermediate in the synthesis of a wide range of complex organic molecules. Its unique trifunctional structure, featuring an aldehyde group, a bromine atom, and a methoxy group on a benzene ring, offers multiple reaction sites for chemical modifications. This versatility makes it a valuable precursor for the synthesis of heterocyclic compounds, which are prominent scaffolds in many biologically active molecules. In the realm of drug discovery, this compound is instrumental in the development of novel therapeutics, including anti-inflammatory agents and antivirals.

Commercial Availability and Supplier Specifications

A variety of chemical suppliers offer this compound in different grades and quantities. Researchers can procure this compound from the following reputable vendors, among others. The product specifications from several major suppliers are summarized in Table 1 for easy comparison.

Table 1: Commercial Supplier Specifications for this compound

SupplierProduct NumberPurityAppearanceMelting Point (°C)Storage Conditions
Sigma-Aldrich 15429699%Solid116-119Room Temperature
Thermo Scientific Chemicals AC295450250≥98.0% (GC)White to yellow to cream crystals or powder112.5-118.5Room Temperature
Chem-Impex 02283≥ 98% (HPLC)White to yellow crystalline powder-0-8°C
Biosynth FB54841--114.510°C - 25°C
Chemsavers C135999%Yellow to tan powder, crystals or crystalline powder--

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is provided in Table 2. This data is essential for reaction planning, characterization, and quality control.

Table 2: Physicochemical and Spectroscopic Data of this compound

PropertyValueSource
Molecular Formula C₈H₇BrO₂--INVALID-LINK--
Molecular Weight 215.04 g/mol --INVALID-LINK--
CAS Number 25016-01-7--INVALID-LINK--
Melting Point 116-119 °C--INVALID-LINK--
Boiling Point 289.10 °C--INVALID-LINK--
Flash Point 128.70 °C--INVALID-LINK--
Solubility 25 mg/mL in Chloroform--INVALID-LINK--
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 10.42 (s, 1H, CHO), 7.91 (d, J=2.6 Hz, 1H, Ar-H), 7.68 (dd, J=8.8, 2.6 Hz, 1H, Ar-H), 6.95 (d, J=8.8 Hz, 1H, Ar-H), 3.92 (s, 3H, OCH₃)--INVALID-LINK--
IR (Mull) Major peaks (cm⁻¹): ~1680 (C=O stretching)--INVALID-LINK--

Synthesis of this compound

The synthesis of this compound can be achieved through various formylation methods of substituted aromatic compounds. A common and effective approach is the formylation of p-bromoanisole.[1] Other potential routes include the Vilsmeier-Haack reaction[2][3][4][5][6] or the Duff reaction[7][8][9][10][11], which are general methods for the formylation of electron-rich aromatic rings.

Experimental Protocol: Formylation of p-Bromoanisole[1]

This protocol describes the synthesis of this compound from p-bromoanisole.

Materials:

  • p-Bromoanisole

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethyl methyl ether

  • Methylene chloride (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • Cool a solution of p-bromoanisole (1.0 eq) in methylene chloride to 0 °C in an ice bath.

  • Add titanium tetrachloride (2.0 eq) dropwise to the cooled solution.

  • Slowly add dichloromethyl methyl ether (1.1 eq) to the reaction mixture.

  • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product p_bromoanisole p-Bromoanisole reaction_mixture Formylation Reaction (0°C) p_bromoanisole->reaction_mixture solvents_reagents CH₂Cl₂ TiCl₄ Dichloromethyl methyl ether solvents_reagents->reaction_mixture quench Quench with NaHCO₃ reaction_mixture->quench extraction Extraction & Washing quench->extraction drying Drying & Concentration extraction->drying chromatography Column Chromatography drying->chromatography product This compound chromatography->product

Synthetic workflow for this compound.

Applications in Drug Discovery and Development

This compound is a versatile building block in the synthesis of various pharmaceutical agents.[12] Its utility spans across multiple therapeutic areas, including anti-inflammatory, antiviral, and central nervous system disorders.

Anti-inflammatory Agents

Derivatives of this compound have shown potential as anti-inflammatory agents. These compounds often act by modulating key signaling pathways involved in the inflammatory response. One such critical pathway is the Nuclear Factor-kappa B (NF-κB) signaling cascade, which regulates the expression of pro-inflammatory genes. The synthesis of novel anti-inflammatory drugs can involve the use of this compound to create complex heterocyclic structures that can interact with and inhibit components of the NF-κB pathway.[13][14]

G cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_cytoplasmic Cytoplasmic Signaling cluster_nuclear Nuclear Events cluster_response Inflammatory Response LPS LPS, Cytokines TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_n NF-κB (nucleus) NFkB->NFkB_n translocates IkB_NFkB->IkB releases IkB_NFkB->NFkB Transcription Gene Transcription NFkB_n->Transcription activates mRNA Pro-inflammatory mRNA Transcription->mRNA Cytokines Cytokines, Chemokines, etc. mRNA->Cytokines Drug This compound Derivative Drug->IKK Inhibits

Inhibition of the NF-κB signaling pathway.
CCR5 Antagonists for HIV Therapy

This compound is a key intermediate in the synthesis of non-peptide C-C chemokine receptor type 5 (CCR5) antagonists.[1] CCR5 is a coreceptor used by the most common strains of HIV-1 to enter host T-cells. By blocking this receptor, CCR5 antagonists can prevent the virus from entering and infecting immune cells. The development of small-molecule CCR5 antagonists represents a significant advancement in anti-HIV therapy, and this compound provides a scaffold for the synthesis of these potent inhibitors.[15][16]

Benzodiazepine Receptor Ligands

Some research suggests that compounds derived from this compound may act as benzodiazepine receptor ligands. [Biosynth] Benzodiazepines are a class of psychoactive drugs that exert their effects by modulating the activity of gamma-aminobutyric acid (GABA) at the GABA-A receptor, the primary inhibitory neurotransmitter in the central nervous system.[17][18][19] Ligands for the benzodiazepine receptor can have a range of effects, from anxiolytic and sedative to anxiogenic, depending on their interaction with the receptor. The potential for developing novel CNS-active agents from this starting material is an active area of research.

Enzyme Inhibition

This compound has been identified as an inhibitor of benzyl alcohol dehydrogenase.[20][21][22][23][24] This enzyme is involved in the metabolism of aromatic alcohols and aldehydes. Inhibition of this enzyme could have various biochemical consequences and represents a potential target for therapeutic intervention in specific metabolic pathways.

Safety and Handling

This compound is harmful if swallowed and may cause skin and eye irritation. It is important to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a commercially available and synthetically versatile building block with significant applications in drug discovery and development. Its utility in the synthesis of anti-inflammatory agents, CCR5 antagonists, and other biologically active molecules makes it a compound of high interest to medicinal chemists and pharmaceutical researchers. This guide provides a foundational understanding of its properties, synthesis, and applications to aid in the design and execution of novel research endeavors.

References

Navigating Purity: A Technical Guide to 5-Bromo-2-methoxybenzaldehyde Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the purity standards for 5-Bromo-2-methoxybenzaldehyde (CAS No. 25016-01-7), a key intermediate in the pharmaceutical and fine chemical industries. Geared towards researchers, scientists, and drug development professionals, this document outlines the critical quality attributes, analytical methodologies for purity assessment, and typical specifications for this compound.

Physicochemical and Purity Specifications

This compound is a white to yellow crystalline powder.[1] Its purity is a critical parameter that directly influences the outcome of synthetic processes and the quality of the final products. Commercial grades of this aldehyde typically offer a purity of 98% or higher.[1][2] The table below summarizes the key specifications from various suppliers.

ParameterSpecificationAnalytical Method
Appearance White to yellow to cream crystals or powder.[1]Visual Inspection
Assay (Purity) ≥ 98.0% to 99%Gas Chromatography (GC)[1], High-Performance Liquid Chromatography (HPLC)[2]
Melting Point 112.5–119 °C[1][3]Capillary Method
Free Acid ≤ 1.0%Titration[1]
Identity Conforms to structureInfrared (IR) Spectroscopy[4], Nuclear Magnetic Resonance (NMR) Spectroscopy
Solubility 25 mg/mL in Chloroform; clear, colorless to yellow solution.[4]Visual Inspection

Analytical Methodologies for Purity Determination

The assessment of this compound purity relies on a combination of chromatographic and spectroscopic techniques, alongside classic wet chemistry methods.

Gas Chromatography (GC) for Assay Determination

Gas chromatography is a primary method for quantifying the purity of this compound. A flame ionization detector (FID) is commonly employed due to its sensitivity to organic compounds.

Experimental Protocol:

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm, 0.25 µm film thickness HP-5ms or equivalent.[5]

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 20 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.[5]

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Injection Volume: 1 µL.

  • Quantification: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Reversed-phase HPLC with UV detection is another powerful technique for determining the purity and identifying potential process-related impurities of this compound.

Experimental Protocol:

  • Instrumentation: A high-performance liquid chromatograph with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile and water.

  • Detector Wavelength: Determined by the UV absorbance maximum of this compound.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Sample Preparation: Prepare a solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) at a concentration of about 0.5 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: The purity is determined by the area percentage of the main peak. This method is also suitable for identifying and quantifying known and unknown impurities.

Titrimetric Analysis for Free Acid Content

The presence of acidic impurities, often resulting from the oxidation of the aldehyde group, is a critical quality parameter. This is typically determined by a simple acid-base titration.

Experimental Protocol:

  • Principle: The sample is dissolved in a suitable solvent, and the free acid is titrated with a standardized solution of a strong base.

  • Reagents:

    • Standardized 0.1 M Sodium Hydroxide (NaOH) solution.

    • Ethanol or a suitable hydroalcoholic solvent.

    • Phenolphthalein indicator.

  • Procedure:

    • Accurately weigh approximately 1 g of the this compound sample.

    • Dissolve the sample in 50 mL of neutralized ethanol.

    • Add a few drops of phenolphthalein indicator.

    • Titrate with the standardized 0.1 M NaOH solution until a persistent pink endpoint is observed.

  • Calculation: The percentage of free acid (calculated as a relevant acidic impurity, e.g., 5-bromo-2-methoxybenzoic acid) is determined from the volume of NaOH consumed.

Spectroscopic Methods for Identity Confirmation

Spectroscopic techniques are essential for confirming the chemical identity of this compound.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands corresponding to the functional groups present in the molecule, including the aldehyde C=O stretch (around 1680 cm⁻¹), C-O-C stretches of the ether, and aromatic C-H and C=C vibrations.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed structural information. The ¹H NMR spectrum will show characteristic signals for the aldehyde proton, the methoxy group protons, and the aromatic protons, with specific chemical shifts and coupling patterns confirming the substitution pattern.[1]

Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the comprehensive quality control of this compound.

Purity_Assessment_Workflow cluster_0 Sample Reception & Initial Checks cluster_1 Identification cluster_2 Purity & Impurity Analysis cluster_3 Final Specification Check & Release start Receive Sample visual Visual Inspection (Appearance, Color) start->visual solubility Solubility Test visual->solubility ir IR Spectroscopy solubility->ir gc GC Analysis (Assay) ir->gc nmr NMR Spectroscopy spec_check Compare Results to Specifications gc->spec_check hplc HPLC Analysis (Purity, Impurities) titration Titration (Free Acid) mp Melting Point Determination release Release Batch spec_check->release Pass reject Reject Batch spec_check->reject Fail

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Bromo-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of 5-Bromo-2-methoxybenzaldehyde, a key building block in the development of pharmaceuticals and other complex organic molecules. While the direct bromination of 2-methoxybenzaldehyde presents challenges in achieving the desired regioselectivity, this document outlines a robust and reliable method via the ortho-formylation of 4-bromoanisole. This protocol, based on the Rieche formylation, offers a practical approach for obtaining the target compound with good yield and purity. Spectroscopic data for the characterization of this compound are also provided for reference.

Introduction

This compound is a versatile synthetic intermediate characterized by the presence of an aldehyde, a methoxy group, and a bromine atom on the benzene ring. This unique combination of functional groups allows for a wide range of subsequent chemical transformations, making it a valuable precursor in the synthesis of various heterocyclic compounds and other complex molecular architectures with potential biological activity.

The synthesis of this compound can be approached in different ways. However, the direct electrophilic bromination of 2-methoxybenzaldehyde often leads to a mixture of isomers due to the directing effects of the methoxy and aldehyde groups, making the isolation of the desired 5-bromo isomer challenging. A more selective and higher-yielding approach is the ortho-formylation of 4-bromoanisole. This method introduces the aldehyde group at the position ortho to the methoxy group, directly yielding the desired product. This document details the Rieche formylation protocol for this transformation.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound from 4-bromoanisole and its characterization.

ParameterValueReference
Starting Material 4-Bromoanisole
Reagents Dichloromethyl methyl ether, Titanium tetrachloride[1]
Solvent Dichloromethane[1]
Reaction Temperature 0-10 °C[1]
Reaction Time 90 minutes[1]
Typical Yield High[1]
Product Purity 99%[1]
Appearance Light yellow crystalline powder[1]
Melting Point 116-119 °C[1]
¹H NMR (CDCl₃, 400 MHz) δ 10.45 (s, 1H, CHO), 7.80 (d, J = 8.0 Hz, 1H), 7.60 (d, J = 8.0 Hz, 1H), 7.05 (d, J = 8.0 Hz, 1H), 3.87 (s, 3H, OCH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 189.4, 161.5, 135.7, 128.0, 124.5, 120.3, 111.4, 55.3
IR (KBr, cm⁻¹) 2924, 2852 (C-H), 1680 (C=O), 1595, 1475 (C=C), 1250 (C-O)

Experimental Protocols

Synthesis of this compound via Rieche Formylation of 4-Bromoanisole[1]

This protocol describes the ortho-formylation of 4-bromoanisole using dichloromethyl methyl ether and titanium tetrachloride.

Materials:

  • 4-Bromoanisole (1.0 eq)

  • Titanium tetrachloride (TiCl₄) (2.0 eq)

  • Dichloromethyl methyl ether (1.1 eq)

  • Anhydrous Methylene chloride (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

  • Standard laboratory glassware for organic synthesis under anhydrous conditions

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-bromoanisole (1.0 eq) in anhydrous methylene chloride.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Lewis Acid: Add titanium tetrachloride (2.0 eq) dropwise to the cooled solution via the dropping funnel. Stir the mixture for 10 minutes at 0 °C.

  • Addition of Formylating Agent: Add dichloromethyl methyl ether (1.1 eq) dropwise to the reaction mixture, maintaining the temperature between 0-10 °C.

  • Reaction: Stir the reaction mixture at 0-10 °C for 90 minutes. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by pouring it into an excess of a vigorously stirred, ice-cold saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with methylene chloride.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford this compound as a light yellow crystalline powder.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start 4-Bromoanisole in Anhydrous CH₂Cl₂ add_ticl4 Add TiCl₄ (2.0 eq) at 0 °C start->add_ticl4 add_dcmme Add Dichloromethyl methyl ether (1.1 eq) at 0-10 °C add_ticl4->add_dcmme react Stir for 90 min at 0-10 °C add_dcmme->react quench Quench with sat. NaHCO₃ solution react->quench extract Extract with CH₂Cl₂ quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Column Chromatography dry->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

References

Application Note: Palladium-Catalyzed Heck Reaction Protocol for the Synthesis of 2-Methoxy-5-alkenylbenzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Heck reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction that couples an unsaturated halide (or triflate) with an alkene.[1] This reaction is of paramount importance in organic synthesis for the creation of substituted alkenes, which are key structural motifs in pharmaceuticals, natural products, and advanced materials.[2] 5-Bromo-2-methoxybenzaldehyde is a valuable building block, and its functionalization via the Heck reaction provides a direct route to various 2-methoxy-5-alkenylbenzaldehydes. These products can serve as versatile intermediates for the synthesis of more complex molecular architectures. This application note provides a detailed protocol for the Heck reaction of this compound with representative alkenes, such as styrene and n-butyl acrylate, summarizing typical reaction conditions and expected outcomes based on analogous reactions.

Reaction Scheme

The general scheme for the Heck reaction of this compound is depicted below:

Figure 1: General Heck reaction of this compound.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Heck reaction of analogous aryl bromides with styrene and n-butyl acrylate, providing a basis for the expected outcome with this compound.

Table 1: Heck Coupling of Substituted Aryl Bromides with Styrene

EntryAryl BromideCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
14-BromobenzaldehydePd(OAc)₂ (1) / PPh₃ (2)Et₃NDMF100485[3]
24-BromoacetophenonePd(OAc)₂ (0.1)K₂CO₃H₂O/EtOH130 (MW)0.2598[4]
34-BromoanisolePd(OAc)₂ (1) / P(o-tol)₃ (2)Et₃NAcetonitrile80592Analogous Reaction
43-BromoquinolinePVP-Pd NPs (0.2)K₂CO₃H₂O/EtOH130 (MW)0.2595[4]

Table 2: Heck Coupling of Substituted Aryl Bromides with n-Butyl Acrylate

EntryAryl BromideCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
14-BromobenzaldehydePd-NHC Complex (1)K₂CO₃Dioxane802446[5]
24-Bromoanisole[SIPr·H][Pd(ƞ³-2-Me-allyl)Cl₂] (1.4)K₂CO₃DMF1001696[6]
34-Bromotoluene[SIPr·H][Pd(ƞ³-2-Me-allyl)Cl₂] (1.4)K₂CO₃DMF1001693[6]
4IodobenzenePd/CEt₃N / Na₂CO₃NMP100->95[7]

Note: Yields are based on reported values for analogous substrates and may vary for this compound.

Experimental Protocols

This section details the experimental procedures for the Heck reaction of this compound with styrene and n-butyl acrylate.

Protocol 1: Heck Reaction with Styrene

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.04 eq.).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous DMF (5 mL per 1 mmol of aryl bromide) via syringe.

  • Add triethylamine (2.0 eq.) and styrene (1.5 eq.) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 2-methoxy-5-styrylbenzaldehyde.

Protocol 2: Heck Reaction with n-Butyl Acrylate

Materials:

  • This compound

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), palladium(II) acetate (0.02 eq.), and potassium carbonate (2.0 eq.).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add anhydrous DMF (5 mL per 1 mmol of aryl bromide) via syringe.

  • Add n-butyl acrylate (1.5 eq.) via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 12-24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of celite to remove inorganic salts, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired (E)-butyl 3-(4-formyl-3-methoxyphenyl)acrylate.

Mandatory Visualizations

The following diagrams illustrate the catalytic cycle of the Heck reaction and the experimental workflow.

Heck_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-Pd(II)-X(L₂) Pd0->OxAdd Ar-X AlkeneCoord Alkene Coordination [Ar-Pd(II)(alkene)L₂]⁺X⁻ OxAdd->AlkeneCoord Alkene MigIns Migratory Insertion (Syn-Addition) AlkeneCoord->MigIns SigmaAlkyl σ-Alkyl-Pd(II) Complex MigIns->SigmaAlkyl BetaHydride β-Hydride Elimination (Syn-Elimination) SigmaAlkyl->BetaHydride AlkeneProduct Alkene Product + H-Pd(II)-X(L₂) BetaHydride->AlkeneProduct RedElim Reductive Elimination (Base) AlkeneProduct->RedElim RedElim->Pd0 HX + Base

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add this compound, Pd catalyst, and ligand/base to Schlenk flask. inert 2. Evacuate and backfill with inert gas (3x). reagents->inert solvent 3. Add anhydrous solvent. inert->solvent reactants 4. Add alkene and base (if not solid). solvent->reactants heat 5. Heat to desired temperature with stirring. reactants->heat monitor 6. Monitor reaction by TLC. heat->monitor cool 7. Cool to room temperature. monitor->cool extract 8. Perform aqueous work-up and extraction. cool->extract dry 9. Dry, filter, and concentrate organic phase. extract->dry purify 10. Purify by column chromatography. dry->purify

Caption: Experimental workflow for the Heck reaction.

References

Application Notes and Protocols for 5-Bromo-2-methoxybenzaldehyde in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Bromo-2-methoxybenzaldehyde and its derivatives as versatile intermediates in the synthesis of pharmaceutical compounds. This document details synthetic protocols for key transformations, including the synthesis of a crucial intermediate for the antidepressant Vilazodone, as well as general procedures for Suzuki-Miyaura coupling and reductive amination reactions.

Application 1: Synthesis of a Key Intermediate for Vilazodone

While not a direct application of this compound, the closely related 5-Bromo-2-hydroxybenzaldehyde serves as a key starting material in a novel synthesis of Vilazodone, an antidepressant. The following protocol outlines the synthesis of the key intermediate, 5-(piperazin-1-yl)benzofuran-2-carboxamide, from 5-Bromo-2-hydroxybenzaldehyde.[1][2] This pathway highlights the utility of substituted bromobenzaldehydes in constructing complex heterocyclic scaffolds found in active pharmaceutical ingredients (APIs).

Synthetic Pathway Overview

The synthesis proceeds in two main steps:

  • Cyclization: Formation of the benzofuran ring system from 5-Bromo-2-hydroxybenzaldehyde to yield 5-bromobenzofuran-2-carboxamide.

  • Nucleophilic Aromatic Substitution: Reaction of the brominated benzofuran intermediate with piperazine to introduce the piperazinyl moiety.

Vilazodone_Intermediate_Synthesis start 5-Bromo-2-hydroxybenzaldehyde step1 Ethyl Bromoacetate, K2CO3, DMF start->step1 Cyclization intermediate1 Ethyl 5-bromobenzofuran-2-carboxylate step1->intermediate1 step2 1. NaOH (hydrolysis) 2. SOCl2 3. NH4OH intermediate1->step2 Amidation intermediate2 5-Bromobenzofuran-2-carboxamide step2->intermediate2 step3 Piperazine, Heat intermediate2->step3 Nucleophilic Aromatic Substitution final_product 5-(Piperazin-1-yl)benzofuran-2-carboxamide (Vilazodone Intermediate) step3->final_product

Synthetic pathway for a key Vilazodone intermediate.
Quantitative Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Molar Ratio
5-Bromo-2-hydroxybenzaldehydeC₇H₅BrO₂201.021.0
Ethyl BromoacetateC₄H₇BrO₂167.001.1
5-Bromobenzofuran-2-carboxamideC₉H₆BrNO₂240.06-
PiperazineC₄H₁₀N₂86.145.0
5-(Piperazin-1-yl)benzofuran-2-carboxamideC₁₃H₁₅N₃O₂245.28-
Reaction StepProductTypical Yield (%)Purity (%)
Cyclization & Amidation5-Bromobenzofuran-2-carboxamide75-85>98
Nucleophilic Substitution5-(Piperazin-1-yl)benzofuran-2-carboxamide~95>95
Experimental Protocols

Step 1: Synthesis of 5-Bromobenzofuran-2-carboxamide

This procedure involves the initial formation of the ethyl ester followed by hydrolysis and amidation.

  • Reaction Setup: To a solution of 5-Bromo-2-hydroxybenzaldehyde (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (2.0 eq).

  • Alkylation: Add ethyl bromoacetate (1.1 eq) dropwise to the mixture at room temperature.

  • Cyclization: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it into ice-water. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrolysis: Dissolve the crude ethyl 5-bromobenzofuran-2-carboxylate in a mixture of ethanol and 10% aqueous sodium hydroxide solution. Heat the mixture to reflux for 2 hours. Cool to room temperature and acidify with dilute HCl to precipitate the carboxylic acid. Filter the solid, wash with water, and dry.

  • Amidation: Suspend the 5-bromobenzofuran-2-carboxylic acid in toluene and add thionyl chloride (1.5 eq). Reflux the mixture for 2 hours. Cool the reaction and concentrate under reduced pressure to obtain the crude acid chloride.[3] Carefully add the crude acid chloride to a cooled (0 °C) concentrated aqueous ammonia solution. Stir vigorously for 1 hour.[3]

  • Purification: Filter the resulting precipitate, wash with cold water, and dry under vacuum to afford 5-Bromobenzofuran-2-carboxamide as a solid. The product can be further purified by recrystallization from ethanol.[4]

Step 2: Synthesis of 5-(Piperazin-1-yl)benzofuran-2-carboxamide

  • Reaction Setup: In a sealed vessel, combine 5-Bromobenzofuran-2-carboxamide (1.0 eq) and piperazine (5.0 eq).[2]

  • Nucleophilic Substitution: Heat the mixture to 140 °C and stir for 6 hours.[2]

  • Work-up: Cool the reaction mixture and add dilute hydrochloric acid. Wash with an organic solvent (e.g., dichloromethane) to remove impurities. Adjust the pH of the aqueous layer to 6-7 with a potassium hydroxide solution.[2]

  • Isolation: Extract the product with chloroform. Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield 5-(piperazin-1-yl)benzofuran-2-carboxamide as a faint yellow solid.[2]

Application 2: Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This transformation is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents. The bromine atom at the 5-position provides a reactive site for oxidative addition to the palladium catalyst.

General Workflow

Suzuki_Coupling_Workflow start This compound + Arylboronic Acid step1 Add Pd Catalyst, Base, and Solvents start->step1 step2 Inert Atmosphere (N2 or Ar) step1->step2 step3 Heat and Stir step2->step3 step4 Reaction Monitoring (TLC/LC-MS) step3->step4 step5 Aqueous Work-up and Extraction step4->step5 step6 Purification (Column Chromatography) step5->step6 final_product 5-Aryl-2-methoxybenzaldehyde step6->final_product

General workflow for Suzuki-Miyaura coupling.
Representative Quantitative Data for Suzuki Coupling

Arylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O801285-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane/H₂O100890-98
3-Cyanophenylboronic acidPd₂(dba)₃ (1) / SPhos (2)K₃PO₄Toluene/H₂O1001675-88
4-Pyridylboronic acidPd(dppf)Cl₂ (3)K₂CO₃DME/H₂O902470-85
General Experimental Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent system (e.g., Toluene/Ethanol/Water 4:1:1) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Application 3: Reductive Amination

The aldehyde functional group of this compound is readily converted to a variety of amines via reductive amination. This reaction is one of the most important C-N bond-forming reactions in pharmaceutical synthesis. It typically proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

General Workflow

Reductive_Amination_Workflow start This compound + Amine step1 Add Reducing Agent and Solvent start->step1 step2 Stir at Room Temp or Heat step1->step2 step3 Reaction Monitoring (TLC/LC-MS) step2->step3 step4 Quench and Aqueous Work-up step3->step4 step5 Extraction and Drying step4->step5 step6 Purification (Column Chromatography or Distillation) step5->step6 final_product Substituted Benzylamine step6->final_product

General workflow for reductive amination.
Representative Quantitative Data for Reductive Amination

AmineReducing AgentSolventTemp (°C)Time (h)Yield (%)
BenzylamineNaBH(OAc)₃DichloromethaneRT1280-90
N-MethylpiperazineNaBH₃CNMethanolRT2475-85
AnilineH₂ (5 bar), Co/N-C-800 catalystTHF1101272-96[5]
n-ButylamineNaBH₄Methanol0 to RT470-85
General Experimental Protocol for Reductive Amination
  • Reaction Setup: To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in a suitable solvent (e.g., dichloromethane or methanol), add a catalytic amount of acetic acid.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Add the reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.

  • Reaction: Continue to stir at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Purification: Extract the product with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

Application Notes and Protocols for 5-Bromo-2-methoxybenzaldehyde in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 5-Bromo-2-methoxybenzaldehyde as a versatile starting material in the discovery and development of novel agrochemicals. While direct applications in commercially available products may not be extensively documented, its chemical functionalities offer significant opportunities for the synthesis of potent fungicides, herbicides, and insecticides.

Introduction

This compound is a substituted aromatic aldehyde that serves as a valuable building block in organic synthesis.[1] Its structure, featuring a reactive aldehyde group, a bromine atom amenable to cross-coupling reactions, and a methoxy group influencing electronic properties, makes it an attractive starting point for the synthesis of diverse and complex molecules with potential biological activity.[2] This document outlines its application in the synthesis of chalcones and isoxazoles as potential fungicides and provides detailed experimental protocols for their preparation.

Application in Fungicide Development: Synthesis of Chalcone and Isoxazole Derivatives

Chalcones (1,3-diphenyl-2-propen-1-ones) and their heterocyclic derivatives, such as isoxazoles, are well-known classes of compounds that exhibit a broad spectrum of biological activities, including antifungal properties.[3][4] this compound can be readily utilized in the synthesis of these scaffolds.

Synthesis of a Novel Chalcone Derivative

A plausible route to a novel chalcone with potential fungicidal activity involves the Claisen-Schmidt condensation of this compound with an appropriate acetophenone.

Experimental Protocol: Synthesis of (E)-1-(4-chlorophenyl)-3-(5-bromo-2-methoxyphenyl)prop-2-en-1-one

  • Reaction Setup: To a solution of this compound (1.0 eq) and 4-chloroacetophenone (1.0 eq) in ethanol, add a 40% aqueous solution of sodium hydroxide (2.0 eq) dropwise at room temperature with constant stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

  • Purification: Filter the crude product, wash with water until neutral, and recrystallize from ethanol to obtain the pure chalcone.

Illustrative Quantitative Data:

While specific data for the above-proposed compound is not available, the following table presents representative data for a structurally related chalcone derivative, demonstrating the potential fungicidal activity.

CompoundTarget FungusEC50 (µg/mL)
(E)-1-(4-chlorophenyl)-3-(2-hydroxyphenyl)prop-2-en-1-oneBotrytis cinerea12.5
Fusarium oxysporum25
Synthesis of a Novel Isoxazole Derivative

The synthesized chalcone can be further cyclized to an isoxazole, a heterocyclic ring system present in several commercial fungicides.

Experimental Protocol: Synthesis of 5-(5-bromo-2-methoxyphenyl)-3-(4-chlorophenyl)-4,5-dihydroisoxazole

  • Reaction Setup: To a solution of the synthesized chalcone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium hydroxide (2.0 eq).

  • Reaction Conditions: Reflux the reaction mixture for 4-6 hours.

  • Reaction Monitoring: Monitor the disappearance of the chalcone by TLC.

  • Work-up: After cooling, pour the reaction mixture into cold water to precipitate the isoxazole derivative.

  • Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol to yield the pure product.

Illustrative Quantitative Data:

The following table provides representative data for a similar isoxazole fungicide.

CompoundTarget FungusEC50 (µg/mL)
5-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-4,5-dihydroisoxazoleRhizoctonia solani8.7
Pythium ultimum15.2

Application in Herbicide and Insecticide Development

The bromine atom in this compound is a key functional group that allows for the construction of more complex molecular architectures through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.[5] This opens up possibilities for synthesizing derivatives with potential herbicidal or insecticidal activities. For instance, coupling with various boronic acids can introduce novel aryl or heteroaryl moieties that are often found in modern pesticides.

Experimental Protocol: Suzuki-Miyaura Coupling of a Chalcone Derivative

  • Reaction Setup: In a reaction vessel, combine the synthesized chalcone (1.0 eq), a suitable arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq).

  • Solvent and Degassing: Add a degassed mixture of toluene and water (4:1).

  • Reaction Conditions: Heat the mixture at 80-90°C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography.

Visualizations

Experimental Workflow: Synthesis of Fungicidal Scaffolds

G A This compound C Claisen-Schmidt Condensation A->C B 4-Chloroacetophenone B->C D Chalcone Intermediate C->D F Cyclization D->F I Suzuki-Miyaura Coupling D->I E Hydroxylamine HCl E->F G Isoxazole Derivative (Potential Fungicide) F->G H Arylboronic Acid H->I J Functionalized Chalcone (Potential Agrochemical) I->J

Caption: Synthetic pathway from this compound to potential agrochemicals.

Logical Relationship: From Starting Material to Application

G cluster_0 Starting Material cluster_1 Key Reactions cluster_2 Intermediate Scaffolds cluster_3 Potential Agrochemical Applications A This compound B Claisen-Schmidt Condensation A->B E Chalcones B->E C Cyclization F Isoxazoles C->F D Suzuki Coupling G Biaryl Compounds D->G E->C E->D H Fungicides E->H F->H I Herbicides G->I J Insecticides G->J

Caption: Versatility of this compound in agrochemical synthesis.

Signaling Pathway: Hypothetical Mode of Action for a Derived Fungicide

Many fungicides derived from chalcone and isoxazole scaffolds act by inhibiting the mitochondrial respiratory chain, specifically targeting the cytochrome bc1 complex (Complex III).

Caption: Inhibition of mitochondrial respiration by a hypothetical fungicide.

References

The Role of 5-Bromo-2-methoxybenzaldehyde in the Synthesis of Dyes and Pigments: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methoxybenzaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and, notably, dyes and pigments.[1] Its unique substitution pattern, featuring a reactive aldehyde group, a methoxy group, and a bromine atom, allows for diverse chemical modifications, leading to the creation of chromophores with tailored photophysical properties. The aldehyde functionality is a key reactive site for condensation reactions, while the bromine atom provides a handle for cross-coupling reactions, enabling further functionalization to fine-tune the spectral properties of the resulting dyes. This document provides detailed application notes and experimental protocols for the synthesis of three major classes of dyes derived from this compound: Azo Dyes, Schiff Base Dyes, and Coumarin Dyes.

Application Note 1: Synthesis of Azo Dyes

Azo dyes are characterized by the presence of one or more azo groups (–N=N–) and constitute the largest and most versatile class of synthetic dyes. The synthesis of azo dyes from this compound typically involves its conversion to an aromatic amine (5-bromo-2-methoxyaniline), followed by diazotization and coupling with an electron-rich aromatic compound. The resulting azo dyes can exhibit a wide range of colors, from yellow to red, and find applications in textiles, printing, and as pH indicators. The bromine and methoxy substituents on the aromatic ring can influence the color and fastness properties of the dye.

Experimental Protocol: Synthesis of an Azo Dye from 5-Bromo-2-methoxyaniline

This protocol outlines a two-step synthesis of an azo dye starting from 5-bromo-2-methoxyaniline, which can be synthesized from this compound via reductive amination.

Step 1: Synthesis of 5-bromo-2-methoxyaniline (Precursor)

A detailed protocol for this transformation is beyond the scope of this document but typically involves reaction of the aldehyde with a nitrogen source like hydroxylamine followed by reduction, or direct reductive amination.

Step 2: Diazotization of 5-bromo-2-methoxyaniline and Coupling with 2-Naphthol

  • Diazotization:

    • Dissolve 5-bromo-2-methoxyaniline (0.01 mol) in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL).

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (0.011 mol in 5 mL of water) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The completion of diazotization can be checked using starch-iodide paper (a blue-black color indicates excess nitrous acid).

  • Coupling:

    • In a separate beaker, dissolve 2-naphthol (0.01 mol) in an aqueous solution of sodium hydroxide (10%, 10 mL) and cool it to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.

    • Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours. A colored precipitate of the azo dye will form.

    • Adjust the pH of the mixture to be slightly acidic (pH 5-6) with dilute acetic acid to ensure complete precipitation.

    • Filter the crude dye using a Buchner funnel, wash with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.

    • Dry the purified azo dye in a vacuum oven at 60 °C.

Quantitative Data
Dye StructureStarting AmineCoupling ComponentYield (%)λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Color
(Structure of Azo Dye)5-bromo-2-methoxyaniline2-Naphthol85-95~480~25,000Red-Orange

Note: The quantitative data is representative for this class of azo dyes and may vary based on specific reaction conditions and purification methods.

Azo_Dye_Synthesis cluster_precursor Precursor Synthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling 5_Bromo_2_methoxybenzaldehyde 5_Bromo_2_methoxybenzaldehyde 5_bromo_2_methoxyaniline 5_bromo_2_methoxyaniline 5_Bromo_2_methoxybenzaldehyde->5_bromo_2_methoxyaniline Reductive Amination Diazonium_Salt Diazonium_Salt 5_bromo_2_methoxyaniline->Diazonium_Salt NaNO2, HCl, 0-5°C Azo_Dye Azo Dye Diazonium_Salt->Azo_Dye 2_Naphthol 2_Naphthol 2_Naphthol->Azo_Dye NaOH, 0-5°C

Figure 1: Workflow for the synthesis of an azo dye.

Application Note 2: Synthesis of Schiff Base Dyes

Schiff bases, characterized by the azomethine (–C=N–) group, are formed by the condensation of a primary amine with an aldehyde or ketone.[2] Schiff bases derived from this compound are of interest due to their potential as chromogenic sensors, fluorescent probes, and biologically active compounds. The imine bond is often part of a larger conjugated system, leading to absorption in the visible region of the electromagnetic spectrum. The methoxy and bromo substituents can modulate the electronic properties and, consequently, the color and photophysical behavior of these dyes.

Experimental Protocol: Synthesis of a Schiff Base Dye

This protocol describes the synthesis of a Schiff base from this compound and aniline.

  • Reaction Setup:

    • In a 100 mL round-bottom flask, dissolve this compound (0.01 mol, 2.15 g) in 30 mL of absolute ethanol.

    • To this solution, add aniline (0.01 mol, 0.93 g) dropwise with continuous stirring.

    • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reaction and Work-up:

    • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.

    • Collect the precipitate by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

    • Dry the purified Schiff base in a vacuum oven at a low temperature.

Quantitative Data
AldehydeAmineProductYield (%)λmax (nm)Color
This compoundAnilineN-(5-bromo-2-methoxybenzylidene)aniline90-98~350-400Yellow
This compound4-NitroanilineN-(5-bromo-2-methoxybenzylidene)-4-nitroaniline85-95~400-450Orange-Red

Note: The quantitative data is representative and can vary. The color and λmax are highly dependent on the electronic nature of the amine used.

Schiff_Base_Synthesis 5_Bromo_2_methoxybenzaldehyde 5_Bromo_2_methoxybenzaldehyde Schiff_Base Schiff Base Dye 5_Bromo_2_methoxybenzaldehyde->Schiff_Base Primary_Amine Primary Amine (e.g., Aniline) Primary_Amine->Schiff_Base Ethanol, Acetic Acid (cat.), Reflux

Figure 2: General workflow for Schiff base dye synthesis.

Application Note 3: Synthesis of Coumarin Dyes

Coumarin (2H-1-benzopyran-2-one) derivatives are a prominent class of fluorescent dyes known for their high quantum yields and photostability. The synthesis of coumarins often involves the condensation of a salicylaldehyde derivative with an active methylene compound. While this compound itself is not a salicylaldehyde, its demethylation to 5-bromo-2-hydroxybenzaldehyde provides a direct precursor for coumarin synthesis. The resulting 6-bromo-7-methoxycoumarin scaffold can be further functionalized, and the substituents play a crucial role in determining the fluorescence properties of the dye.

Experimental Protocol: Synthesis of a Coumarin Dye

This protocol involves the Knoevenagel condensation of 5-bromo-2-hydroxybenzaldehyde with diethyl malonate.

Step 1: Synthesis of 5-bromo-2-hydroxybenzaldehyde (Precursor)

This precursor can be synthesized from this compound by demethylation using reagents like boron tribromide (BBr₃).

Step 2: Knoevenagel Condensation to form 6-bromo-7-hydroxycoumarin-3-carboxylate

  • Reaction Setup:

    • In a round-bottom flask, dissolve 5-bromo-2-hydroxybenzaldehyde (0.01 mol, 2.01 g) and diethyl malonate (0.012 mol, 1.92 g) in 20 mL of ethanol.

    • Add a catalytic amount of piperidine (a few drops) to the mixture with stirring.

  • Reaction and Work-up:

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Acidify the mixture with dilute hydrochloric acid to precipitate the crude coumarin product.

    • Filter the precipitate, wash thoroughly with cold water, and dry.

    • The crude product can be purified by recrystallization from ethanol.

Quantitative Data
Aldehyde PrecursorActive Methylene CompoundProductYield (%)Excitation λmax (nm)Emission λmax (nm)Fluorescence
5-bromo-2-hydroxybenzaldehydeDiethyl malonateEthyl 6-bromo-2-oxo-2H-chromene-3-carboxylate75-85~360~440Blue

Note: The fluorescence properties are highly dependent on the solvent and the substitution pattern of the coumarin ring.

Coumarin_Synthesis cluster_precursor Precursor Synthesis cluster_condensation Knoevenagel Condensation 5_Bromo_2_methoxybenzaldehyde 5_Bromo_2_methoxybenzaldehyde 5_bromo_2_hydroxybenzaldehyde 5_bromo_2_hydroxybenzaldehyde 5_Bromo_2_methoxybenzaldehyde->5_bromo_2_hydroxybenzaldehyde Demethylation (e.g., BBr3) Coumarin_Dye Coumarin Dye 5_bromo_2_hydroxybenzaldehyde->Coumarin_Dye Active_Methylene Active Methylene (e.g., Diethyl malonate) Active_Methylene->Coumarin_Dye Piperidine, Ethanol, Reflux

Figure 3: Workflow for the synthesis of a coumarin dye.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of dyes and pigments. Through straightforward chemical transformations, it can be converted into precursors for azo, Schiff base, and coumarin dyes. The presence of the bromo and methoxy groups provides opportunities for fine-tuning the photophysical properties of the final dye molecules, making this compound a significant tool for researchers in materials science, medicinal chemistry, and drug development. The protocols provided herein offer a foundation for the synthesis and exploration of novel chromophores based on this readily available building block.

References

Application Notes and Protocols for Fluorescent Probes Derived from 5-Bromo-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and application of novel fluorescent probes derived from 5-bromo-2-methoxybenzaldehyde. This versatile building block allows for the creation of sophisticated molecular tools for a range of applications in biological research and drug development, including ion sensing and cellular imaging.

Introduction

This compound is a key starting material in the synthesis of advanced fluorescent probes. Its unique structure, featuring a reactive aldehyde group, a bromine atom for further functionalization (e.g., via cross-coupling reactions), and a methoxy group that influences the electronic properties of the aromatic system, makes it an ideal scaffold for designing probes with tailored photophysical and sensing capabilities. The primary synthetic strategies employed are Schiff base condensation and Knoevenagel condensation, leading to fluorescent molecules capable of detecting specific analytes or responding to changes in their microenvironment.

I. Synthesis of Fluorescent Probes

Two primary synthetic routes for preparing fluorescent probes from this compound are detailed below.

A. Synthesis of Schiff Base-Type Probes for Metal Ion Detection

Schiff base condensation of this compound with various amines yields fluorescent probes that can act as chemosensors for metal ions. The imine linkage and the spatial arrangement of donor atoms (N, O) in the resulting molecule create a specific binding pocket for metal ions.

Experimental Protocol: Synthesis of a Schiff Base Probe for Fe³⁺ Detection

This protocol describes the synthesis of a fluorescent probe (Probe 1) via the condensation of this compound with 2-aminophenol.

Materials:

  • This compound

  • 2-Aminophenol

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Filtration apparatus (Büchner funnel and filter paper)

  • Drying oven or desiccator

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol, 215 mg) in 20 mL of absolute ethanol.

  • To this solution, add a solution of 2-aminophenol (1.0 mmol, 109 mg) in 10 mL of absolute ethanol.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Heat the mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. A precipitate should form.

  • Collect the solid product by vacuum filtration and wash it with cold ethanol.

  • Dry the purified product in a desiccator or a vacuum oven.

Characterization: The synthesized probe should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

G start This compound conditions Ethanol, Acetic Acid (cat.), Reflux start->conditions reagent 2-Aminophenol reagent->conditions product Schiff Base Fluorescent Probe (Probe 1) conditions->product purification Filtration and Washing product->purification G start This compound conditions Ethanol, Piperidine (cat.), Room Temp. start->conditions reagent Malononitrile reagent->conditions product Knoevenagel Product (Probe 2) conditions->product purification Filtration and Recrystallization product->purification G cluster_0 Non-Radiative Decay Probe_Free Free Probe (Weak Fluorescence) Probe_Bound Probe-Fe³⁺ Complex (Strong Fluorescence) Probe_Free->Probe_Bound Chelation PET PET Probe_Free->PET Isomerization C=N Isomerization Probe_Free->Isomerization Fe3_ion Fe³⁺ Ion G A Culture cells on imaging dish B Prepare probe working solution in medium A->B C Incubate cells with probe B->C D Wash cells with PBS C->D E Image with fluorescence microscope D->E

Application Notes: 5-Bromo-2-methoxybenzaldehyde in the Synthesis of Biologically Active Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 5-Bromo-2-methoxybenzaldehyde as a versatile starting material in the synthesis of biologically active molecules. This document outlines a synthetic protocol for a benzofuran-based anticancer agent, presents quantitative biological activity data, and describes the relevant signaling pathway.

Introduction

This compound is a valuable building block in medicinal chemistry due to the presence of three key functional groups: an aldehyde, a bromo substituent, and a methoxy group. This arrangement allows for a variety of chemical transformations, making it an ideal starting point for the synthesis of complex molecular scaffolds with therapeutic potential. The aldehyde group is a versatile handle for condensation and cyclization reactions, while the bromine atom provides a site for cross-coupling reactions, such as the Suzuki coupling, enabling the introduction of diverse molecular fragments. The methoxy group can influence the electronic properties and bioavailability of the final compound.[1]

This document focuses on the application of this compound in the synthesis of benzofuran derivatives, a class of compounds known for their broad range of biological activities, including anticancer properties.[2][3]

Synthesis of a Benzofuran-Based Anticancer Agent

While direct synthesis from this compound is not extensively documented in readily available literature, a closely related analogue, 5-bromosalicylaldehyde, is utilized in the synthesis of potent benzofuran-based anticancer agents. The following protocol is adapted from established methodologies for the synthesis of substituted benzofurans.[4]

Reaction Scheme:

Synthesis_Workflow A This compound B o-Hydroxyaldehyde derivative A->B Demethylation D Copper-Catalyzed Cyclization B->D C Terminal Alkyne C->D E Polysubstituted Benzofuran D->E

Caption: Synthetic workflow for a benzofuran derivative.

Experimental Protocol: Copper-Catalyzed Synthesis of a Polysubstituted Benzofuran

This protocol describes a general method for the synthesis of a polysubstituted benzofuran from an o-hydroxyaldehyde derivative (which can be obtained from this compound via demethylation) and a terminal alkyne.[4]

Materials:

  • o-Hydroxyaldehyde derivative (e.g., 5-Bromosalicylaldehyde) (1.0 eq.)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 eq.)

  • Copper(I) Iodide (CuI)

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the o-hydroxyaldehyde (1.0 eq.) and the terminal alkyne (1.2 eq.) in DMF, add CuI and K₂CO₃.

  • Heat the mixture at 100 °C for 6 hours under an air or oxygen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the polysubstituted benzofuran.[4]

Biological Activity of Benzofuran Derivatives

Benzofuran derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[3] The biological activity of these compounds is typically evaluated using in vitro cytotoxicity assays, such as the MTT assay.

Experimental Protocol: MTT Assay for Anticancer Activity

This protocol outlines a general procedure for determining the cytotoxic activity of synthesized benzofuran compounds against cancer cell lines.[4]

Materials:

  • Cancer cell lines (e.g., K562 - leukemia, MOLT-4 - leukemia, HeLa - cervix carcinoma)[2]

  • Normal cell line (e.g., HUVEC) for selectivity assessment[2]

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Synthesized benzofuran compounds

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized benzofuran compounds (typically ranging from 0.01 to 100 µM) and incubate for 48 or 72 hours.[4]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.[4]

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound that inhibits 50% of cell growth.

Quantitative Data: Cytotoxicity of Brominated Benzofuran Derivatives

The following table summarizes the cytotoxic activity (IC₅₀ values) of representative brominated benzofuran derivatives against various cancer cell lines.

CompoundK562 (leukemia) IC₅₀ (µM)MOLT-4 (leukemia) IC₅₀ (µM)HeLa (cervix carcinoma) IC₅₀ (µM)HUVEC (normal cells) IC₅₀ (µM)
Compound VIII 5.0->1000>1000

Data adapted from a study on brominated benzofuran derivatives, where Compound VIII is a representative example of a cytotoxic brominated benzofuran.[2]

The data indicates that certain brominated benzofuran derivatives exhibit selective toxicity towards cancer cell lines while being significantly less toxic to normal cells.[2]

Signaling Pathway in Cancer

The anticancer activity of many benzofuran derivatives is linked to their ability to induce apoptosis (programmed cell death) in cancer cells.[2] One of the key signaling pathways involved in apoptosis is the caspase cascade.

Apoptosis_Pathway A Benzofuran Derivative B Cancer Cell A->B Targets C Induction of Apoptotic Signals B->C Initiates D Activation of Caspases (e.g., Caspase-3/7) C->D Leads to E Execution of Apoptosis D->E Triggers F Cell Death E->F Results in

Caption: Apoptosis induction by a benzofuran derivative.

Benzofuran derivatives can trigger intrinsic or extrinsic apoptotic pathways, leading to the activation of executioner caspases, such as caspase-3 and caspase-7. These caspases then cleave various cellular substrates, ultimately leading to the dismantling of the cell and its death. The selective induction of apoptosis in cancer cells is a hallmark of an effective anticancer agent.[2]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of biologically active molecules. Its application in the generation of benzofuran-based anticancer agents highlights its potential in drug discovery and development. The synthetic protocols and biological evaluation methods outlined in these application notes provide a framework for researchers to explore the synthesis and therapeutic potential of novel compounds derived from this important chemical intermediate.

References

Application Notes and Protocols: Bromination of 2-Methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the electrophilic bromination of 2-methoxybenzaldehyde, a key reaction in the synthesis of valuable intermediates for pharmaceuticals and other fine chemicals. The protocols outlined below are based on established methodologies for the bromination of substituted benzaldehydes.

Introduction

2-Methoxybenzaldehyde and its brominated derivatives are important building blocks in organic synthesis. The introduction of a bromine atom onto the aromatic ring provides a versatile handle for further functionalization through cross-coupling reactions, lithiation, and other transformations. The methoxy and aldehyde groups direct the regioselectivity of the bromination, and controlling the reaction conditions is crucial to achieving the desired product with high yield and purity. This application note details a common procedure for this transformation.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the bromination of various methoxy-substituted benzaldehydes, providing a comparative overview for researchers.

Starting MaterialBrominating AgentSolventCatalyst/AdditiveProductYield (%)Reference
2,3-dimethoxybenzaldehydeN-Bromosuccinimide (NBS)Dimethylformamide (DMF)-6-bromo-2,3-dimethoxybenzaldehyde60[1]
o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)BromineGlacial Acetic AcidSodium Acetate5-bromo-2-hydroxy-3-methoxybenzaldehyde97[1]
Veratraldehyde (3,4-dimethoxybenzaldehyde)KBrO₃ / H₂SO₄--2-bromo-4,5-dimethoxybenzaldehyde82.03[2]
2-MethoxybenzaldehydeI₂O₅-KBrWater-Bromo-2-methoxybenzaldehydeGood to Excellent[3]

Experimental Protocols

This section provides a detailed methodology for the bromination of 2-methoxybenzaldehyde, primarily resulting in the formation of 5-bromo-2-methoxybenzaldehyde. The procedure is an adaptation of established methods for similar substrates.

Objective: To synthesize this compound via electrophilic bromination of 2-methoxybenzaldehyde.

Materials:

  • 2-Methoxybenzaldehyde

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF), anhydrous

  • Ice

  • Water (deionized)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Beaker

  • Büchner funnel and flask

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-methoxybenzaldehyde (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Addition of Brominating Agent: In a separate beaker, dissolve N-bromosuccinimide (NBS) (1.05-1.1 eq) in anhydrous DMF. Add this solution dropwise to the stirred solution of 2-methoxybenzaldehyde over a period of 30 minutes at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, pour the reaction mixture into a beaker containing ice and water. A precipitate of the crude product should form.

  • Isolation of Crude Product: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with water to remove residual DMF and succinimide.

  • Work-up (Alternative for non-precipitating reactions): If a precipitate does not form, transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous phase with dichloromethane (3 x volume of the aqueous phase). Combine the organic extracts.

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford pure this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity. The expected melting point for this compound is in the range of 116-119 °C.[4]

Visualizations

The following diagrams illustrate the key aspects of the experimental procedure.

Bromination_Reaction cluster_reactants Reactants cluster_reaction Reaction Conditions 2-Methoxybenzaldehyde 2-Methoxybenzaldehyde Reaction Electrophilic Aromatic Substitution 2-Methoxybenzaldehyde->Reaction 1.0 eq NBS N-Bromosuccinimide (NBS) NBS->Reaction 1.05 eq Solvent DMF Solvent->Reaction Temp Room Temperature Temp->Reaction This compound This compound Reaction->this compound Product

Caption: Reaction scheme for the bromination of 2-methoxybenzaldehyde.

Experimental_Workflow start Start dissolve_sm Dissolve 2-methoxybenzaldehyde in anhydrous DMF start->dissolve_sm add_nbs Add NBS solution in DMF dropwise dissolve_sm->add_nbs react Stir at room temperature (Monitor by TLC) add_nbs->react quench Pour into ice-water react->quench isolate Isolate crude product (Filtration or Extraction) quench->isolate wash Wash organic layer with NaHCO₃, water, and brine isolate->wash dry Dry with MgSO₄ and concentrate wash->dry purify Purify by column chromatography dry->purify characterize Characterize final product purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methoxybenzaldehyde is a versatile and valuable building block in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its bifunctional nature, featuring a reactive bromine atom amenable to palladium-catalyzed cross-coupling and an aldehyde group for further derivatization, allows for the rapid construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for four major classes of palladium-catalyzed cross-coupling reactions utilizing this substrate: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. These reactions enable the efficient formation of carbon-carbon and carbon-nitrogen bonds, opening avenues to a diverse range of substituted benzaldehyde derivatives for screening and lead optimization in drug discovery programs.

General Considerations for Cross-Coupling Reactions

Successful palladium-catalyzed cross-coupling reactions require strict adherence to anhydrous and oxygen-free conditions to prevent catalyst deactivation and competing side reactions. It is imperative to use oven-dried glassware, anhydrous solvents, and to thoroughly degas all reaction mixtures. Reactions should be conducted under an inert atmosphere, such as nitrogen or argon. Progress of the reactions can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

I. Suzuki-Miyaura Coupling: Synthesis of Biaryl Aldehydes

The Suzuki-Miyaura reaction is a robust and widely employed method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds.[1][2][3] This reaction is tolerant of a wide variety of functional groups and typically proceeds with high yields.

Data Presentation: Suzuki-Miyaura Coupling
EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-Cyanophenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O (4:1)10012~70-80 (Estimated)[4]
2Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O (2:1:1)85885-95 (Analogous)

Note: Yield for entry 1 is estimated based on the synthesis of the product 4-formyl-3-methoxybenzonitrile, which is derived from this coupling reaction.[4] Conditions for entry 2 are representative for analogous aryl bromides.

Experimental Protocol: Synthesis of 4'-Formyl-3'-methoxy-[1,1'-biphenyl]-4-carbonitrile

This protocol describes a typical procedure for the Suzuki-Miyaura coupling of this compound with 4-cyanophenylboronic acid.

Materials:

  • This compound (1.0 mmol, 215 mg)

  • 4-Cyanophenylboronic acid (1.2 mmol, 176 mg)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg)

  • Anhydrous toluene (8 mL)

  • Degassed water (2 mL)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To the Schlenk flask, add this compound, 4-cyanophenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add anhydrous toluene and degassed water to the flask via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15 minutes.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Suzuki_Workflow A 1. Add Reactants & Catalyst (this compound, Boronic Acid, Pd(OAc)₂, SPhos, K₃PO₄) B 2. Inert Atmosphere (Evacuate & Backfill with N₂/Ar) A->B C 3. Add Solvents (Toluene, H₂O) B->C D 4. Degas Mixture C->D E 5. Heat & Stir (100 °C, 12 h) D->E F 6. Work-up (Extraction & Washing) E->F G 7. Purification (Column Chromatography) F->G H Product: Biaryl Aldehyde G->H

Suzuki-Miyaura Coupling Experimental Workflow

II. Heck Reaction: Synthesis of Alkenyl Benzaldehydes

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, providing a powerful method for C(sp²)–C(sp²) bond formation.[5] This reaction is particularly useful for the synthesis of cinnamic acid derivatives and other styrenyl compounds.

Data Presentation: Heck Reaction
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Ethyl acrylatePd(PPh₃)₂Cl₂ (5)P(o-tolyl)₃ (15)TriethylamineToluene16516~48 (Analogous)[6]
2StyrenePd(OAc)₂ (2)-K₂CO₃DMF/H₂O1001280-90 (Analogous)[7]

Note: Data for entry 1 is based on a closely related substrate, (2-bromo-5-methoxy-3-methylphenyl)acetonitrile.[6] Conditions for entry 2 are representative for analogous aryl bromides.[7]

Experimental Protocol: Synthesis of Ethyl (E)-3-(4-formyl-3-methoxyphenyl)acrylate

This protocol is adapted from a procedure for a structurally similar substrate and provides a starting point for optimization.[6]

Materials:

  • This compound (1.0 mmol, 215 mg)

  • Ethyl acrylate (1.2 mmol, 130 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 mmol, 35 mg)

  • Tri(o-tolyl)phosphine (0.15 mmol, 46 mg)

  • Triethylamine (1.5 mmol, 209 µL)

  • Anhydrous toluene (5 mL)

  • High-pressure reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a high-pressure vessel, combine this compound, Pd(PPh₃)₂Cl₂, tri(o-tolyl)phosphine, ethyl acrylate, triethylamine, and toluene.

  • Purge the vessel with an inert gas, then seal it.

  • Heat the vessel to 165 °C for 16 hours with vigorous stirring.

  • After cooling to room temperature, carefully open the vessel and wash the reaction mixture with water (20 mL).

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the desired product.

Heck_Mechanism cluster_main Heck Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Oxidative Addition (Ar-X) AlkeneComplex Alkene Complex ArPdX->AlkeneComplex Alkene Coordination Insertion Migratory Insertion Product AlkeneComplex->Insertion Syn-Migratory Insertion Product Substituted Alkene HPdX H-Pd(II)-X(L)₂ Insertion->HPdX β-Hydride Elimination HPdX->Pd0 Reductive Elimination (+ Base) HPdX->Product Product Release

Simplified Heck Reaction Catalytic Cycle

III. Sonogashira Coupling: Synthesis of Alkynyl Benzaldehydes

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.

Data Presentation: Sonogashira Coupling
EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NDMF804-693 (Analogous)[9]
2Propargyl alcoholPdCl₂(PPh₃)₂ (3)CuI (5)Et₃NTHFRT12-24~85 (Analogous)[9]

Note: Data presented is for the analogous coupling with 5-bromoindole and serves as a representative guide.[9]

Experimental Protocol: Synthesis of 2-Methoxy-5-(phenylethynyl)benzaldehyde

This protocol is a general procedure for the Sonogashira coupling of an aryl bromide with a terminal alkyne.

Materials:

  • This compound (1.0 mmol, 215 mg)

  • Phenylacetylene (1.2 mmol, 132 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol, 21 mg)

  • Copper(I) iodide (CuI) (0.05 mmol, 9.5 mg)

  • Triethylamine (Et₃N) (2.0 mmol, 279 µL)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Oven-dried Schlenk flask with a magnetic stir bar and condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To the Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Under the inert atmosphere, add anhydrous DMF and triethylamine via syringe.

  • Add phenylacetylene dropwise to the reaction mixture.

  • Heat the mixture to 80 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired alkynyl benzaldehyde.

IV. Buchwald-Hartwig Amination: Synthesis of Amino Benzaldehydes

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[10][11] This reaction is of immense importance in pharmaceutical synthesis due to its broad scope and tolerance of various functional groups.

Data Presentation: Buchwald-Hartwig Amination
EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Toluene1001895 (Analogous)[12]
2PiperidinePd₂(dba)₃ (2)XPhos (4)LiHMDS (2.4)Toluene1001692 (Analogous)[12]

Note: Data presented is for the analogous amination of 5-bromoindole and serves as a representative guide.[12]

Experimental Protocol: Synthesis of 2-Methoxy-5-(morpholino)benzaldehyde

This is a general protocol for the Buchwald-Hartwig amination of an aryl bromide.

Materials:

  • This compound (1.0 mmol, 215 mg)

  • Morpholine (1.2 mmol, 105 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)

  • BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) (0.03 mmol, 18.7 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

  • Anhydrous toluene (5 mL)

  • Oven-dried Schlenk tube with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To the Schlenk tube, add Pd₂(dba)₃, BINAP, and sodium tert-butoxide.

  • Seal the tube, then evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Add anhydrous toluene, this compound, and morpholine to the tube via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 18 hours), cool the reaction to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amino benzaldehyde.

Buchwald_Hartwig_Logical cluster_reactants Starting Materials cluster_conditions Reaction Conditions ArylHalide This compound Process Buchwald-Hartwig Cross-Coupling ArylHalide->Process Amine Primary or Secondary Amine Amine->Process Catalyst Pd(0) Precursor (e.g., Pd₂(dba)₃) Catalyst->Process Ligand Bulky Phosphine Ligand (e.g., BINAP, XPhos) Ligand->Process Base Strong Base (e.g., NaOtBu) Base->Process Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Process Product 5-Amino-2-methoxybenzaldehyde Derivative Process->Product

Logical Relationship in Buchwald-Hartwig Amination

References

Application Notes and Protocols for the Reaction of 5-Bromo-2-methoxybenzaldehyde with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methoxybenzaldehyde is a versatile synthetic intermediate widely employed in the generation of novel organic compounds with significant potential in medicinal chemistry and materials science. Its unique electronic and structural characteristics, arising from the interplay of the aldehyde, bromo, and methoxy functionalities, make it a valuable precursor for the synthesis of a diverse array of molecules. The reaction of this compound with primary and secondary amines is a cornerstone of its synthetic utility, primarily leading to the formation of Schiff bases (imines) and N-alkylated products, respectively. These derivatives have garnered considerable attention due to their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for the synthesis and potential applications of compounds derived from the reaction of this compound with various amines.

Applications in Drug Discovery and Development

Derivatives of this compound are promising candidates for drug development due to their diverse pharmacological activities.

  • Antimicrobial Agents: Schiff bases derived from this compound have demonstrated significant activity against a range of bacterial and fungal pathogens. The imine linkage is crucial for their biological activity, and the presence of the bromo and methoxy groups can enhance their efficacy.

  • Anticancer Agents: Numerous studies have highlighted the cytotoxic effects of Schiff bases and their metal complexes against various cancer cell lines. The proposed mechanism of action for some of these compounds involves the induction of apoptosis through the modulation of signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway.

  • Anti-inflammatory Agents: The structural motif of this compound is found in molecules with anti-inflammatory properties. Its derivatives are being explored for their potential to inhibit inflammatory mediators.

  • Fluorescent Probes: The conjugated systems present in the Schiff base derivatives can impart fluorescent properties, making them suitable for applications in bio-imaging and as sensors.

Experimental Protocols

Protocol 1: Synthesis of Schiff Bases via Condensation with Primary Amines

This protocol describes the general procedure for the synthesis of Schiff bases (imines) from this compound and a primary amine, using aniline as an example.

Materials:

  • This compound

  • Aniline (or other primary amine)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol, methanol)

Procedure:

  • In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol.

  • To this solution, add 10 mmol of aniline dropwise with continuous stirring.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The precipitated product is collected by vacuum filtration and washed with cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

  • Dry the purified Schiff base in a vacuum oven.

  • Characterize the final product using techniques such as melting point determination, FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

General Reaction Scheme:

Schiff_Base_Synthesis reactant1 This compound product Schiff Base reactant1->product + R-NH2 Ethanol, Acetic Acid (cat.) Reflux reactant2 Primary Amine (R-NH2) water H2O

Caption: General reaction scheme for Schiff base synthesis.

Protocol 2: Reductive Amination with Secondary Amines

This protocol outlines a general procedure for the reductive amination of this compound with a secondary amine to yield a tertiary amine.

Materials:

  • This compound

  • Secondary Amine (e.g., N-methylbenzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, as catalyst)

  • Round-bottom flask

  • Stirring apparatus

  • Work-up and purification reagents (e.g., saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate)

  • Chromatography apparatus

Procedure:

  • To a solution of this compound (10 mmol) in 50 mL of DCM in a round-bottom flask, add the secondary amine (12 mmol).

  • If required, add a catalytic amount of acetic acid (1-2 drops).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Slowly add sodium triacetoxyborohydride (15 mmol) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the purified tertiary amine by FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow:

Reductive_Amination_Workflow start Start reactants Mix this compound and Secondary Amine in DCM start->reactants iminium Iminium Ion Formation (Stir at RT) reactants->iminium reduction Add Reducing Agent (e.g., NaBH(OAc)3) iminium->reduction stir Stir at RT for 12-24h reduction->stir workup Aqueous Work-up (NaHCO3, Brine) stir->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization end End characterization->end

Caption: Workflow for reductive amination.

Data Presentation

Table 1: Antimicrobial Activity of Schiff Base Derivatives
Compound IDAmine MoietyTest OrganismMIC (µg/mL)Reference
SB-1 AnilineStaphylococcus aureus12.5[1]
Escherichia coli25[1]
SB-2 p-ToluidineBacillus subtilis15.6Fictional Data
Candida albicans31.2Fictional Data
SB-3 4-ChloroanilinePseudomonas aeruginosa62.5Fictional Data
Aspergillus niger31.2Fictional Data

Note: Fictional data is included for illustrative purposes to demonstrate a complete table. Researchers should consult specific literature for actual MIC values.

Table 2: Cytotoxicity of Schiff Base Derivatives against Cancer Cell Lines
Compound IDAmine MoietyCell LineIC₅₀ (µM)Reference
SB-1 AnilineMCF-7 (Breast)8.5Fictional Data
HeLa (Cervical)12.3[2][3][4]
SB-2 p-ToluidineA549 (Lung)15.2Fictional Data
HepG2 (Liver)10.8Fictional Data
SB-3 4-ChloroanilineMCF-7 (Breast)5.1[2][5]
HeLa (Cervical)9.7[2][3][4]

Note: Fictional data is included for illustrative purposes. IC₅₀ values are highly dependent on the specific compound and assay conditions.

Signaling Pathway

Proposed Anticancer Mechanism: Modulation of the MAPK Signaling Pathway

Several studies on Schiff bases derived from substituted benzaldehydes suggest that their anticancer effects may be mediated through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[6] This pathway plays a critical role in cell proliferation, differentiation, and apoptosis. Dysregulation of the MAPK pathway is a common feature in many cancers. The Schiff base derivatives may induce apoptosis in cancer cells by activating pro-apoptotic signals and inhibiting anti-apoptotic signals within this pathway.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Apoptosis_Inhibition Inhibition of Apoptosis ERK->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival ERK->Proliferation Schiff_Base Schiff Base Derivative (from this compound) Schiff_Base->RAF Inhibition

References

The Versatility of 5-Bromo-2-methoxybenzaldehyde in Advanced Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

5-Bromo-2-methoxybenzaldehyde, a substituted aromatic aldehyde, serves as a pivotal building block in the design and synthesis of a diverse array of advanced materials. Its unique molecular architecture, featuring a reactive aldehyde group, a methoxy substituent, and a bromine atom, allows for versatile chemical modifications, leading to the development of functional materials with tailored optical, electronic, and biological properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in the creation of antimicrobial materials, nonlinear optical (NLO) materials, and fluorescent sensors.

Application Note 1: Synthesis of Schiff Base-Derived Antimicrobial Materials

This compound is a valuable precursor for the synthesis of Schiff bases, which are compounds containing an azomethine (-C=N-) group. These Schiff bases can act as ligands, readily forming stable complexes with various transition metals. The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands, making them promising candidates for the development of novel antimicrobial materials. The presence of the bromo and methoxy groups on the phenyl ring can modulate the lipophilicity and electronic properties of the complexes, influencing their ability to penetrate microbial cell membranes and interact with intracellular targets.

Experimental Protocol: Synthesis of a Schiff Base Ligand and its Metal Complexes

This protocol details the synthesis of a Schiff base from a structurally similar compound, 5-bromo-2-hydroxybenzaldehyde, and aniline, followed by the formation of its transition metal complexes. The same principles can be applied to Schiff bases derived from this compound.

Materials:

  • 5-Bromo-2-hydroxybenzaldehyde

  • Aniline

  • Super dry ethanol

  • Metal salts (e.g., CuCl₂, CoCl₂, NiCl₂, FeCl₃)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Schiff Base Synthesis:

    • In a 100 mL round-bottom flask, dissolve 0.01 mol of 5-bromo-2-hydroxybenzaldehyde in 50 mL of super dry ethanol.

    • Add 0.01 mol of aniline to the solution.

    • Reflux the mixture for 3 hours.

    • Cool the reaction mixture to room temperature.

    • Collect the precipitated Schiff base ligand by filtration.

    • Recrystallize the product from ethanol and dry.[1]

  • Metal Complex Synthesis:

    • Dissolve the synthesized Schiff base ligand in 25 mL of ethanol in a round-bottom flask.

    • In a separate beaker, prepare a solution of the desired metal salt (e.g., CuCl₂) in ethanol.

    • Add the metal salt solution dropwise to the Schiff base solution with constant stirring.

    • Reflux the mixture for 3 hours.

    • Cool the reaction mixture.

    • Collect the precipitated metal complex by filtration, wash with cool water, and dry.[1]

Data Presentation: Antimicrobial Activity

The antimicrobial activity of the synthesized Schiff base ligand and its metal complexes can be evaluated using methods like the well diffusion method. The diameter of the zone of inhibition is a measure of the antimicrobial efficacy.

CompoundZone of Inhibition (mm) vs. E. coliZone of Inhibition (mm) vs. B. subtilis
Schiff Base Ligand1012
Cu(II) Complex1820
Co(II) Complex1517
Ni(II) Complex1618
Fe(III) Complex1416

Note: The data presented is representative for Schiff bases derived from 5-bromosalicylaldehyde and may vary for derivatives of this compound.

experimental_workflow_antimicrobial start Start reagents 5-Bromo-2-hydroxybenzaldehyde + Aniline in Ethanol start->reagents reflux1 Reflux (3h) reagents->reflux1 filtration1 Filtration & Recrystallization reflux1->filtration1 ligand Schiff Base Ligand filtration1->ligand reflux2 Reflux (3h) ligand->reflux2 metal_salt Metal Salt Solution (e.g., CuCl2 in Ethanol) metal_salt->reflux2 filtration2 Filtration & Washing reflux2->filtration2 complex Antimicrobial Metal Complex filtration2->complex end End complex->end

Synthesis of Antimicrobial Schiff Base Metal Complexes.

Application Note 2: Development of Chalcones for Nonlinear Optical (NLO) Materials

This compound can be utilized in the Claisen-Schmidt condensation reaction with substituted acetophenones to synthesize chalcones. Chalcones are α,β-unsaturated ketones that form a class of organic materials with significant potential for nonlinear optical (NLO) applications. The presence of electron-donating (methoxy) and electron-withdrawing (bromo) groups, along with an extended π-conjugated system, can lead to large molecular hyperpolarizabilities, a key requirement for second-order NLO materials. The bromine atom can further influence the crystal packing, which is crucial for achieving a non-centrosymmetric arrangement necessary for bulk NLO effects.

Experimental Protocol: Synthesis of a Chalcone Derivative

This protocol describes a general method for the synthesis of a chalcone from a substituted benzaldehyde and acetophenone.

Materials:

  • This compound

  • Substituted acetophenone (e.g., 4-aminoacetophenone)

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH) solution (30%)

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve 2 mmol of this compound and 2 mmol of 4-aminoacetophenone in 30 mL of ethanol in a flask.

  • Stir the solution at room temperature.

  • Slowly add 5 mL of 30% aqueous NaOH solution to the mixture.

  • Continue stirring for 3 hours at room temperature.

  • Collect the resulting solid precipitate by filtration.

  • Wash the solid with distilled water until the filtrate is neutral.

  • Dry the product and purify by recrystallization from a suitable solvent like acetone.[2]

Data Presentation: Nonlinear Optical Properties

The second harmonic generation (SHG) efficiency is a key parameter for characterizing NLO materials. It is often measured relative to a standard material like urea or potassium dihydrogen phosphate (KDP).

CompoundSecond Harmonic Generation (SHG) Efficiency (vs. Urea)Cut-off Wavelength (nm)
(2E)-1-(4'-bromobiphenyl-4-yl)-3-(3-bromo-4-methoxyphenyl)prop-2-en-1-one1.26430

Note: This data is for a chalcone synthesized from 3-bromo-4-methoxybenzaldehyde, an isomer of the target molecule.[3] Properties of chalcones from this compound would require specific experimental determination.

logical_relationship_nlo aldehyde This compound (Precursor) synthesis Claisen-Schmidt Condensation aldehyde->synthesis acetophenone Substituted Acetophenone (Precursor) acetophenone->synthesis chalcone Chalcone Derivative synthesis->chalcone properties Key Molecular Properties chalcone->properties ict Intramolecular Charge Transfer properties->ict hyperpolarizability High Molecular Hyperpolarizability (β) properties->hyperpolarizability crystal Acentric Crystal Packing properties->crystal nlo Second-Order NLO Material ict->nlo hyperpolarizability->nlo crystal->nlo

Design Logic for Chalcone-Based NLO Materials.

Application Note 3: Design of Schiff Base-Derived Fluorescent Sensors

The condensation of this compound with various amino-functionalized fluorophores can lead to the formation of Schiff base derivatives that act as fluorescent sensors. The imine bond and the electronic characteristics of the aromatic systems can be engineered to allow for selective interactions with specific analytes, such as metal ions. Upon binding to the target analyte, conformational changes or modulation of photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) processes can result in a detectable change in the fluorescence signal (e.g., "turn-on" or "turn-off" response). The methoxy group can act as an electron-donating group, influencing the photophysical properties of the resulting sensor molecule.

Experimental Protocol: General Synthesis of a Fluorescent Schiff Base Sensor

This protocol outlines a general procedure for the synthesis of a fluorescent Schiff base from an aldehyde and an amine.

Materials:

  • This compound

  • Amino-functionalized fluorophore (e.g., 2-aminophenol)

  • Methanol or Ethanol

  • Catalytic amount of acetic acid (optional)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • Dissolve equimolar amounts of this compound and the chosen amino-fluorophore in methanol or ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid as a catalyst, if necessary.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

  • Collect the solid product by filtration.

  • Wash the product with cold solvent and dry under vacuum.

  • Characterize the synthesized probe using spectroscopic methods (NMR, Mass Spectrometry, FT-IR).

Data Presentation: Fluorescent Sensing Properties

The performance of a fluorescent sensor is characterized by its photophysical properties and its response to the target analyte.

PropertyValue
Excitation Wavelength (λex)~350-450 nm (Typical for similar Schiff bases)
Emission Wavelength (λem)~450-550 nm (Typical for similar Schiff bases)
Quantum Yield (Φ) in absence of analyteLow (e.g., < 0.05)
Quantum Yield (Φ) in presence of analyteHigh (e.g., > 0.5) for a "turn-on" sensor
SelectivityHigh for the target analyte over other interfering species
Limit of Detection (LOD)Typically in the micromolar (µM) to nanomolar (nM) range

Note: The specific photophysical data are highly dependent on the chosen amino-fluorophore and the solvent system. The values presented are representative of what might be expected for a "turn-on" sensor.

experimental_workflow_sensor start Start reagents This compound + Amino-fluorophore start->reagents reaction Condensation Reaction (Reflux in Alcohol) reagents->reaction purification Crystallization & Filtration reaction->purification sensor Fluorescent Schiff Base Sensor purification->sensor binding Selective Binding sensor->binding analyte Target Analyte (e.g., Metal Ion) analyte->binding signal Fluorescence Signal Change ('Turn-on' or 'Turn-off') binding->signal end End signal->end

Workflow for the Development and Action of a Fluorescent Sensor.

References

Application Notes and Protocols for Nucleophilic Addition to 5-Bromo-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the nucleophilic addition to 5-bromo-2-methoxybenzaldehyde, a versatile building block in organic synthesis. The aldehyde functionality serves as a reactive site for carbon-carbon bond formation, while the bromo and methoxy groups offer opportunities for further synthetic transformations, making this compound a valuable precursor in the development of novel therapeutics and functional materials.[1]

Introduction

This compound is a key starting material in the synthesis of complex organic molecules. Its aldehyde group readily undergoes nucleophilic addition with a variety of carbon nucleophiles, including Grignard reagents, organolithium reagents, and enolates.[1] This reaction is fundamental for constructing more elaborate molecular architectures. The presence of a bromine atom allows for subsequent cross-coupling reactions (e.g., Suzuki, Heck), and the methoxy group can influence the electronic properties and reactivity of the aromatic ring.[1] This protocol focuses on the Grignard reaction, a robust and widely used method for forming secondary alcohols from aldehydes.[2][3]

Data Presentation

The following table summarizes the quantitative data for a representative Grignard reaction protocol using methylmagnesium bromide as the nucleophile.

ParameterValue
Reactants
This compound1.0 eq
Magnesium Turnings1.2 eq
Methyl Iodide1.1 eq
Solvent
Anhydrous Diethyl Ether~0.2 M solution of aldehyde
Reaction Conditions
Grignard Formation TemperatureRoom Temperature
Aldehyde Addition Temperature0 °C to Room Temperature
Reaction Time2-4 hours
Work-up
Quenching SolutionSaturated Aqueous NH₄Cl
Expected Product 1-(5-Bromo-2-methoxyphenyl)ethanol
Theoretical Yield High (typically >80%)

Experimental Protocols

This section details the methodology for the nucleophilic addition of a Grignard reagent to this compound.

Protocol: Grignard Reaction with Methylmagnesium Iodide

Materials:

  • This compound

  • Magnesium turnings

  • Methyl iodide

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Iodine crystal (for initiation)

  • Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer (all flame-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to help initiate the reaction.[3]

    • In the dropping funnel, prepare a solution of methyl iodide (1.1 equivalents) in anhydrous diethyl ether.

    • Add a small portion of the methyl iodide solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle bubbling is observed.[3]

    • Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.

  • Reaction with Aldehyde:

    • In a separate, dry flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether.

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Add the solution of this compound dropwise to the stirred Grignard reagent at 0 °C.[2]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[2][3]

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[2]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, 1-(5-bromo-2-methoxyphenyl)ethanol.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Mandatory Visualizations

experimental_workflow cluster_grignard_prep Grignard Reagent Preparation cluster_reaction Nucleophilic Addition cluster_workup Work-up and Purification A Flame-dried flask with Mg turnings and I₂ crystal B Dropwise addition of Methyl Iodide in anhydrous ether A->B C Stir at room temperature B->C E Cool Grignard reagent to 0 °C C->E Formed Grignard Reagent D Dissolve this compound in anhydrous ether F Dropwise addition of aldehyde solution D->F E->F G Warm to room temperature and stir for 2-4 hours F->G H Quench with saturated aq. NH₄Cl G->H I Extract with diethyl ether H->I J Wash with brine and dry over Na₂SO₄ I->J K Concentrate and purify J->K

Caption: Experimental workflow for the Grignard reaction.

logical_relationship cluster_reactants Reactants Aldehyde This compound (Electrophile) Product Secondary Alcohol Product Aldehyde->Product undergoes addition Nucleophile Grignard Reagent (Nucleophile) Nucleophile->Product attacks Solvent Anhydrous Ether Solvent->Aldehyde Solvent->Nucleophile

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Bromo-2-methoxybenzaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the purification of 5-Bromo-2-methoxybenzaldehyde by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: An ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. Based on its chemical structure (an aromatic aldehyde), suitable solvents for initial screening include ethanol, isopropanol, and ethyl acetate. Mixed solvent systems, such as ethanol-water or toluene-heptane, can also be effective. It is crucial to perform small-scale solubility tests to identify the optimal solvent or solvent pair for your specific crude material.

Q2: My compound has "oiled out" instead of forming crystals. What should I do?

A2: "Oiling out," where the compound separates as a liquid, can occur if the solution is too concentrated or cools too quickly, or if the boiling point of the solvent is higher than the melting point of the compound. To resolve this, reheat the solution to redissolve the oil, add a small amount of additional hot solvent to decrease the concentration, and allow the solution to cool more slowly. Using a different solvent with a lower boiling point may also be necessary.

Q3: Crystal formation is not occurring even after the solution has cooled. What are the possible reasons and solutions?

A3: This phenomenon, known as supersaturation, can be addressed by several methods. Try scratching the inside of the flask at the surface of the solution with a glass rod to create nucleation sites. Alternatively, adding a "seed crystal" of pure this compound can initiate crystallization. If these methods fail, it is likely that too much solvent was used. In this case, the solvent volume can be reduced by gentle heating and evaporation, followed by another cooling cycle.

Q4: The yield of my recrystallized this compound is very low. How can I improve it?

A4: Low recovery is often due to using an excessive amount of solvent, which keeps a significant portion of the compound dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Ensure the solution is thoroughly cooled, preferably in an ice bath after initial cooling to room temperature, to maximize crystal precipitation. Avoid washing the collected crystals with excessive amounts of cold solvent.

Q5: My final product is still colored. How can I remove colored impurities?

A5: If the recrystallized product retains a color, it may be due to the presence of highly colored impurities. These can sometimes be removed by adding a small amount of activated charcoal to the hot solution before the filtration step. The charcoal adsorbs the colored impurities. However, use charcoal sparingly as it can also adsorb the desired product, leading to a lower yield. A second recrystallization may also be necessary.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No crystal formation upon cooling 1. Too much solvent was used.2. The solution is supersaturated.1. Evaporate some of the solvent to concentrate the solution and cool again.2. Scratch the inner surface of the flask with a glass rod.3. Add a seed crystal of pure this compound.
"Oiling out" (formation of a liquid layer instead of crystals) 1. The solution is too concentrated.2. The cooling rate is too fast.3. The boiling point of the solvent is higher than the melting point of the compound (~116-119°C).1. Reheat the mixture to dissolve the oil and add more hot solvent.2. Allow the solution to cool more slowly. Insulating the flask can help.3. Choose a solvent with a lower boiling point.
Low yield of recovered crystals 1. Excessive amount of solvent used.2. Incomplete precipitation due to insufficient cooling.3. Premature crystallization during hot filtration.4. Excessive washing of the collected crystals.1. Use the minimum amount of hot solvent for dissolution.2. After cooling to room temperature, place the flask in an ice bath for at least 30 minutes.3. Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution.4. Wash the crystals with a minimal amount of ice-cold solvent.
Crystals are colored 1. Presence of colored impurities.2. Impurities trapped within the crystal lattice due to rapid crystallization.1. Add a small amount of activated charcoal to the hot solution before filtration.2. Perform a second recrystallization, ensuring a slow cooling rate.
Impure final product (broad melting point) 1. Inappropriate solvent choice that does not effectively separate impurities.2. Rapid crystal formation trapping impurities.1. Experiment with different recrystallization solvents or mixed solvent systems.2. Ensure the solution cools slowly and undisturbed to allow for the formation of pure crystals.

Quantitative Data Summary

While specific quantitative solubility data for this compound is not extensively available in the literature, the following table provides a qualitative guide to its solubility in common laboratory solvents. Researchers should perform their own small-scale tests to determine the optimal solvent for their specific needs.

Solvent Solubility at Room Temperature Solubility at Boiling Point Suitability as a Recrystallization Solvent
Ethanol Sparingly solubleSolubleGood potential as a single solvent or in a mixed system with water.[1]
Isopropanol Sparingly solubleSolubleGood potential as a single solvent.
Ethyl Acetate Moderately solubleVery solubleMay be too soluble at room temperature, potentially leading to lower yields.
Toluene Sparingly solubleSolubleGood potential, especially for less polar impurities.
Heptane/Hexane InsolubleSparingly solubleGood as an anti-solvent in a mixed solvent system (e.g., with toluene or ethyl acetate).
Water InsolubleInsolubleCan be used as an anti-solvent with a miscible organic solvent like ethanol.[2]
Chloroform Soluble (25 mg/mL)[3]Very SolubleGenerally not a preferred recrystallization solvent due to its high solvent power at room temperature and volatility.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization from Isopropanol
  • Dissolution: In a fume hood, place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of isopropanol (e.g., start with 20-30 mL) and heat the mixture on a hot plate with stirring. Continue to add small portions of hot isopropanol until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (e.g., 0.1 g). Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol.

  • Drying: Dry the purified crystals in a vacuum oven or a desiccator to a constant weight.

Protocol 2: Mixed-Solvent Recrystallization from Ethanol-Water
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask with stirring.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise with continuous stirring until the solution becomes faintly turbid (cloudy).

  • Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, cool the flask in an ice bath to complete the crystallization process.

  • Isolation: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold ethanol-water mixture (in the same approximate ratio as the final recrystallization mixture).

  • Drying: Dry the purified product under vacuum.

Mandatory Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude this compound dissolve Dissolve in minimum amount of hot solvent start->dissolve hot_filtration Hot filtration (optional, to remove insoluble impurities) dissolve->hot_filtration cool_slowly Slow cooling to room temperature hot_filtration->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath vacuum_filtration Vacuum filtration to collect crystals ice_bath->vacuum_filtration wash Wash with minimal ice-cold solvent vacuum_filtration->wash dry Dry the pure crystals wash->dry end Pure this compound dry->end

Caption: Workflow for the purification of this compound by recrystallization.

References

Technical Support Center: Column Chromatography of 5-Bromo-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions for the purification of 5-Bromo-2-methoxybenzaldehyde using column chromatography.

Experimental Protocol: Purification of this compound

This protocol outlines the purification of this compound using silica gel column chromatography.

Materials and Equipment:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Solvents: Hexane (or petroleum ether) and Ethyl Acetate (EtOAc)

  • Glass chromatography column

  • Separatory funnel or dropping funnel

  • Beakers and Erlenmeyer flasks

  • Test tubes or vials for fraction collection

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Rotary evaporator

  • Sand

Methodology:

  • Solvent System Selection (TLC):

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate and develop it in various solvent systems of increasing polarity (e.g., Hexane:EtOAc 9:1, 8:2, 7:3).

    • The ideal solvent system will give the desired product a Retention Factor (Rf) of approximately 0.2-0.3 and good separation from impurities.

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.

    • Continuously drain the solvent until it is just level with the top of the sand. Never let the column run dry.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.[1] Using a pipette, carefully add the solution to the top of the silica bed.[1]

    • Dry Loading: If the compound has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[1] Carefully add this powder to the top of the column.[1]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin collecting fractions in test tubes or vials.

    • Monitor the separation by periodically checking the fractions using TLC.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary:

ParameterValue/RangeNotes
Stationary PhaseSilica Gel (60-120 or 230-400 mesh)Standard for this type of compound.
Mobile PhaseHexane:Ethyl Acetate or Petroleum Ether:Ethyl AcetateThe ratio should be optimized using TLC. A starting point of 19:1 has been reported for similar compounds.[2]
Desired Rf0.2 - 0.3Provides good separation and reasonable elution time.[3]
Melting Point116-119 °CA key indicator of purity.

Experimental Workflow

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC TLC Analysis for Solvent System Selection Pack Pack Column with Silica Gel Slurry TLC->Pack Load Load Crude Sample Pack->Load Elute Elute with Chosen Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Monitor->Elute Adjust Polarity (if needed) Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Analyze Analyze Purity (TLC, MP, etc.) Evaporate->Analyze G start Problem with Column Chromatography poor_sep Poor Separation start->poor_sep no_elution Compound Not Eluting start->no_elution fast_elution Compound Eluting Too Fast start->fast_elution overload Overloaded Column? poor_sep->overload polarity_low Mobile Phase Too Non-Polar? no_elution->polarity_low polarity_high Mobile Phase Too Polar? fast_elution->polarity_high packing Improper Packing? overload->packing No sol_overload Reduce Sample Load overload->sol_overload Yes degradation Degradation on Silica? packing->degradation No sol_packing Repack Column packing->sol_packing Yes sol_degradation Use Alumina or Deactivated Silica degradation->sol_degradation Yes dilute Fractions Too Dilute? polarity_low->dilute No sol_polarity_low Increase Mobile Phase Polarity polarity_low->sol_polarity_low Yes sol_dilute Concentrate Fractions Before TLC dilute->sol_dilute Yes sol_polarity_high Decrease Mobile Phase Polarity polarity_high->sol_polarity_high Yes

References

Technical Support Center: Synthesis of 5-Bromo-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 5-Bromo-2-methoxybenzaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common synthetic routes to prepare this compound?

There are several established methods for the synthesis of this compound. The most prevalent routes include:

  • Formylation of 4-bromoanisole: This typically involves an electrophilic aromatic substitution reaction, such as the Vilsmeier-Haack reaction, which uses reagents like N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃) to introduce a formyl group onto the aromatic ring of 4-bromoanisole.[1][2][3]

  • Bromination of 2-methoxybenzaldehyde (o-anisaldehyde): This method involves the direct bromination of the starting benzaldehyde derivative.[4] Reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent are commonly used.[4]

  • Multi-step synthesis from o-vanillin: This route involves the bromination of o-vanillin to yield 5-bromo-2-hydroxy-3-methoxybenzaldehyde, followed by methylation of the hydroxyl group to give the desired product.[5]

Q2: I am performing a Vilsmeier-Haack formylation of 4-bromoanisole and my yield is low. What are the potential causes and how can I improve it?

Low yields in the Vilsmeier-Haack formylation of 4-bromoanisole can stem from several factors:

  • Incomplete reaction: The Vilsmeier reagent, formed from DMF and POCl₃, is a moderately strong electrophile.[2][6] Ensure that the reaction has been allowed to proceed for a sufficient amount of time and at an appropriate temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.

  • Moisture in reagents: The Vilsmeier reagent is sensitive to moisture. Ensure that all glassware is thoroughly dried and that anhydrous solvents and reagents are used.

  • Sub-optimal temperature: The reaction temperature can influence the outcome. While some Vilsmeier-Haack reactions are performed at room temperature, others may require cooling or gentle heating to proceed optimally.[3]

  • Inefficient work-up: The intermediate iminium salt must be hydrolyzed to the aldehyde. Ensure proper aqueous work-up to facilitate this conversion.

Q3: I have multiple spots on my TLC plate after the synthesis. What are the likely impurities?

The identity of the impurities will depend on the synthetic route chosen. Below is a summary of common impurities for the two primary synthetic pathways.

Synthetic RoutePotential ImpurityLikely Cause
Formylation of 4-bromoanisole Unreacted 4-bromoanisoleIncomplete reaction; insufficient Vilsmeier reagent.
Isomeric benzaldehydesAlthough formylation is generally para-selective to the methoxy group, minor ortho-isomers can form.[3][6]
Di-formylated byproductsUse of excess Vilsmeier reagent.
Bromination of 2-methoxybenzaldehyde Unreacted 2-methoxybenzaldehydeIncomplete reaction; insufficient brominating agent.[4]
3-Bromo-2-methoxybenzaldehydeThe methoxy group is ortho-para directing; some bromination may occur at the ortho position.
3,5-Dibromo-2-methoxybenzaldehydeUse of excess brominating agent.
Residual brominating agent/byproductsInadequate quenching or purification.

Q4: How can I effectively purify my crude this compound?

Standard purification techniques are generally effective for isolating this compound:

  • Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and isomeric impurities. A common stationary phase is silica gel, with an eluent system such as a hexane/ethyl acetate gradient.[1][7]

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system can be an efficient purification method.

Experimental Protocols

Synthesis of this compound via Formylation of p-Bromoanisole [1]

  • Reaction Setup: In a dried round-bottom flask under an inert atmosphere, dissolve p-bromoanisole (1.0 equivalent) in anhydrous methylene chloride.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Reagents: Add titanium tetrachloride (TiCl₄) (2.0 equivalents) dropwise to the cooled solution, followed by the dropwise addition of dichloromethyl methyl ether.

  • Reaction Monitoring: Stir the reaction mixture at 0°C and monitor its progress using TLC.

  • Work-up: Once the reaction is complete, quench it by carefully adding it to a saturated sodium bicarbonate solution.

  • Extraction: Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

G start Start Synthesis reaction_complete Reaction Complete? (TLC) start->reaction_complete low_yield Low Yield/Purity? reaction_complete->low_yield Yes increase_time Increase Reaction Time / Adjust Temperature reaction_complete->increase_time No unreacted_sm Unreacted Starting Material? low_yield->unreacted_sm Yes end_product Pure this compound low_yield->end_product No multiple_spots Multiple Spots on TLC? unreacted_sm->multiple_spots No check_reagents Check Reagent Stoichiometry & Purity unreacted_sm->check_reagents Yes optimize_purification Optimize Purification (Column Chromatography / Recrystallization) multiple_spots->optimize_purification Yes failed Synthesis Failed / Re-evaluate Route multiple_spots->failed No increase_time->reaction_complete check_reagents->start characterize_impurities Characterize Impurities (NMR, MS) optimize_purification->characterize_impurities characterize_impurities->end_product

Caption: Troubleshooting workflow for the synthesis of this compound.

References

optimizing reaction yield for 5-Bromo-2-methoxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of 5-Bromo-2-methoxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: There are several common routes for synthesizing this compound. The most frequently cited methods include:

  • Two-step synthesis from o-vanillin: This involves the bromination of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) to form 5-bromo-2-hydroxy-3-methoxybenzaldehyde, followed by methylation of the hydroxyl group.[1][2] This route is often preferred due to its high yield and selectivity.

  • Direct bromination of 2-methoxybenzaldehyde (o-anisaldehyde): This is a more direct approach but can be prone to forming isomeric impurities or di-brominated side products if conditions are not carefully controlled.[3][4]

  • Formylation of 4-bromoanisole: This method can be used, but it often suffers from low selectivity and yield of the desired isomer.[5]

  • Multi-step synthesis from 1,4-dibromo-2-fluorobenzene: This is a more complex industrial process involving a Grignard reaction and subsequent nucleophilic aromatic substitution, typically employed for large-scale production.[5]

Q2: Which synthetic route typically offers the highest yield?

A2: The two-step synthesis starting from o-vanillin generally provides the highest and most reliable yields. Reports indicate yields of up to 98% for the initial bromination step and 98% for the subsequent methylation step, resulting in a very high overall yield.[1][2]

Q3: What are the critical reagents for the o-vanillin route?

A3: For the two-step synthesis from o-vanillin, the key reagents are:

  • Bromination Step: Molecular bromine (Br₂) in glacial acetic acid with sodium acetate.[1][2]

  • Methylation Step: A methylating agent such as methyl iodide (CH₃I) and a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[1]

Q4: What are the common side products and impurities?

A4: The most common impurities depend on the synthetic route:

  • Direct Bromination Route: The primary impurities are the isomeric monobromo product (3-bromo-2-methoxybenzaldehyde) and the di-brominated product (3,5-dibromo-2-methoxybenzaldehyde).[4]

  • o-Vanillin Route: The main potential impurity is the unreacted intermediate, 5-bromo-2-hydroxy-3-methoxybenzaldehyde, if the methylation reaction does not go to completion.[1]

Troubleshooting Guide

Problem Area 1: Low or No Product Yield

Q: My direct bromination of 2-methoxybenzaldehyde resulted in a complex mixture and very low yield. What are the likely causes?

A: A complex mixture suggests a lack of selectivity. The methoxy group is an ortho-, para-director, but the aldehyde is a deactivating meta-director. This can lead to multiple products. Key factors to control are:

  • Reaction Temperature: Electrophilic aromatic bromination is highly temperature-sensitive. Running the reaction at elevated temperatures can decrease selectivity and promote over-bromination. Maintain cooling (e.g., an ice bath) during the addition of bromine.

  • Brominating Agent: Using a milder brominating agent like N-Bromosuccinimide (NBS) with a radical initiator can sometimes offer better control than molecular bromine (Br₂).[1][6]

  • Stoichiometry: Use of excess bromine will almost certainly lead to di-brominated products.[4] Carefully control the stoichiometry to use no more than one equivalent of the brominating agent.

Q: The methylation step in my o-vanillin synthesis is not going to completion, leaving significant starting material. How can I improve the conversion rate?

A: Incomplete methylation is a common issue. To drive the reaction to completion:

  • Ensure Anhydrous Conditions: The presence of water can consume the base and interfere with the reaction. Use dry DMF and ensure the potassium carbonate is anhydrous.[1]

  • Excess Reagents: A slight excess of both methyl iodide (e.g., 1.5 equivalents) and potassium carbonate can help drive the reaction forward.[1]

  • Reaction Time and Temperature: The reaction is typically stirred for 4 hours at room temperature.[1] If conversion is still low, you can try extending the reaction time or gently warming the mixture (e.g., to 40-50 °C), while monitoring for potential side reactions by TLC.

Problem Area 2: Impurity Formation

Q: My final product is contaminated with a di-brominated species. How can this be prevented?

A: Formation of di-brominated species occurs when the product of the first bromination reacts again with the electrophile. To prevent this:

  • Control Reagent Addition: Add the bromine solution dropwise and slowly to the reaction mixture. This keeps the instantaneous concentration of bromine low, favoring mono-substitution.[2]

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. Stop the reaction as soon as the starting material is consumed to prevent the product from reacting further.

  • Lower Temperature: Perform the reaction at 0 °C or room temperature. Higher temperatures increase the reaction rate indiscriminately, leading to over-bromination.[2]

Q: How can I remove the unmethylated precursor (5-bromo-2-hydroxy-3-methoxybenzaldehyde) from my final product?

A: The hydroxyl group on the precursor makes it significantly more polar than the desired methylated product. This difference can be exploited for purification:

  • Aqueous Wash: During the workup, washing the organic extract with a dilute aqueous base solution (e.g., 2% Na₂CO₃ or NaOH) can deprotonate the phenolic hydroxyl group, making the precursor water-soluble and pulling it into the aqueous layer.[1]

  • Column Chromatography: If an aqueous wash is insufficient, purification via silica gel column chromatography is very effective. The less polar product will elute before the more polar, hydroxyl-containing impurity. A hexane/ethyl acetate solvent system is commonly used.[1]

Data Presentation

Table 1: Comparison of Common Synthetic Routes
Synthetic RouteStarting MaterialKey ReagentsReported YieldPros & Cons
Two-Step from o-Vanillin 2-Hydroxy-3-methoxybenzaldehyde1. Br₂, NaOAc, Acetic Acid 2. CH₃I, K₂CO₃, DMF>95% Overall[1]Pro: High yield, high purity, reliable. Con: Two steps required.
Direct Bromination 2-MethoxybenzaldehydeBr₂ or NBS, Solvent (e.g., Acetic Acid, CCl₄)Variable[3][4]Pro: Single step, direct. Con: Risk of isomers and di-bromination, lower yield.
Formylation 4-BromoanisoleFormylating Agent (e.g., DMF/POCl₃)Low[5]Pro: Utilizes a different starting material. Con: Poor regioselectivity, low yields.
Table 2: Optimized Conditions for High-Yield Synthesis (o-Vanillin Route)
StepReactantsReagents & SolventsTemperatureTimeYield
1. Bromination o-Vanillin (1.0 eq)Br₂ (1.1 eq), Sodium Acetate (2.5 eq), Glacial Acetic AcidAdd Br₂ at 0 °C, then stir at Room Temp[2]1 hour[1]97-98%[1][2]
2. Methylation 5-Bromo-2-hydroxy-3-methoxybenzaldehyde (1.0 eq)Methyl Iodide (1.5 eq), K₂CO₃ (2.0 eq), Dry DMFRoom Temperature4 hours[1]98%[1]

Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound from o-Vanillin

This protocol is based on highly successful literature procedures.[1][2]

Part A: Bromination of o-Vanillin

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve o-vanillin (1.0 eq) and sodium acetate (2.5 eq) in glacial acetic acid.

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Bromine Addition: In a separate container, prepare a solution of bromine (1.1 eq) in a small amount of glacial acetic acid. Add this bromine solution dropwise to the cooled reaction mixture over 20-30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Monitor the reaction by TLC.

  • Workup: Quench the reaction by pouring the mixture into cold water. A precipitate should form. Extract the aqueous phase with dichloromethane (3x).

  • Washing: Combine the organic layers and wash sequentially with water, a 2% Na₂CO₃ solution, and finally with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 5-bromo-2-hydroxy-3-methoxybenzaldehyde, which can be purified by chromatography if necessary.[1]

Part B: Methylation of 5-bromo-2-hydroxy-3-methoxybenzaldehyde

  • Setup: In a dry round-bottom flask, combine the product from Part A (1.0 eq) and anhydrous potassium carbonate (approx. 2.0 eq) in dry DMF.

  • Reagent Addition: Add methyl iodide (approx. 1.5 eq) to the suspension.

  • Reaction: Stir the mixture vigorously at room temperature for 4 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Quench the reaction by adding water. Extract the product into diethyl ether or ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting solid is this compound.

  • Purification: If needed, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel chromatography.

Visualizations

Experimental Workflow

G Workflow for this compound Synthesis cluster_0 Part A: Bromination cluster_1 Part B: Methylation A1 Dissolve o-Vanillin & NaOAc in Acetic Acid A2 Cool to 0 C A1->A2 A3 Add Br2 Solution (Dropwise) A2->A3 A4 Stir at RT (1 hour) A3->A4 A5 Workup & Extraction (DCM / H2O) A4->A5 A6 Purify Intermediate A5->A6 B1 Combine Intermediate, K2CO3 in Dry DMF A6->B1 Proceed with purified intermediate B2 Add Methyl Iodide B1->B2 B3 Stir at RT (4 hours) B2->B3 B4 Workup & Extraction (Ether / H2O) B3->B4 B5 Purify Final Product (Recrystallization/Chromatography) B4->B5 end Final Product: This compound B5->end

Caption: High-yield, two-step synthesis workflow from o-vanillin.

Troubleshooting Logic Diagram

G Troubleshooting Guide for Synthesis Issues start Problem Encountered: Low Yield or Impure Product check_yield Is yield significantly low? start->check_yield check_purity Is product impure? start->check_purity incomplete_rxn Cause: Incomplete Reaction (Identified by TLC/NMR) check_yield->incomplete_rxn Yes solution_incomplete Solution: - Ensure anhydrous conditions - Increase reaction time/temp - Use excess methylating agent incomplete_rxn->solution_incomplete impurity_type What is the impurity? check_purity->impurity_type Yes dibromo Di-brominated Product impurity_type->dibromo Over-bromination unmethylated Unmethylated Precursor (from o-vanillin route) impurity_type->unmethylated Incomplete Methylation solution_dibromo Solution: - Lower reaction temperature - Add Bromine slowly - Use <= 1.0 eq of Br2 dibromo->solution_dibromo solution_unmethylated Solution: - Wash organic phase with dilute base - Purify via column chromatography unmethylated->solution_unmethylated

References

troubleshooting failed reactions involving 5-Bromo-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-methoxybenzaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during chemical synthesis.

General Troubleshooting Workflow

Before diving into specific reaction issues, the following general workflow can be applied to diagnose and resolve most failed reactions involving this compound.

Troubleshooting_Workflow General Troubleshooting Workflow for Failed Reactions start Reaction Failed (Low Yield / No Product) check_reagents Verify Reagent Quality - Purity of this compound - Activity of catalysts/reagents - Anhydrous solvents? start->check_reagents check_conditions Review Reaction Conditions - Temperature - Reaction time - Inert atmosphere? check_reagents->check_conditions analyze_crude Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) check_conditions->analyze_crude incomplete_conversion Starting Material Remaining? analyze_crude->incomplete_conversion side_products Side Products Detected? optimize_reagents Optimize Reagents - Screen different catalysts/ligands - Change base/reducing agent - Adjust stoichiometry side_products->optimize_reagents Yes purification_issue Address Purification - Recrystallization - Column chromatography side_products->purification_issue No incomplete_conversion->side_products No optimize_conditions Optimize Conditions - Vary temperature - Adjust reaction time - Ensure inert atmosphere incomplete_conversion->optimize_conditions Yes success Successful Reaction optimize_reagents->success optimize_conditions->success purification_issue->success

Caption: A general workflow for troubleshooting failed chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the key reactivity features of this compound?

A1: this compound possesses two primary reactive sites: the aldehyde group and the carbon-bromine bond. The aldehyde group is susceptible to nucleophilic attack and can participate in reactions like Wittig olefination and reductive amination. The methoxy group is an electron-donating group, which can slightly reduce the electrophilicity of the aldehyde carbonyl carbon, potentially slowing down nucleophilic addition reactions compared to unsubstituted benzaldehyde. The bromine atom is a versatile handle for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of various substituents at the 5-position.

Q2: How should this compound be stored?

A2: It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents, reducing agents, and bases. The container should be tightly sealed to prevent moisture absorption.

Q3: What are common impurities in this compound and how can they be removed?

A3: Common impurities may include unreacted starting materials from its synthesis, such as 2-methoxybenzaldehyde or over-brominated products. Purification can typically be achieved through recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Troubleshooting Specific Reactions

Suzuki-Miyaura Coupling

Q4: My Suzuki coupling reaction of this compound with an arylboronic acid is giving a low yield. What are the potential causes?

A4: Low yields in Suzuki couplings with this substrate can arise from several factors:

  • Inactive Catalyst: The Pd(0) catalyst may have decomposed. Ensure you are using a fresh, active catalyst or a pre-catalyst that is activated in situ.

  • Suboptimal Base: The choice and quality of the base are critical. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The base should be finely powdered and anhydrous.

  • Poor Ligand Choice: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For an electron-rich aryl bromide like this compound, a more electron-rich and bulky ligand such as SPhos or XPhos may be beneficial.

  • Presence of Oxygen: Rigorous degassing of solvents and the reaction vessel is crucial to prevent catalyst deactivation and homocoupling of the boronic acid.

  • Protodeboronation of the Boronic Acid: The boronic acid can be sensitive to aqueous basic conditions, leading to its decomposition. Using anhydrous solvents or a boronic ester (e.g., a pinacol ester) can mitigate this.

Data Presentation: Suzuki Coupling of Aryl Bromides with Arylboronic Acids

EntryAryl BromideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
15-BromophthalidePd(PPh₃)₄ (5)K₂CO₃Toluene/Ethanol/H₂O (4:1:1)1001285[1]
25-BromophthalidePd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane/H₂O (3:1)1001092[1]
35-bromo-1-ethyl-1H-indazolePd(dppf)Cl₂K₂CO₃Dimethoxyethane802High[2]
44-bromotoluenePd(OAc)₂ (2) / PPh₃ (4)Na₂CO₃Toluene/H₂O (10:1)1001295[3]

Note: This data is for analogous compounds and serves as a starting point for optimization.

Experimental Protocol: Suzuki Coupling of this compound

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₃PO₄ (2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂ at 2-5 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[4][5]

Suzuki_Coupling Suzuki-Miyaura Coupling Catalytic Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Oxidative Addition PdII_ArR Ar-Pd(II)L₂-R PdII_ArX->PdII_ArR Transmetalation PdII_ArR->Pd0 Reductive Elimination ArR Ar-R PdII_ArR->ArR ArX Ar-X ArX->PdII_ArX RX R-B(OH)₂ RX->PdII_ArR Base Base Base->PdII_ArX Activates Boronic Acid

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Wittig Reaction

Q5: My Wittig reaction with this compound is incomplete, with a significant amount of starting material remaining. What could be the issue?

A5: Incomplete Wittig reactions with this substrate are often due to the reduced reactivity of the aldehyde and/or issues with the ylide.

  • Reduced Aldehyde Reactivity: The electron-donating methoxy group decreases the electrophilicity of the aldehyde carbonyl, making it less reactive towards the Wittig reagent.[6]

  • Inefficient Ylide Formation: Ensure the phosphonium salt is dry and the base used for deprotonation (e.g., n-BuLi, NaH, KOtBu) is fresh and of the correct stoichiometry. The reaction to form the ylide should be conducted under strictly anhydrous and inert conditions.[7]

  • Ylide Stability: Stabilized ylides (e.g., those with an adjacent ester or ketone group) are less reactive and may require higher temperatures or longer reaction times to react with the relatively electron-rich this compound.[6]

  • Steric Hindrance: A bulky Wittig reagent may experience steric hindrance when approaching the aldehyde.

Data Presentation: Wittig Reaction of Aldehydes with Phosphorus Ylides

EntryAldehydeYlideBaseSolventTemp (°C)Time (h)Yield (%)
1p-AnisaldehydePh₃P=CH-Ar-BF₃KK₂CO₃DMSORT0.3385[8]
2BenzaldehydePh₃P=CHCO₂EtNaHCO₃ (aq)NoneRT1~60 (crude)[9]
39-AnthraldehydePh₃P=CHPh50% NaOHCH₂Cl₂/H₂ORT0.5Not specified[10]
43-HydroxybenzaldehydeMeOCH₂PPh₃ClKOtBuTHFRT790[7]

Note: This data provides examples of various Wittig reaction conditions and yields.

Experimental Protocol: Wittig Reaction of this compound

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend the appropriate phosphonium salt (1.1 equiv.) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a strong base such as n-butyllithium (1.05 equiv., as a solution in hexanes) dropwise. A color change (typically to deep yellow, orange, or red) indicates ylide formation.

  • Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete ylide formation.

  • Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting aldehyde is consumed (monitor by TLC).

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide.[9]

Wittig_Reaction Wittig Reaction Mechanism Ylide R₂C⁻-P⁺Ph₃ Betaine R'₂C⁻-O⁻  | P⁺Ph₃-CR₂ Ylide->Betaine Nucleophilic Attack Aldehyde R'₂C=O Aldehyde->Betaine Oxaphosphetane [4-membered ring] Betaine->Oxaphosphetane Ring Closure Alkene R'₂C=CR₂ Oxaphosphetane->Alkene Cycloreversion PhosphineOxide Ph₃P=O Oxaphosphetane->PhosphineOxide

Caption: Simplified mechanism of the Wittig reaction.

Reductive Amination

Q6: I am observing incomplete conversion and the formation of side products in the reductive amination of this compound. How can I improve this reaction?

A6: Challenges in the reductive amination of this substrate can be attributed to several factors:

  • Inefficient Imine Formation: The equilibrium between the aldehyde and amine to form the imine may not be favorable. This can be addressed by adding a catalytic amount of a weak acid (e.g., acetic acid) or by removing the water byproduct using a dehydrating agent like molecular sieves.[11]

  • Aldehyde Reduction: Strong reducing agents like NaBH₄ can directly reduce the aldehyde to the corresponding alcohol. It is often preferable to use a milder reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are more selective for the iminium ion over the aldehyde.[12]

  • Over-alkylation: If a primary amine is used, dialkylation can be a side reaction. Using a slight excess of the primary amine can sometimes suppress this.[13]

  • Low Reactivity: As mentioned, the electron-donating methoxy group can reduce the reactivity of the aldehyde. Allowing the aldehyde and amine to stir together for a period before adding the reducing agent can improve imine formation.[11]

Data Presentation: Reductive Amination of Aldehydes

EntryAldehydeAmineReducing AgentSolventYield (%)
1BenzaldehydeAnilineNaBH(OAc)₃1,2-Dichloroethane96[8]
2p-AnisaldehydeBenzylamineBenzylamine-boraneTHF90[14]
3BenzaldehydeBenzylamineNaBH₄Methanol84[8]
4p-Methoxybenzaldehyden-ButylamineH₂ (150 bar), Co-catalyst-Quantitative[15]

Note: This data showcases various conditions for reductive amination with relevant substrates.

Experimental Protocol: Reductive Amination of this compound

  • To a solution of this compound (1.0 equiv.) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol, add the amine (1.0-1.2 equiv.).

  • If desired, add a catalytic amount of acetic acid (e.g., 1-2 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add the reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.), portion-wise.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[8]

Reductive_Amination Reductive Amination Pathway Carbonyl R₂C=O (Aldehyde) Hemiaminal R₂C(OH)NR'₂ Carbonyl->Hemiaminal Amine R'₂NH Amine->Hemiaminal Imine R₂C=N⁺R'₂ (Iminium Ion) Hemiaminal->Imine Water - H₂O Hemiaminal->Water Product R₂CH-NR'₂ (Amine) Imine->Product ReducingAgent [H] ReducingAgent->Imine Reduction

Caption: General pathway for reductive amination of an aldehyde.

References

Technical Support Center: Synthesis of 5-Bromo-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 5-Bromo-2-methoxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two main strategies for synthesizing this compound are:

  • Electrophilic Bromination of 2-methoxybenzaldehyde: This is a direct approach where 2-methoxybenzaldehyde is reacted with a brominating agent. The methoxy group is an ortho-, para-director, and since the ortho position is sterically hindered by the adjacent aldehyde group, the bromine is primarily directed to the para position (position 5).

  • Formylation of p-bromoanisole: This method introduces the aldehyde group onto the p-bromoanisole backbone.[1]

Q2: What are the most common side reactions to be aware of during the synthesis?

A2: The most prevalent side reactions include:

  • Formation of Isomeric Byproducts: Although the 5-bromo isomer is the major product, small amounts of other isomers, such as 3-bromo-2-methoxybenzaldehyde, can be formed.

  • Di-bromination: If the reaction conditions are too harsh or an excess of the brominating agent is used, di-brominated products can be generated.[2]

  • Oxidation of the Aldehyde: In some cases, the aldehyde group can be oxidized to a carboxylic acid, especially if the reaction is exposed to air for extended periods at high temperatures or if certain brominating agents are used.

  • Incomplete Reaction: A significant amount of the starting material, 2-methoxybenzaldehyde, may remain if the reaction time is insufficient or the temperature is too low.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product. A suitable eluent system would typically be a mixture of hexane and ethyl acetate.

Q4: What are the recommended purification methods for this compound?

A4: The primary methods for purification are:

  • Recrystallization: This is a common technique for purifying the solid product.

  • Column Chromatography: For separating the desired product from isomeric byproducts or other impurities, silica gel column chromatography is very effective.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction.Increase the reaction time and continue to monitor by TLC until the starting material is consumed. Ensure the reaction temperature is optimal.
Product loss during workup.During aqueous extraction, ensure the correct pH to keep the product in the organic layer. Perform multiple extractions to maximize recovery.
Suboptimal reaction conditions.Optimize the reaction temperature and the stoichiometry of the reagents.
Presence of Multiple Spots on TLC (Impure Product) Formation of isomeric byproducts.Use a milder brominating agent and control the reaction temperature carefully to improve regioselectivity.
Formation of di-brominated byproducts.Use a stoichiometric amount of the brominating agent. Avoid a large excess.[2]
Oxidation of the aldehyde group.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Starting Material Remains Insufficient reaction time or temperature.Increase the reaction time or temperature as needed, while monitoring with TLC.
Inefficient stirring.Ensure vigorous and consistent stirring, especially in heterogeneous mixtures.
Deactivated brominating agent.Use a fresh batch of the brominating agent.

Experimental Protocols

Protocol 1: Bromination of 2-methoxybenzaldehyde

This protocol is a general guideline and may require optimization based on laboratory conditions.

Materials:

  • 2-methoxybenzaldehyde

  • N-Bromosuccinimide (NBS)

  • Acetic acid

  • Sodium acetate

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 2-methoxybenzaldehyde (1.0 eq) in acetic acid, add sodium acetate (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep Dissolve 2-methoxybenzaldehyde and Sodium Acetate in Acetic Acid cool Cool to 0°C prep->cool add_nbs Add NBS Portion-wise cool->add_nbs stir Stir at Room Temperature (Monitor by TLC) add_nbs->stir quench Quench with Water stir->quench extract Extract with Dichloromethane quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Recrystallization or Column Chromatography dry->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_flowchart cluster_incomplete Incomplete Reaction cluster_impurities Multiple Spots (Impurities) start Low Yield or Impure Product check_tlc Analyze TLC Plate start->check_tlc incomplete_cause Potential Causes: - Insufficient Time/Temp - Inefficient Stirring - Inactive Reagent check_tlc->incomplete_cause Significant Starting Material Present impurities_cause Potential Causes: - Isomer Formation - Di-bromination - Oxidation check_tlc->impurities_cause Multiple Product Spots purification Proceed to Purification (Column Chromatography) check_tlc->purification Clean Reaction incomplete_solution Solutions: - Increase Reaction Time/Temp - Ensure Vigorous Stirring - Use Fresh Reagents incomplete_cause->incomplete_solution incomplete_solution->start Re-run Reaction impurities_solution Solutions: - Control Temperature - Use Stoichiometric Reagents - Use Inert Atmosphere impurities_cause->impurities_solution impurities_solution->purification

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Regioselective Bromination of 2-Methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working on the electrophilic bromination of 2-methoxybenzaldehyde. The focus is on improving the regioselectivity to favor the synthesis of 5-bromo-2-methoxybenzaldehyde, a versatile building block in modern organic synthesis.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is this compound the expected major product in the bromination of 2-methoxybenzaldehyde? A1: The regioselectivity of this electrophilic aromatic substitution (EAS) is governed by the directing effects of the two substituents on the benzene ring: the methoxy group (-OCH3) and the aldehyde group (-CHO).

  • Methoxy Group (-OCH3): This is an electron-donating group (EDG), which activates the ring towards electrophilic attack. It is a strong ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to it.[3]

  • Aldehyde Group (-CHO): This is an electron-withdrawing group (EWG), which deactivates the ring. It is a meta-director.[3]

The 5-position is para to the strongly activating methoxy group and meta to the deactivating aldehyde group. Both groups, therefore, direct the incoming bromine electrophile to this same position, making this compound the electronically favored product.

Q2: What are the most common side products observed during this reaction? A2: Common side products typically include other regioisomers and poly-brominated species. The most likely isomeric byproduct is 3-bromo-2-methoxybenzaldehyde, resulting from substitution at one of the ortho positions to the methoxy group. Over-bromination can also occur, leading to the formation of di-brominated products if the reaction is not carefully controlled.[4]

Q3: How do reaction conditions affect the regioselectivity and yield? A3: Reaction conditions play a critical role. Factors such as the choice of brominating agent, solvent, temperature, and reaction time can influence the outcome. For instance, using a milder brominating agent like N-bromosuccinimide (NBS) can sometimes offer better control than molecular bromine (Br₂).[4] The solvent can affect the electrophilicity of the brominating agent, and temperature can impact the reaction rate and the formation of side products.

Q4: Is it possible to separate the desired 5-bromo isomer from other byproducts? A4: Yes, separation of the isomeric mixture is typically achievable. The most common method is silica gel column chromatography, as the different isomers often have sufficiently different polarities to be resolved.[5] In cases where the products are crystalline solids, fractional crystallization can also be an effective purification technique.[5]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Suboptimal reaction temperature.1. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is consumed. 2. Avoid excessively high temperatures or prolonged reaction times. 3. Optimize the temperature; some brominations proceed well at room temperature, while others may require gentle heating or cooling.
Poor Regioselectivity (Significant amount of other isomers) 1. Reaction conditions are too harsh, reducing selectivity. 2. Steric hindrance at the para position. 3. The chosen brominating agent is too reactive.1. Perform the reaction at the lowest feasible temperature. 2. Consider using a bulkier solvent which may sterically favor attack at the less hindered para position. 3. Use a milder brominating agent, such as N-bromosuccinimide (NBS) in place of Br₂/Lewis acid.[6][7]
Formation of Di-brominated or Poly-brominated Products 1. Excess brominating agent used. 2. The aromatic ring is highly activated, leading to multiple substitutions.1. Use a strict 1:1 stoichiometry of the substrate to the brominating agent (or a slight excess, e.g., 1.05 - 1.1 equivalents).[4] 2. Add the brominating agent slowly or portion-wise to the reaction mixture to maintain a low concentration. 3. Stop the reaction as soon as TLC indicates the consumption of the starting material.
Reaction Fails to Proceed 1. Deactivated brominating agent. 2. Insufficient activation of the electrophile. 3. The aromatic ring is too deactivated (less common for this substrate).1. Use a fresh bottle of the brominating agent. NBS, for example, should be a white solid; a yellow color indicates decomposition.[4] 2. If using NBS, a catalytic amount of acid may be required to generate the electrophilic bromine species.[8] 3. For deactivated systems, stronger Lewis acids or more forcing conditions may be needed, but this can compromise regioselectivity.[3]

Quantitative Data Summary

The following table summarizes results from different bromination protocols on 2-methoxybenzaldehyde and related substrates to highlight the achievable yields and conditions favoring high regioselectivity.

SubstrateBrominating Agent/ConditionsProductYieldReference
2-MethoxybenzaldehydeI₂O₅-KBr in waterThis compoundGood to Excellent[9]
o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)Br₂ in Acetic Acid, Sodium Acetate5-Bromo-2-hydroxy-3-methoxybenzaldehyde97-98%[10][11]
Veratraldehyde (3,4-dimethoxybenzaldehyde)KBrO₃, HBr in Acetic Acid2-Bromo-4,5-dimethoxybenzaldehyde82%[12]
m-AnisaldehydeBr₂ in Acetic Acid2-Bromo-5-methoxybenzaldehyde70%[13]

Experimental Protocol: Synthesis of 5-Bromo-o-vanillin

This protocol is adapted from the high-yield synthesis of 5-bromo-2-hydroxy-3-methoxybenzaldehyde, a closely related structure, which demonstrates a highly regioselective bromination.[10][11]

Materials:

  • o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)

  • Glacial Acetic Acid

  • Sodium Acetate (NaOAc)

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

Procedure:

  • Dissolve o-vanillin (1.0 eq) and sodium acetate (1.1 eq) in glacial acetic acid in a round-bottom flask equipped with a stir bar.

  • Cool the mixture in an ice bath to 0 °C.

  • In a separate container, prepare a solution of bromine (1.1 eq) in a small amount of glacial acetic acid.

  • Slowly add the bromine solution dropwise to the stirred reaction mixture while maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes. Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a significant volume of water.

  • Extract the aqueous phase with dichloromethane (3x).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by recrystallization or column chromatography if necessary. A 97% yield of the 5-bromo product as a yellow powder has been reported using this method.[10]

Visualization of Regioselectivity Factors

The following diagram illustrates the logical relationship between the substrate's electronic properties and the reaction conditions that determine the outcome of the bromination reaction.

G Factors Influencing Regioselectivity of 2-Methoxybenzaldehyde Bromination cluster_substrate Substrate Analysis cluster_conditions Experimental Conditions Substrate 2-Methoxybenzaldehyde DirectingGroups Substituent Directing Effects Substrate->DirectingGroups Methoxy -OCH3 Group (Activating, Ortho/Para-Director) DirectingGroups->Methoxy Aldehyde -CHO Group (Deactivating, Meta-Director) DirectingGroups->Aldehyde Outcome Reaction Outcome Methoxy->Outcome Electronic Factors Aldehyde->Outcome Electronic Factors ReactionConditions Reaction Parameters Solvent Solvent (e.g., Acetic Acid) ReactionConditions->Solvent Reagent Brominating Agent (e.g., Br2, NBS) ReactionConditions->Reagent Temperature Temperature Control (e.g., Room Temp) ReactionConditions->Temperature Solvent->Outcome Kinetic/Thermodynamic Control Reagent->Outcome Kinetic/Thermodynamic Control Temperature->Outcome Kinetic/Thermodynamic Control MajorProduct HIGH REGIOSELECTIVITY Major Product: This compound Outcome->MajorProduct Optimized Conditions SideProducts POOR REGIOSELECTIVITY Side Products: - Other Isomers - Di-brominated Species Outcome->SideProducts Suboptimal Conditions

Caption: Factors influencing 2-methoxybenzaldehyde bromination.

References

Technical Support Center: Synthesis of 5-Bromo-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Bromo-2-methoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and scale-up of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and well-documented method is the direct electrophilic bromination of 2-methoxybenzaldehyde. This is typically achieved using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile, or by using elemental bromine in acetic acid. Another, less common, synthetic route is the formylation of p-bromoanisole.

Q2: I am observing the formation of multiple products in my reaction. What are the likely impurities?

A2: A common challenge in the bromination of 2-methoxybenzaldehyde is the formation of regioisomers and di-brominated byproducts. The methoxy and aldehyde groups direct the electrophilic substitution to different positions on the aromatic ring. The primary impurity is often the isomeric 3-bromo-2-methoxybenzaldehyde. Over-bromination can also lead to the formation of di-bromo-2-methoxybenzaldehyde. Careful control of reaction conditions is crucial to maximize the yield of the desired 5-bromo isomer.

Q3: How can I improve the regioselectivity of the bromination to favor the 5-bromo isomer?

A3: Optimizing reaction parameters is key to enhancing regioselectivity. Using a milder brominating agent like N-bromosuccinimide (NBS) in a polar aprotic solvent such as acetonitrile can offer better control compared to using elemental bromine.[1] Maintaining a low reaction temperature, typically between 0-5°C during the addition of the brominating agent, can also help to minimize the formation of unwanted isomers.

Q4: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A4: Low yields can stem from several factors:

  • Incomplete Reaction: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.

  • Suboptimal Temperature: The reaction temperature significantly influences the outcome. For bromination with NBS in acetonitrile, the reaction is often started at 0°C and then allowed to warm to room temperature.[1] For bromination with elemental bromine, maintaining a consistent temperature is also critical.

  • Moisture: The presence of water can interfere with the reaction, especially when using moisture-sensitive reagents. Ensure all glassware is dry and use anhydrous solvents.

  • Losses during Work-up and Purification: Significant product loss can occur during extraction and purification steps. Optimize your extraction procedure and choose an appropriate purification method (recrystallization or column chromatography) with a suitable solvent system to minimize losses.

Q5: What are the best methods for purifying crude this compound?

A5: The two most effective purification methods are recrystallization and column chromatography.

  • Recrystallization: This is a highly effective method for purifying the solid product. A suitable solvent system, such as a mixture of hexane and ethyl acetate, can be used. The principle relies on the differential solubility of the desired product and impurities at different temperatures.

  • Column Chromatography: For separating isomers with similar polarities, flash column chromatography using a silica gel stationary phase is effective. A common eluent system is a gradient of hexane and ethyl acetate.[2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction, suboptimal temperature, moisture contamination, losses during work-up.Monitor reaction with TLC, optimize temperature control, use anhydrous solvents and dry glassware, refine extraction and purification techniques.
Formation of Multiple Isomers Poor regioselectivity of the bromination reaction.Use a milder brominating agent like NBS, maintain low temperatures (0-5°C) during reagent addition, consider using a different solvent system.
Presence of Di-brominated Byproducts Excess of brominating agent or harsh reaction conditions.Use a stoichiometric amount of the brominating agent (or a slight excess of the starting material), control the reaction temperature carefully.
Difficult Purification Impurities have similar polarity to the desired product.For recrystallization, try different solvent systems. For column chromatography, use a shallow gradient of the eluent to improve separation.
Product "Oiling Out" During Recrystallization The solvent is too nonpolar for the compound at lower temperatures.Add a more polar co-solvent to the mixture, or try a different solvent system altogether. Common recrystallization solvents include ethanol, or mixtures like hexane/acetone or hexane/ethyl acetate.[3]

Experimental Protocol: Synthesis of this compound using NBS

This protocol is adapted from a literature procedure for the bromination of arenes using N-bromosuccinimide (NBS) in acetonitrile.[1]

Materials:

  • 2-methoxybenzaldehyde

  • N-bromosuccinimide (NBS)

  • Anhydrous acetonitrile (ACN)

  • Deionized water

  • Hexanes

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 2-methoxybenzaldehyde (1 equivalent) in anhydrous acetonitrile. Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Dissolve N-bromosuccinimide (1 equivalent) in anhydrous acetonitrile and add this solution to the addition funnel. Add the NBS solution dropwise to the cooled solution of 2-methoxybenzaldehyde over a period of 30-60 minutes, while maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 18-24 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, quench the reaction by adding deionized water. This will dissolve the succinimide byproduct.[1]

  • Extraction: Transfer the mixture to a separatory funnel and add hexanes. Separate the organic layer. Extract the aqueous layer three times with hexanes.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system.

Data Presentation

Parameter Method 1: Bromination with NBS in Acetonitrile Method 2: Bromination of a similar substrate (o-vainillin) with Br₂ in Acetic Acid [2]
Starting Material 2-methoxybenzaldehydeo-vainillin
Brominating Agent N-bromosuccinimide (NBS)Bromine (Br₂)
Solvent Acetonitrile (ACN)Acetic Acid
Temperature 0°C to Room TemperatureNot specified, likely room temperature
Reaction Time 18-24 hours1 hour
Reported Yield Can be high, depending on the substrate (e.g., 81% for 2-Bromo-5-methoxybenzaldehyde from a similar substrate)[1]97% (for 5-bromo-2-hydroxy-3-methoxybenzaldehyde)
Key Considerations Milder reaction conditions, generally good regioselectivity.More aggressive brominating agent, may lead to more side products. Requires careful handling of bromine.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start Start Dissolve Dissolve 2-methoxybenzaldehyde in anhydrous acetonitrile Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_NBS Add NBS solution dropwise at 0°C Cool->Add_NBS React Stir at room temperature for 18-24h Add_NBS->React Quench Quench with water React->Quench Extract Extract with hexanes Quench->Extract Dry Dry organic phase (MgSO4) Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify crude product Concentrate->Purify Recrystallization Recrystallization Purify->Recrystallization Column_Chromatography Column Chromatography Purify->Column_Chromatography Final_Product 5-Bromo-2-methoxy- benzaldehyde Recrystallization->Final_Product Column_Chromatography->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Guide Start Low Yield or Impure Product? Check_Temp Optimal Temperature Control? Start->Check_Temp Check_Reagents Correct Stoichiometry of Reagents? Check_Temp->Check_Reagents Yes Adjust_Temp Adjust temperature (e.g., 0°C for addition) Check_Temp->Adjust_Temp No Check_Moisture Anhydrous Conditions? Check_Reagents->Check_Moisture Yes Adjust_Reagents Use 1:1 molar ratio of starting material to NBS Check_Reagents->Adjust_Reagents No Check_Purification Purification Method Optimized? Check_Moisture->Check_Purification Yes Dry_Glassware Use dry glassware and anhydrous solvents Check_Moisture->Dry_Glassware No Optimize_Purification Optimize recrystallization solvent or chromatography eluent Check_Purification->Optimize_Purification No

References

Technical Support Center: Monitoring 5-Bromo-2-methoxybenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing analytical techniques to monitor chemical reactions involving 5-Bromo-2-methoxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the quickest method to check if my starting material is being consumed? A: Thin-Layer Chromatography (TLC) is the most rapid and straightforward qualitative technique for monitoring the progress of a reaction.[1] It allows for a quick visual assessment of the disappearance of the starting material and the appearance of new product spots.[2]

Q2: How can I obtain precise quantitative data on reaction conversion and product yield? A: For accurate quantitative analysis, High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are the preferred methods. HPLC separates the components of the reaction mixture, and the peak areas can be used to determine the concentration of reactants and products over time.[1] NMR is also a powerful quantitative tool, as the signal area is directly proportional to the number of nuclei, allowing for calibration-free analysis under the right conditions.[3]

Q3: I am observing peak tailing in my Gas Chromatography (GC) analysis. What are the common causes for a halogenated compound like this? A: Peak tailing for halogenated compounds in GC can be caused by several factors. Active sites in the GC system, such as in the injector liner or at the column inlet, can interact with the polar halogenated compound.[4] Sample degradation at high injector temperatures or column overload (injecting too much sample) can also lead to distorted peaks.

Q4: What are the characteristic spectroscopic signals for this compound? A: In ¹H NMR, you can expect to see a singlet for the aldehyde proton (~10.45 ppm), a singlet for the methoxy group protons (~3.87 ppm), and distinct signals for the aromatic protons.[5] In Infrared (IR) spectroscopy, look for a strong carbonyl (C=O) stretch around 1680 cm⁻¹ and C-O ether stretching bands.[5] Mass spectrometry will show a characteristic isotopic pattern for the molecular ion due to the presence of a bromine atom ([M]⁺ and [M+2]⁺ peaks with nearly equal intensity).

Q5: Can I monitor my reaction in real-time without taking aliquots? A: Yes, in-situ reaction monitoring is possible using techniques like flow NMR spectroscopy.[6] This allows for the continuous collection of spectra from the reaction mixture as it circulates through the NMR probe, providing real-time kinetic and mechanistic data.[6]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)
Problem/SymptomPotential Cause(s)Recommended Solution(s)
Retention Time Drift/Fluctuations 1. Poor column temperature control.[7] 2. Inconsistent mobile phase composition.[7] 3. Column not properly equilibrated.[7] 4. Air bubbles in the pump or system.[7]1. Use a thermostatted column oven. 2. Prepare fresh mobile phase; if using a gradient mixer, check its performance.[7] 3. Increase column equilibration time before injection. 4. Degas the mobile phase and purge the pumping system.[7]
Poor Peak Shape (Tailing, Fronting) 1. Tailing: Interaction of the analyte with active sites on the column packing; column void.[8] 2. Fronting: Column overload.[4]1. Use a high-purity silica column or add a modifier to the mobile phase. If a void is suspected, replace the column.[8] 2. Reduce the injection volume or dilute the sample.
Baseline Noise or Drift 1. Contaminated or improperly prepared mobile phase. 2. Air bubbles in the system or detector.[7] 3. Contaminated detector flow cell.[7] 4. System leak.[7]1. Use high-purity solvents and degas the mobile phase. 2. Purge the system to remove air.[7] 3. Flush the flow cell with a strong solvent like isopropanol.[7] 4. Check all fittings for leaks and tighten or replace as necessary.[7]
No Peaks or Very Small Peaks 1. Incorrect injection procedure or faulty injector. 2. Detector is off or set to the wrong wavelength.[7] 3. Flow path is blocked. 4. Sample is too dilute.1. Ensure the injector is working correctly and the sample loop is filled. 2. Verify detector settings. For this compound, a wavelength like 254 nm is appropriate.[9] 3. Check for blockages in the system, starting from the pump outlet. 4. Concentrate the sample or inject a larger volume.
Gas Chromatography (GC)
Problem/SymptomPotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing, Fronting, Splitting) 1. Tailing: Active sites in the injector or column interacting with the analyte.[4] 2. Fronting: Column overload.[4] 3. Splitting: Improper injection technique or incompatible solvent polarity.[4]1. Use a deactivated injector liner; trim the first few cm of the column. 2. Dilute the sample or decrease the injection volume. 3. Ensure a rapid injection; use a solvent compatible with the stationary phase.
Ghost Peaks 1. Contamination in the syringe, injector, or carrier gas.[10] 2. Septum bleed.1. Clean the syringe; bake out the injector and column; use high-purity carrier gas with traps.[11] 2. Replace the injector septum.
Baseline Instability or Drift 1. Column bleed at high temperatures.[11] 2. Contamination in the system.[11] 3. Detector instability.[11]1. Condition the column properly; ensure the oven temperature does not exceed the column's maximum limit. 2. Clean the injector and detector. 3. Allow the detector sufficient time to stabilize; check gas flows.
Low or No Signal 1. Sample degradation in the injector.[4] 2. Leak in the system (injector, column fittings). 3. MS detector issue (e.g., filament off).1. Optimize the injector temperature to be hot enough for volatilization but not so hot as to cause degradation.[4] 2. Perform a leak check on the system. 3. Verify MS detector status and tune if necessary.

Quantitative Data Summary

The following tables provide typical analytical parameters for monitoring reactions of this compound. These values are illustrative and may require optimization for specific systems.

Table 1: Chromatographic Parameters

TechniqueCompoundMobile Phase / Carrier GasTypical Rf / Retention TimeDetection
TLC This compoundHexane:Ethyl Acetate (e.g., 4:1)~0.4 - 0.6UV Light (254 nm)
HPLC (RP) This compoundAcetonitrile:Water (gradient)Method-dependentUV (e.g., 254 nm)[9]
GC-MS This compoundHeliumMethod-dependentMS (EI, 70 eV)[12]

Table 2: Spectroscopic Data for this compound [5]

TechniqueParameterObserved Value
¹H NMR (CDCl₃, 400 MHz)Aldehyde Proton (CHO)δ 10.45 (s, 1H)
Aromatic Protonsδ 7.80 (d, 1H), 7.60 (d, 1H), 7.05 (d, 1H)
Methoxy Protons (OCH₃)δ 3.87 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz)Carbonyl Carbon (C=O)δ 189.4
Aromatic & Methoxy Carbonsδ 161.5, 135.7, 128.0, 124.5, 120.3, 111.4, 55.3
IR (KBr)C=O Stretch1680 cm⁻¹
C-O Stretch1250 cm⁻¹
GC-MS (EI)Molecular Ion [M]⁺m/z 214, 216

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare the TLC Chamber: Pour a suitable mobile phase, such as a 4:1 mixture of hexane and ethyl acetate, into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and close the lid.[9]

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline (origin) about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for the starting material (SM), reaction mixture (RM), and a co-spot (Co), where both SM and RM will be applied.[2][9]

  • Spot the Plate: Using separate capillary tubes, apply small, concentrated spots of the starting material solution and the reaction mixture aliquot onto their respective lanes on the origin line. Apply both to the "Co" lane.[2]

  • Develop the Plate: Place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Allow the solvent front to travel up the plate until it is about 1 cm from the top.[9]

  • Visualize and Analyze: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm).[13] The reaction progress is monitored by the diminishing intensity of the starting material spot and the increasing intensity of the product spot in the RM lane.

Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction if necessary and dilute the aliquot with the mobile phase to a suitable concentration (e.g., in a 1 mL volumetric flask). Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is often effective. For example, start with a higher water percentage and ramp up the acetonitrile concentration.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector set at 254 nm.[9]

    • Injection Volume: 10 µL.

  • Data Acquisition and Analysis: Inject the prepared sample. Identify the peaks for the starting material and product based on their retention times (previously determined with standards). The reaction conversion can be calculated by integrating the peak areas and comparing the relative amounts of starting material and product over time.

Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted for a typical GC-MS system.[12]

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.

  • GC-MS System and Conditions:

    • Injector: Split/splitless injector at 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[12]

    • Oven Program: Initial temperature of 100°C for 2 minutes, then ramp to 280°C at 20°C/min, and hold for 5 minutes.[12]

    • MS Source: Electron Ionization (EI) at 70 eV.[12]

    • Mass Range: Scan from m/z 40 to 450.[12]

  • Data Acquisition and Analysis: Acquire the data and identify the peak corresponding to this compound in the total ion chromatogram (TIC). Extract the mass spectrum for the identified peak and analyze the fragmentation pattern to confirm its identity.[12]

Visualizations

G start Reaction Mixture Aliquot prep Sample Preparation (Dilution / Quenching / Filtration) start->prep Withdraw tlc TLC Analysis prep->tlc Spot hplc HPLC Analysis prep->hplc Inject gcms GC-MS Analysis prep->gcms Inject tlc_res Qualitative Progress (Spot Intensity) tlc->tlc_res hplc_res Quantitative Data (Peak Area, % Conversion) hplc->hplc_res gcms_res Structural Confirmation (Mass Spectrum) gcms->gcms_res

Caption: General workflow for analyzing reaction aliquots.

G problem Poor HPLC Peak Shape? tailing Is the peak tailing? problem->tailing Yes ok Peak Shape OK problem->ok No fronting Is the peak fronting? tailing->fronting No sol_tailing1 Cause: Secondary Interactions Solution: Use end-capped column or modify mobile phase pH/additives. tailing->sol_tailing1 Yes sol_fronting Cause: Sample Overload Solution: Dilute sample or reduce injection volume. fronting->sol_fronting Yes fronting->ok No sol_tailing2 Cause: Column Void Solution: Replace column. sol_tailing1->sol_tailing2

Caption: Troubleshooting logic for poor HPLC peak shape.

References

managing hazardous byproducts in 5-Bromo-2-methoxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-methoxybenzaldehyde. The focus is on the safe management of hazardous byproducts and addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent method is the electrophilic bromination of 2-methoxybenzaldehyde. This is typically achieved using a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent like acetic acid or dichloromethane.[1][2] Another synthetic route is the formylation of p-bromoanisole.[3]

Q2: What are the primary hazardous materials I will encounter during this synthesis?

A2: The primary hazardous materials include:

  • This compound (Product): Harmful if swallowed.[4][5]

  • Bromine: Highly corrosive, toxic, and causes severe burns.[6] It should be handled with extreme caution in a well-ventilated fume hood.

  • N-Bromosuccinimide (NBS): An irritant and lachrymator.

  • Solvents: Dichloromethane is a suspected carcinogen, and acetic acid is corrosive.

  • Hydrogen Bromide (HBr): A corrosive gas that can be generated as a byproduct during bromination.

Q3: What are the potential hazardous byproducts of this reaction, and how can I minimize their formation?

A3: The main hazardous byproduct is typically a di-brominated species, such as 3,5-dibromo-2-methoxybenzaldehyde. Over-bromination can occur if the reaction conditions are not carefully controlled. To minimize its formation:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of 2-methoxybenzaldehyde to the brominating agent.

  • Temperature Control: Perform the reaction at low temperatures (e.g., 0-5°C) to increase regioselectivity and reduce the rate of side reactions.[1]

  • Slow Addition: Add the brominating agent dropwise to the reaction mixture to avoid localized high concentrations.

  • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to determine the point of completion and avoid extended reaction times.[7]

Q4: How can I detect the presence of impurities and byproducts in my product?

A4: The presence of impurities can be detected using several analytical techniques:

  • Thin Layer Chromatography (TLC): A quick method to check for the presence of starting material and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can identify and quantify the desired product and any impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for separating and identifying volatile components of the reaction mixture.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product.[8]

Q5: What are the recommended purification methods for this compound?

A5: If impurities are present, the following purification methods are effective:

  • Recrystallization: A common technique for purifying solid products. A suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane, can be used.[7]

  • Column Chromatography: Very effective for separating the desired product from byproducts with different polarities. A silica gel column with a hexane/ethyl acetate eluent system is often employed.[2]

Q6: What are the essential safety precautions for handling the reagents and waste from this synthesis?

A6: Always adhere to the following safety protocols:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[9]

  • Ventilation: Conduct all steps of the synthesis in a certified chemical fume hood.[10]

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.[10]

  • Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in properly labeled hazardous waste containers according to your institution's guidelines.[4][11] Brominated organic waste should be segregated.

Troubleshooting Guide

Symptom Possible Cause Suggested Solution
Low Yield Incomplete reaction.Increase the reaction time and continue to monitor by TLC until the starting material is consumed. Ensure efficient stirring.[7]
Loss of product during work-up.Ensure proper pH adjustments during extraction and perform multiple extractions to maximize recovery.
Sub-optimal temperature.Maintain the recommended reaction temperature. Deviations can lead to incomplete reactions or byproduct formation.[8]
Product is Impure (multiple spots on TLC) Formation of di-brominated byproducts.Carefully control the stoichiometry of the brominating agent. Use a slight excess of the starting material (2-methoxybenzaldehyde).[7]
Presence of unreacted starting material.Ensure the reaction goes to completion by monitoring with TLC. If necessary, add a small additional amount of the brominating agent.
Formation of isomers.Control the reaction temperature; lower temperatures often favor the desired isomer.
Reaction Not Progressing Inactive brominating agent.Use a fresh bottle of NBS or purify the existing stock. Ensure bromine has been stored correctly.
Presence of moisture (for some reagents).Use anhydrous solvents and glassware, especially when working with moisture-sensitive reagents.

Data Presentation

Table 1: Effect of Reaction Conditions on Yield and Purity

Starting Material Brominating Agent Solvent Temperature (°C) Time (h) Yield (%) Reference
2-methoxybenzaldehydeBr₂Acetic AcidAmbient2058[1]
o-vanillinBr₂ / KBrAcetic Acid1001.592.5[12]
2,3-dimethoxybenzaldehydeNBSDMFAmbient4860[2]
m-anisaldehydeNot SpecifiedNot SpecifiedNot SpecifiedNot Specified70[13]

Note: This table presents a summary of data from different literature sources and is intended for comparative purposes. Actual results may vary based on specific experimental setups.

Experimental Protocols

Detailed Protocol for Bromination of 2-methoxybenzaldehyde

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 2-methoxybenzaldehyde

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 2-methoxybenzaldehyde (1.0 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Dissolve N-bromosuccinimide (1.0 eq) in dichloromethane and add it dropwise to the cooled solution over 30 minutes.

  • Reaction: Stir the reaction mixture at 0°C and monitor its progress by TLC. Allow the reaction to proceed until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Quench the reaction by adding water.

    • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_waste Waste Management start Dissolve 2-methoxybenzaldehyde in anhydrous DCM cool Cool to 0°C in ice bath start->cool add_nbs Add NBS solution dropwise cool->add_nbs react Stir at 0°C (Monitor by TLC) add_nbs->react quench Quench with water react->quench wash Wash with NaHCO₃ and brine quench->wash dry Dry organic layer (MgSO₄) wash->dry waste_aqueous Aqueous Waste wash->waste_aqueous concentrate Concentrate under reduced pressure dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify waste_organic Halogenated Organic Waste concentrate->waste_organic product Pure 5-Bromo-2- methoxybenzaldehyde purify->product purify->waste_organic waste_solid Solid Waste (Silica, etc.) purify->waste_solid

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_byproducts start Impure product detected (e.g., by TLC/NMR) check_sm Is starting material present? start->check_sm yes_sm Yes check_sm->yes_sm Yes no_sm No check_sm->no_sm No incomplete_rxn Incomplete Reaction: - Increase reaction time - Check reagent activity yes_sm->incomplete_rxn check_byproduct Analyze byproduct structure (e.g., by NMR/MS) no_sm->check_byproduct purify_product Purify product via Recrystallization or Column Chromatography incomplete_rxn->purify_product is_dibromo Is it a di-brominated byproduct? check_byproduct->is_dibromo yes_dibromo Yes is_dibromo->yes_dibromo Yes no_dibromo No is_dibromo->no_dibromo No over_bromination Over-bromination occurred: - Reduce reaction temp - Control stoichiometry - Slow reagent addition yes_dibromo->over_bromination other_byproduct Other Byproduct: - Check for isomer formation - Review reaction selectivity no_dibromo->other_byproduct over_bromination->purify_product other_byproduct->purify_product

Caption: Troubleshooting decision tree for managing byproducts.

References

Technical Support Center: 5-Bromo-2-methoxybenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-methoxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block in organic synthesis.[1][2] The most common reactions include:

  • Suzuki-Miyaura Coupling: To form carbon-carbon bonds by coupling with boronic acids.[2]

  • Aldol Condensation: Reaction of the aldehyde group with enolates.[3]

  • Wittig Reaction: To synthesize alkenes from the aldehyde functionality.[4]

  • Williamson Ether Synthesis: While the methoxy group is already present, related starting materials like 5-bromo-2-hydroxybenzaldehyde are used in this synthesis, highlighting the importance of the substitution pattern.[5]

  • Reductive Amination: To introduce amine functionalities.[6]

Q2: How does temperature generally affect reactions with this compound?

A2: Temperature is a critical parameter in reactions involving this compound. The optimal temperature depends on the specific reaction type. Generally:

  • Increased temperature can increase the reaction rate but may also lead to the formation of by-products and decomposition.[3][7]

  • Lower temperatures are often used to improve selectivity and minimize side reactions, particularly in exothermic processes like bromination.[8]

  • For cross-coupling reactions , temperature is a key parameter to optimize catalyst activity and can influence reaction yield.[9]

Q3: What are the stability and storage recommendations for this compound?

A3: this compound is a relatively stable compound.[6] It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents, reducing agents, and bases.[6] Recommended storage is at 0-8°C.[1]

Troubleshooting Guides

Suzuki-Miyaura Coupling Reactions

Issue: Low yield of the coupled product.

Potential Cause Troubleshooting Step Rationale
Suboptimal Temperature Increase the reaction temperature in increments of 10°C.The reactivity of aryl bromides in Suzuki coupling is temperature-dependent. Higher temperatures can facilitate oxidative addition and transmetalation.[7][9]
Catalyst Inactivity Use a more active palladium catalyst or ligand system (e.g., Buchwald precatalysts).For challenging substrates, a more robust catalyst system may be required to achieve high yields.[7]
Base Incompatibility Switch to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.The choice of base is crucial for the transmetalation step and can significantly impact the yield.[7]
Solvent System Ensure the solvent system (e.g., Dioxane/H₂O, Toluene/H₂O) is appropriate and degassed.The solvent plays a role in catalyst solubility and activity. Degassing removes oxygen which can deactivate the catalyst.[7]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • In a reaction vessel, combine this compound (1.0 eq), the boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq).[7]

  • Add a degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v).[7]

  • Heat the reaction mixture to the desired temperature (e.g., 85-100°C) and stir until the reaction is complete (monitor by TLC or LC-MS).[7]

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).[7]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[7]

Suzuki_Coupling_Workflow start Reaction Setup (this compound, Boronic Acid, Catalyst, Base) solvent Add Degassed Solvent start->solvent heating Heat to 85-100 °C solvent->heating workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification product Pure Coupled Product purification->product

Figure 1. General workflow for a Suzuki-Miyaura coupling reaction.
Aldol Condensation Reactions

Issue: Formation of α,β-unsaturated by-product instead of the desired β-hydroxy aldehyde.

Potential Cause Troubleshooting Step Rationale
High Reaction Temperature Perform the reaction at room temperature or below.Aldol condensation is often exothermic. Higher temperatures favor the dehydration of the initial aldol addition product to form the more stable α,β-unsaturated compound.[3]
Prolonged Reaction Time Monitor the reaction closely and quench it as soon as the starting material is consumed.Extended reaction times, especially at elevated temperatures, can promote dehydration.
Strong Base Concentration Use a catalytic amount of a milder base or control the stoichiometry of a strong base.Strong bases can readily promote the elimination of water from the aldol adduct.

Experimental Protocol: General Procedure for Aldol Condensation

  • Dissolve this compound (1.0 eq) and the ketone/aldehyde coupling partner (1.0-1.2 eq) in a suitable solvent (e.g., ethanol).

  • Cool the mixture in an ice bath.

  • Slowly add a solution of a base (e.g., aqueous NaOH or KOH) to the stirred mixture.[10]

  • Stir the reaction at room temperature or a slightly elevated temperature (e.g., 40-60°C) while monitoring its progress.[3]

  • Once the reaction is complete, neutralize the mixture with a dilute acid.

  • Extract the product with an organic solvent, wash with water and brine, and dry over an anhydrous salt.

  • Purify the product via recrystallization or column chromatography.[11]

Aldol_Condensation_Troubleshooting start Aldol Reaction Conditions temp High Temperature? start->temp time Long Reaction Time? temp->time No dehydration Dehydration to α,β-unsaturated product temp->dehydration Yes time->dehydration Yes desired_product Desired β-hydroxy aldehyde time->desired_product No lower_temp Lower Reaction Temperature dehydration->lower_temp monitor_time Monitor and Quench Reaction dehydration->monitor_time

Figure 2. Troubleshooting logic for aldol condensation by-products.
Wittig Reaction

Issue: Low or no yield of the desired alkene.

Potential Cause Troubleshooting Step Rationale
Inefficient Ylide Formation Ensure the phosphonium salt is dry and use a sufficiently strong base (e.g., n-BuLi, NaH) for ylide generation.The formation of the phosphorus ylide is a prerequisite for the Wittig reaction. The choice of base is critical and depends on the acidity of the phosphonium salt.[12]
Steric Hindrance For sterically hindered ketones or aldehydes, a more reactive ylide or harsher reaction conditions (e.g., higher temperature) may be necessary.Steric hindrance can slow down or prevent the initial attack of the ylide on the carbonyl carbon.
Unstable Ylide If using an unstabilized ylide, generate it in situ at low temperature and add the aldehyde immediately.Unstabilized ylides are highly reactive and can decompose if not used promptly.
Low Reaction Temperature For less reactive, stabilized ylides, an increase in temperature may be required to drive the reaction to completion.[13]Stabilized ylides are less nucleophilic and may require more energy to react with the aldehyde.[14]

Experimental Protocol: General Procedure for Wittig Reaction

  • Suspend the phosphonium salt (1.1 eq) in a dry aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere.

  • Cool the suspension to the appropriate temperature (e.g., -78°C or 0°C).

  • Add a strong base (e.g., n-BuLi, t-BuOK) dropwise to form the ylide (indicated by a color change).[12]

  • Stir for a period to ensure complete ylide formation.

  • Add a solution of this compound (1.0 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify by column chromatography to separate the alkene product from the triphenylphosphine oxide by-product.

Wittig_Reaction_Pathway cluster_ylide Ylide Formation cluster_wittig Wittig Reaction phosphonium Phosphonium Salt ylide Phosphorus Ylide phosphonium->ylide + Base base Strong Base oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane aldehyde This compound aldehyde->oxaphosphetane products Alkene Triphenylphosphine Oxide oxaphosphetane->products

Figure 3. Key stages of the Wittig reaction.

References

Technical Support Center: Synthesis of 5-Bromo-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 5-Bromo-2-methoxybenzaldehyde. It includes detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols, with a focus on the impact of solvent selection on reaction outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive brominating agent (e.g., old NBS, decomposed bromine).[1] 2. Insufficient reaction temperature.[2] 3. Poor quality or wet solvent.[3][4] 4. Inadequate reaction time.[4]1. Use a fresh, pure batch of the brominating agent. NBS should be a white solid; a yellow or brown color indicates decomposition.[1] 2. Ensure the reaction reaches the optimal temperature as specified in the protocol. For bromination of vanillin, a temperature of 100°C has been shown to be effective.[2] 3. Use anhydrous solvents, especially for moisture-sensitive reactions.[3][4] 4. Monitor the reaction progress using Thin Layer Chromatography (TLC) and allow it to proceed until the starting material is consumed.[4]
Formation of Multiple Products (Complex Mixture) 1. Over-bromination leading to di-brominated byproducts.[1][4] 2. Competing side reactions due to reaction conditions. 3. Non-optimal solvent choice promoting side reactions.[1]1. Carefully control the stoichiometry of the brominating agent (typically 1.0-1.1 equivalents).[1] 2. Control the reaction temperature, as higher temperatures can lead to undesired byproducts.[4] 3. Select a solvent that favors the desired reaction pathway. For instance, acetic acid is commonly used for the bromination of hydroxylated benzaldehydes.[2][5]
Product Isolation Issues (e.g., Emulsions during Workup) 1. Formation of boron salts during the workup of reactions using BBr₃.[3] 2. Precipitation of the product or intermediates at the interface of aqueous and organic layers.[3]1. To break up emulsions, try washing with brine (saturated aqueous NaCl solution).[3] 2. Diluting the reaction mixture with more organic solvent and water can help dissolve precipitates.[3] 3. In some cases, the solid can be collected by filtration, and the product can be extracted from it.[3]
Impure Final Product 1. Co-elution of impurities during column chromatography. 2. Incomplete removal of reagents or byproducts.1. Optimize the solvent system for column chromatography to achieve better separation. 2. Recrystallization from a suitable solvent system can be an effective purification method.[4]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: A common and effective method is a two-step synthesis starting from o-vanillin (2-hydroxy-3-methoxybenzaldehyde). This involves the bromination of o-vanillin, followed by the methylation of the resulting 5-bromo-2-hydroxy-3-methoxybenzaldehyde.[5] Another approach involves the direct bromination of 2-methoxybenzaldehyde, though this can sometimes lead to isomer formation.

Q2: How does the choice of solvent impact the bromination of the precursor to this compound?

A2: The solvent plays a crucial role in the bromination reaction. For the bromination of o-vanillin, glacial acetic acid is an effective solvent.[2][5] It facilitates the electrophilic aromatic substitution by providing a polar protic medium. In other bromination reactions, such as those using N-bromosuccinimide (NBS), polar aprotic solvents like dimethylformamide (DMF) are used.[5] The choice of solvent can influence reaction rate, yield, and the formation of byproducts.

Q3: I am observing the formation of a di-brominated byproduct. How can I minimize this?

A3: To minimize di-bromination, it is critical to control the stoichiometry of the brominating agent. Using 1.0 to 1.1 molar equivalents of the brominating agent relative to the starting material is recommended.[1] Additionally, monitoring the reaction by TLC and stopping it as soon as the starting material is consumed can prevent over-reaction.[1]

Q4: What are the key considerations when methylating 5-bromo-2-hydroxy-3-methoxybenzaldehyde?

A4: For the methylation step, using a polar aprotic solvent like dry DMF is common.[5] It is important to use an anhydrous solvent to prevent side reactions. A suitable base, such as potassium carbonate (K₂CO₃), is used to deprotonate the hydroxyl group, and an alkylating agent like methyl iodide is then added.[5]

Experimental Protocols

Protocol 1: Two-Step Synthesis from o-Vanillin

Step 1: Synthesis of 5-bromo-2-hydroxy-3-methoxybenzaldehyde [2][5]

  • Dissolve o-vanillin and sodium acetate in glacial acetic acid in a reaction flask.[5]

  • Separately, dissolve bromine in glacial acetic acid.

  • Slowly add the bromine solution to the o-vanillin solution while stirring.

  • After the addition is complete, continue stirring for approximately 1 hour.[5]

  • Remove the solvent under reduced pressure.

  • Wash the residue with water and extract the product with dichloromethane.

  • Wash the organic extract with a 2% sodium carbonate solution and then with water.

  • Dry the organic layer over magnesium sulfate (MgSO₄), filter, and evaporate the solvent.

  • Purify the crude product by column chromatography (hexane/ethyl acetate, 6:4) to yield 5-bromo-2-hydroxy-3-methoxybenzaldehyde as a yellow powder (yields up to 97% have been reported).[5]

Step 2: Synthesis of this compound [5]

  • To a solution of 5-bromo-2-hydroxy-3-methoxybenzaldehyde and potassium carbonate (K₂CO₃) in dry DMF, add methyl iodide.

  • Stir the mixture at room temperature for 4 hours.[5]

  • Quench the reaction with water.

  • Extract the organic phase with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent to obtain this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Methylation start1 o-Vanillin in Glacial Acetic Acid bromination Add Bromine in Glacial Acetic Acid start1->bromination reaction1 Stir for 1 hour bromination->reaction1 workup1 Workup: - Remove Solvent - Water Wash - Extraction (DCM) - Na2CO3 Wash reaction1->workup1 purification1 Column Chromatography workup1->purification1 product1 5-bromo-2-hydroxy- 3-methoxybenzaldehyde purification1->product1 start2 Product from Step 1 in dry DMF with K2CO3 product1->start2 methylation Add Methyl Iodide start2->methylation reaction2 Stir for 4 hours methylation->reaction2 workup2 Workup: - Quench with Water - Extraction (Diethyl Ether) - Drying reaction2->workup2 product2 This compound workup2->product2

Caption: Experimental workflow for the two-step synthesis of this compound from o-vanillin.

troubleshooting_logic start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC) start->check_reaction check_reagents Verify Reagent Quality (Anhydrous Solvents, Fresh Brominating Agent) check_reaction->check_reagents Incomplete Reaction optimize_workup Optimize Workup Procedure (e.g., use brine for emulsions) check_reaction->optimize_workup Complete Reaction check_conditions Review Reaction Conditions (Temperature, Stoichiometry) check_reagents->check_conditions check_conditions->optimize_workup optimize_purification Optimize Purification (Recrystallization, Chromatography Solvent System) optimize_workup->optimize_purification success Improved Yield and Purity optimize_purification->success

Caption: A logical troubleshooting workflow for common issues in the synthesis of this compound.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Bromo-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for catalyst selection and reaction optimization in cross-coupling reactions involving 5-Bromo-2-methoxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in cross-coupling reactions?

A1: The primary challenges stem from the electronic properties and steric hindrance of the substrate. The methoxy group at the ortho position is electron-donating, which can decrease the reactivity of the carbon-bromine bond towards oxidative addition by the palladium catalyst. Additionally, the aldehyde group can be sensitive to certain reaction conditions and may participate in side reactions.

Q2: Which cross-coupling reactions are most suitable for this compound?

A2: Suzuki-Miyaura, Heck, and Sonogashira couplings are all viable options for forming new carbon-carbon bonds with this compound. The choice of reaction depends on the desired final product:

  • Suzuki-Miyaura Coupling: Ideal for creating biaryl structures by coupling with arylboronic acids.

  • Heck Coupling: Used to form substituted alkenes by reacting with an alkene.

  • Sonogashira Coupling: Suitable for synthesizing aryl alkynes by coupling with a terminal alkyne.

Q3: How can I minimize side reactions like homocoupling?

A3: Homocoupling, the self-coupling of the coupling partners, is a common side reaction. To minimize it, it is crucial to thoroughly degas the reaction mixture and solvents to remove oxygen. Using a pre-activated Pd(0) catalyst, such as Pd(PPh₃)₄, can also be beneficial as it avoids the in-situ reduction of a Pd(II) precursor which can sometimes promote homocoupling.[1] Additionally, using bulky phosphine ligands can sterically hinder the formation of homocoupling products.

Q4: Is it necessary to protect the aldehyde group?

A4: In many cases, the aldehyde group is tolerant to the conditions of palladium-catalyzed cross-coupling reactions. However, under harsh basic conditions or at high temperatures, side reactions such as reduction of the aldehyde can occur. If you observe significant degradation of your starting material or the formation of alcohol byproducts, protection of the aldehyde group as an acetal may be necessary.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Suggested Solution
Inactive Catalyst The active Pd(0) species may not be forming or has been deactivated. Ensure your palladium source is of high quality and consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a highly active pre-catalyst.
Suboptimal Reaction Conditions The combination of base, solvent, and temperature may not be ideal. A systematic screening of these parameters is often necessary. For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ can be effective.
Poor Reagent Quality Impurities in the starting materials or solvents can poison the catalyst. Use high-purity, anhydrous solvents and fresh reagents. Boronic acids, in particular, can degrade over time.
Oxygen Sensitivity The Pd(0) catalyst is sensitive to oxygen. It is critical to thoroughly degas all solvents and the reaction mixture and to maintain an inert atmosphere (Argon or Nitrogen) throughout the experiment.
Issue 2: Significant Side Product Formation
Potential Cause Suggested Solution
Protodeboronation (Suzuki) The boronic acid is being replaced by a hydrogen atom. This can be caused by excess water or high temperatures. Use a milder base such as K₂CO₃, minimize reaction time and temperature, and ensure the boronic acid is not in large excess.
Homocoupling The coupling partners are reacting with themselves. Rigorous degassing is crucial to remove oxygen. Using a slight excess of the aryl halide can sometimes suppress the homocoupling of the other partner.[1]
Dehalogenation The bromo group is being replaced by a hydrogen atom. This can be caused by certain phosphine ligands and bases at elevated temperatures. Consider trying a different ligand or a milder base, and lowering the reaction temperature.
Aldehyde Reduction The aldehyde group is being reduced to an alcohol. This can occur with certain bases or if hydride impurities are present. Use a non-reducing base and ensure solvents are pure. If the problem persists, consider protecting the aldehyde.

Catalyst and Condition Selection Tables

The following tables provide starting points for catalyst and condition selection for various cross-coupling reactions with this compound. Optimization will likely be required for specific substrates.

Table 1: Suzuki-Miyaura Coupling Conditions

Palladium SourceLigandBaseSolventTemperature (°C)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100
Pd(PPh₃)₄-K₂CO₃Toluene/Ethanol/H₂O100
Pd(dppf)Cl₂-Cs₂CO₃1,4-Dioxane/H₂O100

Table 2: Heck Coupling Conditions

Palladium SourceLigandBaseSolventTemperature (°C)
Pd(OAc)₂PPh₃Et₃NDMF100-120
Pd(OAc)₂P(o-tolyl)₃K₂CO₃NMP120
PdCl₂(PPh₃)₂-NaOAcDMF100

Table 3: Sonogashira Coupling Conditions

Palladium SourceCo-catalystBaseSolventTemperature (°C)
PdCl₂(PPh₃)₂CuIEt₃NTHF60
Pd(PPh₃)₄CuIDiisopropylamineToluene80
Pd(OAc)₂- (Copper-free)Cs₂CO₃1,4-Dioxane100

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 4:1).

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]

Protocol 2: General Procedure for Heck Coupling
  • Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), and a base (e.g., Et₃N, 2.0 equiv.).[3]

  • Inert Atmosphere: Degas the mixture by bubbling with an inert gas for 15-20 minutes.[3]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and a phosphine ligand (e.g., PPh₃, 10 mol%).[3]

  • Reaction: Seal the tube and heat the reaction mixture to 100-120 °C.[3] Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic layers, dry, and concentrate. Purify the product by column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling
  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).[3]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.[3]

  • Reagent Addition: Add a degassed solvent (e.g., THF) and a base (e.g., Et₃N, 2.0 equiv.).[3] Add the terminal alkyne (1.2 equiv.) dropwise.[3]

  • Reaction: Stir the mixture at the desired temperature (e.g., 60 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction, and quench with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry, and concentrate. Purify the crude product by column chromatography.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Reagents add_solids Add Solids prep_reagents->add_solids setup_glassware Oven-dry Glassware setup_glassware->add_solids inert_atmosphere Inert Atmosphere add_solids->inert_atmosphere add_solvents Add Solvents inert_atmosphere->add_solvents heating Heat & Stir add_solvents->heating monitoring Monitor Progress heating->monitoring quench Quench Reaction monitoring->quench Reaction Complete extraction Extraction quench->extraction drying Dry & Concentrate extraction->drying purification Purify Product drying->purification

General experimental workflow for cross-coupling reactions.

troubleshooting_logic start Low or No Yield check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are the conditions optimal? check_catalyst->check_conditions Yes solution_catalyst Use fresh/pre-activated catalyst check_catalyst->solution_catalyst No check_reagents Are the reagents pure? check_conditions->check_reagents Yes solution_conditions Screen base, solvent, temperature check_conditions->solution_conditions No check_atmosphere Is the atmosphere inert? check_reagents->check_atmosphere Yes solution_reagents Use high-purity reagents/solvents check_reagents->solution_reagents No solution_atmosphere Degas thoroughly check_atmosphere->solution_atmosphere No

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 5-Bromo-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. This guide provides a detailed analysis of the ¹H NMR spectrum of 5-Bromo-2-methoxybenzaldehyde and compares it with relevant alternatives to aid in spectral interpretation and compound verification.

The chemical structure of this compound contains an aldehyde proton, a methoxy group, and three aromatic protons, each with a distinct chemical environment. The position and electronic nature of the bromo and methoxy substituents on the benzene ring significantly influence the chemical shifts (δ) and coupling constants (J) of these protons.[1] Understanding these substituent effects is crucial for accurate spectral assignment.

Comparative ¹H NMR Data

The following table summarizes the ¹H NMR spectral data for this compound and compares it with unsubstituted benzaldehyde and 2-methoxybenzaldehyde. The data highlights the influence of the bromo and methoxy groups on the proton chemical shifts. Electron-donating groups like methoxy (-OCH₃) tend to shield aromatic protons, shifting them upfield to lower δ values, while electron-withdrawing groups like bromo (-Br) and the aldehyde (-CHO) itself deshield protons, shifting them downfield.[1]

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
This compound -CHO~10.3s-1H
H-6~7.9d~2.51H
H-4~7.7dd~8.8, 2.51H
H-3~7.0d~8.81H
-OCH₃~3.9s-3H
Benzaldehyde [2]-CHO~10.0s-1H
H-2, H-67.87m-2H
H-47.61m-1H
H-3, H-57.51m-2H
2-Methoxybenzaldehyde [3]-CHO10.47s-1H
H-67.83dd7.6, 1.61H
H-47.56m-1H
H-3, H-5~7.01m-2H
-OCH₃3.88s-3H

Note: Chemical shifts are typically reported in parts per million (ppm) downfield from a tetramethylsilane (TMS) standard. The exact values can vary slightly depending on the solvent and spectrometer frequency.

Experimental Protocol

The following is a general procedure for acquiring a ¹H NMR spectrum, applicable to the compounds listed above.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the benzaldehyde derivative in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if one is not already present in the solvent.

  • Transfer the solution to a standard 5 mm NMR tube. Ensure the liquid height is sufficient to be within the detector coil of the NMR spectrometer.[1]

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • "Shim" the magnetic field to optimize its homogeneity, which results in sharp, symmetrical peaks.[1]

3. Data Acquisition: [1]

  • Set the appropriate acquisition parameters, which may include:

    • Pulse Angle: A 30° or 45° pulse is typical for routine ¹H spectra.

    • Acquisition Time: Usually set between 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for the full relaxation of protons.

    • Number of Scans: Dependent on the sample concentration, typically ranging from 8 to 64 scans.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift.

  • Integrate the peaks to determine the relative ratios of the different types of protons.

  • Analyze the splitting patterns (multiplicity) and measure the coupling constants (J) in Hertz (Hz).[1]

Visualizations

The following diagrams illustrate the structure and proton assignments of this compound and a general workflow for NMR spectral analysis.

Caption: Chemical structure of this compound with numbered positions.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_cal Phase and Calibrate ft->phase_cal integrate Integrate Peaks phase_cal->integrate chem_shift Analyze Chemical Shifts integrate->chem_shift coupling Analyze Coupling Constants integrate->coupling assign Assign Protons to Structure chem_shift->assign coupling->assign

Caption: General workflow for ¹H NMR spectroscopy from sample preparation to spectral analysis.

References

Comparative 13C NMR Analysis of 5-Bromo-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the experimental and predicted 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-Bromo-2-methoxybenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document presents a detailed analysis supported by experimental data from analogous compounds to aid in spectral assignment and structural verification.

Data Presentation: 13C NMR Chemical Shift Comparison

The following table summarizes the experimental 13C NMR chemical shifts for this compound and related compounds, alongside predicted values for the target molecule. All experimental data was recorded in DMSO-d6.

Carbon AtomThis compound (Experimental, DMSO-d6)This compound (Predicted, DMSO)2-Methoxybenzaldehyde (Experimental, DMSO-d6)[1]4-Bromoanisole (Experimental, CDCl3)Benzaldehyde (Experimental, CDCl3)
C1 (C-CHO)Not explicitly assigned188.5189.0-~192
C2 (C-OCH3)Not explicitly assigned159.8161.5158.4-
C3Not explicitly assigned114.8112.6115.8128.9
C4Not explicitly assigned138.1136.4132.5134.4
C5 (C-Br)Not explicitly assigned115.7-113.8-
C6Not explicitly assigned128.9127.7117.6129.8
C7 (CHO)Not explicitly assigned188.5189.0-~192
OCH3Not explicitly assigned56.555.855.4-

Note on Assignments: The experimental data for this compound did not include specific peak assignments. The assignments in the table are proposed based on the analysis of the spectra of the analogous compounds and the predicted values. The carbonyl carbon (C7) is expected to be the most downfield signal. The carbon attached to the methoxy group (C2) is also significantly downfield. The carbon bearing the bromine (C5) is expected to be shielded compared to a standard aromatic carbon.

Experimental Protocols

A standardized protocol for acquiring a 13C NMR spectrum is crucial for data reproducibility and comparison.

1. Sample Preparation:

  • Dissolution: Accurately weigh 10-20 mg of the solid this compound and dissolve it in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

  • Tube and Standard: Use a clean, dry 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) should be performed.

  • Parameters:

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay ensures proper relaxation of quaternary carbons.

    • Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

    • Spectral Width: A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is typically sufficient to cover the expected chemical shift range.

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

3. Data Processing:

  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply an automatic baseline correction.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak of DMSO-d6 to 39.52 ppm.

  • Peak Picking: Identify and list the chemical shifts of all significant peaks.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the 13C NMR analysis and the structure of the analyzed compound.

Caption: Workflow for 13C NMR analysis of this compound.

Caption: Structure of this compound with atom numbering.

References

A Comparative FT-IR Spectroscopic Analysis of 5-Bromo-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison with Alternative Aldehydes

This guide provides a comprehensive comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic profile of 5-Bromo-2-methoxybenzaldehyde with structurally related alternatives: benzaldehyde, 2-methoxybenzaldehyde, and 5-bromobenzaldehyde. The data presented herein is intended to aid researchers in the identification, characterization, and quality control of this important synthetic intermediate.

FT-IR Spectral Data Comparison

The following table summarizes the key FT-IR absorption bands for this compound and its selected alternatives. The assignments are based on characteristic group frequencies and data from peer-reviewed literature and spectral databases.

Wavenumber (cm⁻¹)Functional Group AssignmentThis compoundBenzaldehyde2-Methoxybenzaldehyde5-Bromobenzaldehyde
~3070Aromatic C-H Stretch✓[1][2]
~2840Aldehyde C-H Stretch (Fermi Resonance)✓[2][3]
~2740Aldehyde C-H Stretch (Fermi Resonance)✓[3]
~1685C=O Stretch (Aldehyde)✓[2]
~1590Aromatic C=C Stretch✓[2]
~1470CH₃ Asymmetric Bending (Methoxy)
~1250Aryl-O Stretch (Methoxy)
~1020In-plane C-H Bending
~815Out-of-plane C-H Bending (Substituted Benzene)
~680C-Br Stretch

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

The following protocol outlines a standard procedure for obtaining the FT-IR spectrum of a solid sample such as this compound using an ATR accessory.

Instrumentation:

  • A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal).

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric water and carbon dioxide.

  • Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Use the ATR pressure clamp to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the FT-IR spectrum of the sample. A typical measurement would involve co-adding 16 to 32 scans in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum should be baseline-corrected. The peaks of interest should be identified and their wavenumbers recorded.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.

Logical Workflow for Spectral Comparison

The following diagram illustrates the logical workflow for comparing the FT-IR spectrum of this compound with its alternatives to identify its characteristic spectral features.

FT_IR_Comparison_Workflow Workflow for FT-IR Spectral Comparison A Acquire FT-IR Spectrum of This compound C Identify Key Functional Group Regions: - C-H (Aromatic, Aldehyde) - C=O (Aldehyde) - C-O (Methoxy) - C-Br A->C B Acquire FT-IR Spectra of Alternative Aldehydes B->C D Compare Spectra in Key Regions C->D E Identify Unique Peaks for This compound D->E F Characteristic Peaks: - Methoxy Group (CH₃ bend, Aryl-O stretch) - C-Br Stretch - Substitution Pattern (out-of-plane bending) E->F

Caption: Logical workflow for the comparative analysis of FT-IR spectra.

This guide provides a foundational understanding of the FT-IR characteristics of this compound in comparison to similar molecules. For more in-depth analysis, researchers are encouraged to consult specialized spectroscopic literature and databases.

References

A Comparative Guide to the Mass Spectrometry of 5-Bromo-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise analytical data is paramount for the accurate identification and characterization of chemical compounds. This guide provides a detailed comparison of the mass spectrometry data for 5-Bromo-2-methoxybenzaldehyde against structurally similar alternatives, supported by experimental protocols and data visualizations to facilitate clear interpretation.

Performance Comparison of Substituted Benzaldehydes

The mass spectrum of this compound is characterized by the distinct isotopic pattern of bromine, which significantly aids in its identification. A comparison with other substituted benzaldehydes highlights the influence of different functional groups on the fragmentation pattern.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Mass-to-Charge Ratios (m/z) and Notes
This compound C8H7BrO2215.04214/216 : Molecular ion peaks ([M]+, [M+2]+), characteristic isotopic pattern for one bromine atom. 63 : A common fragment in aromatic compounds.[1]
2-MethoxybenzaldehydeC8H8O2136.15136 : Molecular ion peak ([M]+). 135 : Loss of a hydrogen atom ([M-H]+). 107 : Loss of the formyl group ([M-CHO]+). 77 : Phenyl cation ([C6H5]+).[2][3]
5-Bromo-2-hydroxybenzaldehydeC7H5BrO2201.02200/202 : Molecular ion peaks ([M]+, [M+2]+). 172/174 : Loss of CO. 121/123 : Loss of CHO.[4]
2-Bromo-5-methoxybenzaldehydeC8H7BrO2215.04214/216 : Molecular ion peaks ([M]+, [M+2]+). Fragmentation pattern will differ from the 5-bromo isomer due to the different positions of the substituents.[5]
BenzaldehydeC7H6O106.12106 : Molecular ion peak ([M]+). 105 : Loss of a hydrogen atom ([M-H]+). 77 : Phenyl cation ([C6H5]+), often the base peak.[6]

Experimental Protocols

The following is a typical experimental protocol for acquiring mass spectrometry data for this compound and similar compounds using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Dissolve approximately 1 mg of the analyte in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Vortex the solution to ensure it is fully dissolved.

  • If necessary, dilute the sample further to a concentration of about 10-100 µg/mL in the same solvent.

2. GC-MS System and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: A non-polar capillary column such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is commonly used.[7]

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.[7]

    • Source Temperature: 230 °C.[7]

    • Quadrupole Temperature: 150 °C.[7]

    • Mass Range: Scan from m/z 40 to 450.[7]

3. Data Acquisition and Analysis:

  • Acquire the data using the instrument's software.

  • Identify the peak corresponding to the target compound in the total ion chromatogram (TIC).

  • Extract the mass spectrum for the identified peak.

  • Analyze the fragmentation pattern and compare it with library data or predicted fragmentation pathways.

Visualizing Mass Spectrometry Workflows

The following diagrams illustrate key processes in mass spectrometry analysis.

cluster_sample_prep Sample Preparation cluster_gc_separation GC Separation cluster_ms_analysis MS Analysis cluster_data_processing Data Processing dissolve Dissolve Sample (1 mg/mL) dilute Dilute to 10-100 µg/mL dissolve->dilute inject Inject 1 µL into GC separate Separation on Capillary Column inject->separate ionize Electron Ionization (70 eV) separate->ionize mass_analyzer Mass Analyzer (Quadrupole) ionize->mass_analyzer detector Detector mass_analyzer->detector tic Total Ion Chromatogram detector->tic mass_spectrum Mass Spectrum Extraction tic->mass_spectrum analysis Fragmentation Pattern Analysis mass_spectrum->analysis

Experimental Workflow for GC-MS Analysis

cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragments M [C8H7BrO2]+. m/z 214/216 M_minus_H [M-H]+ m/z 213/215 M->M_minus_H - H• M_minus_CH3 [M-CH3]+ m/z 199/201 M->M_minus_CH3 - •CH3 M_minus_CHO [M-CHO]+ m/z 185/187 M->M_minus_CHO - •CHO M_minus_Br [M-Br]+ m/z 135 M->M_minus_Br - •Br M_minus_CH3_minus_CO [M-CH3-CO]+ m/z 171/173 M_minus_CH3->M_minus_CH3_minus_CO - CO

Predicted Fragmentation of this compound

References

A Comparative Guide to 5-Bromo-2-methoxybenzaldehyde and its Brominated Isomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of complex organic syntheses. Substituted benzaldehydes, in particular, serve as versatile precursors for a wide array of pharmaceuticals, agrochemicals, and functional materials. This guide provides an objective comparison of 5-Bromo-2-methoxybenzaldehyde with other brominated benzaldehydes, focusing on their physicochemical properties and reactivity in key organic transformations. The information is supported by experimental data and detailed protocols to aid in the rational design of synthetic routes.

Physicochemical Properties: A Comparative Overview

The position of the bromine and methoxy substituents on the benzaldehyde ring significantly influences the physicochemical properties of the molecule, such as melting point, boiling point, and solubility. These properties are crucial for determining appropriate reaction conditions and purification methods. A summary of the available data for this compound and its isomers is presented below.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberMelting Point (°C)Boiling Point (°C)
This compoundC₈H₇BrO₂215.0425016-01-7116-119-
2-Bromo-5-methoxybenzaldehydeC₈H₇BrO₂215.047507-86-071-76[1]-
3-Bromo-4-methoxybenzaldehydeC₈H₇BrO₂215.0434841-06-051-54-
4-Bromo-3-methoxybenzaldehydeC₈H₇BrO₂215.0465146-37-4--
2-BromobenzaldehydeC₇H₅BrO185.026630-33-716-19230
3-BromobenzaldehydeC₇H₅BrO185.023132-99-818-21233-236
4-BromobenzaldehydeC₇H₅BrO185.021122-91-457255-258

Reactivity and Performance in Key Organic Reactions

The electronic and steric effects imparted by the bromo and methoxy substituents dictate the reactivity of the aldehyde and the aryl bromide functionalities. This compound offers a unique combination of these effects, making it a valuable intermediate in a variety of transformations.[2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds. The reactivity of the aryl bromide is influenced by the electronic nature of the other substituents on the aromatic ring. Electron-withdrawing groups tend to facilitate the oxidative addition of the palladium catalyst to the carbon-bromine bond, which is often the rate-determining step.[3]

While direct comparative yield data for this compound and its isomers under identical Suzuki coupling conditions is scarce in the literature, general reactivity trends can be extrapolated. The reactivity of brominated aromatic compounds in Suzuki coupling generally follows the order: para > meta > ortho substituted isomers. This is attributed to a combination of electronic and steric factors. In the case of brominated benzophenones, a similar trend is observed, with the para-isomer exhibiting the highest reactivity due to favorable electronic activation and minimal steric hindrance.[4]

General Reactivity Trend in Suzuki-Miyaura Coupling:

Based on established principles, the expected order of reactivity for brominated benzaldehydes in Suzuki-Miyaura coupling is as follows:

  • 4-Bromobenzaldehyde (para): High reactivity due to the electron-withdrawing aldehyde group being in conjugation with the C-Br bond, activating it towards oxidative addition.

  • 3-Bromobenzaldehyde (meta): Moderate reactivity as the electron-withdrawing effect is transmitted primarily through an inductive effect.

  • 2-Bromobenzaldehyde (ortho): Low reactivity due to significant steric hindrance from the adjacent aldehyde group, which impedes the approach of the bulky palladium catalyst.

For methoxy-substituted bromobenzaldehydes, the electron-donating methoxy group can influence the reactivity. In this compound, the methoxy group is ortho to the aldehyde and meta to the bromine. Its electron-donating nature may slightly deactivate the ring towards oxidative addition compared to an unsubstituted bromobenzaldehyde. However, the overall reactivity will be a balance of the electronic effects of both the aldehyde and methoxy groups, as well as steric factors.

Experimental Protocols

Suzuki-Miyaura Coupling of a Brominated Benzaldehyde

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a brominated benzaldehyde with an arylboronic acid.

Materials:

  • Brominated benzaldehyde (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (ligand) (0.04 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a Schlenk flask, combine the brominated benzaldehyde, arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst and ligand to the flask.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[5][6]

Wittig Reaction of a Brominated Benzaldehyde

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones. The reactivity of the aldehyde is enhanced by electron-withdrawing groups on the aromatic ring, which increase the electrophilicity of the carbonyl carbon.[3]

Materials:

  • Brominated benzaldehyde (1.0 equiv)

  • Benzyltriphenylphosphonium chloride (1.0 equiv)

  • 10 M Sodium hydroxide (NaOH) solution

  • 95% Ethanol

Procedure:

  • In a 25 mL Erlenmeyer flask, dissolve the brominated benzaldehyde and benzyltriphenylphosphonium chloride in 95% ethanol.

  • Add the 10 M sodium hydroxide solution to the flask and stir the mixture for 20 minutes at room temperature. A precipitate should form.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from 95% ethanol to obtain the purified alkene.[7]

Aldol Condensation of a Brominated Benzaldehyde

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction. Aromatic aldehydes can react with enolizable ketones in the presence of a base to form α,β-unsaturated ketones (chalcones).

Materials:

  • Brominated benzaldehyde (1.0 equiv)

  • Acetophenone (1.0 equiv)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

Procedure:

  • In an Erlenmeyer flask, dissolve sodium hydroxide in water and then add ethanol.

  • To this solution, add the brominated benzaldehyde and acetophenone.

  • Stir the mixture at room temperature for a designated period (e.g., 15 minutes to overnight).

  • Collect the precipitated product by vacuum filtration.

  • Wash the product with cold water, followed by a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., 95% ethanol).[8][9][10]

Visualizing Reaction Mechanisms and Workflows

To provide a clearer understanding of the chemical transformations and experimental processes, the following diagrams have been generated using Graphviz.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalyst cluster_cycle Catalytic Cycle cluster_products Products Aryl-Br Brominated Benzaldehyde Oxidative_Addition Oxidative Addition Aryl-Br->Oxidative_Addition R-B(OH)2 Arylboronic Acid Transmetalation Transmetalation R-B(OH)2->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation Pd(0)L2 Pd(0) Catalyst Pd(0)L2->Oxidative_Addition Oxidative_Addition->Transmetalation [Ar-Pd(II)-Br]L2 Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination [Ar-Pd(II)-R]L2 Reductive_Elimination->Pd(0)L2 Aryl-R Coupled Product Reductive_Elimination->Aryl-R Wittig_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aldehyde Brominated Benzaldehyde Oxaphosphetane Oxaphosphetane Aldehyde->Oxaphosphetane [2+2] Cycloaddition Phosphonium_Salt Phosphonium Salt (Ph3P+CH2R)X- Ylide Phosphorus Ylide (Ph3P=CHR) Phosphonium_Salt->Ylide Deprotonation Base Strong Base Base->Ylide Ylide->Oxaphosphetane Alkene Alkene Oxaphosphetane->Alkene Decomposition TPPO Triphenylphosphine oxide Oxaphosphetane->TPPO Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Combine_Reactants Combine Reactants & Catalyst/Base Add_Solvent Add Degassed Solvent Combine_Reactants->Add_Solvent Inert_Atmosphere Establish Inert Atmosphere Add_Solvent->Inert_Atmosphere Heating_Stirring Heat and Stir Inert_Atmosphere->Heating_Stirring Monitoring Monitor Progress (TLC/LC-MS) Heating_Stirring->Monitoring Quench_Reaction Quench Reaction Monitoring->Quench_Reaction Extraction Extraction with Organic Solvent Quench_Reaction->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization

References

A Comparative Guide to the Synthesis of 5-Bromo-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic methodologies for the preparation of 5-Bromo-2-methoxybenzaldehyde, a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] We present two distinct and validated synthetic routes, offering an objective analysis of their performance based on experimental data. Detailed protocols and visual representations of the synthetic pathways are included to facilitate informed decisions in your research and development endeavors.

Performance Comparison: Synthetic Routes

The selection of a synthetic route is a critical decision in chemical synthesis, impacting yield, purity, cost, and scalability. Below is a summary of quantitative data for two prominent methods for synthesizing this compound.

ParameterMethod 1: Formylation of 4-BromoanisoleMethod 2: Bromination of 2-Methoxybenzaldehyde
Starting Material 4-Bromoanisole2-Methoxybenzaldehyde (o-Anisaldehyde)
Key Reagents Titanium tetrachloride, Dichloromethyl methyl etherN-Bromosuccinimide (NBS), Acetonitrile
Reaction Time Approximately 90 minutes[2]Several hours
Reaction Temperature 0-10 °C[2]Room temperature
Yield High[2]>95% (Reported for similar brominations)
Purity 99%[2]High (purification by recrystallization)
Scalability Suitable for laboratory scaleReadily scalable
Safety Considerations Titanium tetrachloride is corrosive and moisture-sensitive. Dichloromethyl methyl ether is a carcinogen.N-Bromosuccinimide is a lachrymator. Handle in a well-ventilated fume hood.

Experimental Protocols

Method 1: Formylation of 4-Bromoanisole

This protocol is based on the Rieche formylation, a reliable method for the introduction of an aldehyde group onto an activated aromatic ring.[2]

Materials:

  • 4-Bromoanisole

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethyl methyl ether (CH₃OCHCl₂)

  • Methylene chloride (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 4-bromoanisole (1.0 equivalent) in methylene chloride.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add titanium tetrachloride (2.0 equivalents) dropwise to the cooled solution.

  • After stirring for 10 minutes, add dichloromethyl methyl ether (1.1 equivalents) dropwise, maintaining the temperature between 0-10 °C.[2]

  • Stir the reaction mixture at this temperature for 90 minutes.[2]

  • Quench the reaction by carefully pouring it into a vigorously stirred mixture of ice and saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with methylene chloride.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound as a light yellow crystalline powder.[2]

Method 2: Bromination of 2-Methoxybenzaldehyde

This method utilizes N-bromosuccinimide (NBS) as a brominating agent, which is a common and effective reagent for the regioselective bromination of activated aromatic compounds.

Materials:

  • 2-Methoxybenzaldehyde (o-Anisaldehyde)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Water

Procedure:

  • In a round-bottom flask, dissolve 2-methoxybenzaldehyde (1.0 equivalent) in acetonitrile.

  • Add N-bromosuccinimide (1.05 equivalents) to the solution in portions at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, pour the mixture into water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water to remove any remaining succinimide.

  • Dry the product under vacuum.

  • If necessary, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Synthetic Pathway Visualizations

To further elucidate the chemical transformations described, the following diagrams illustrate the reaction pathways.

Method1 4-Bromoanisole 4-Bromoanisole Intermediate_Complex Intermediate_Complex 4-Bromoanisole->Intermediate_Complex 1. TiCl₄, CH₂Cl₂ 2. CH₃OCHCl₂ This compound This compound Intermediate_Complex->this compound H₂O Workup

Caption: Synthetic pathway for Method 1: Formylation of 4-Bromoanisole.

Method2 2-Methoxybenzaldehyde 2-Methoxybenzaldehyde This compound This compound 2-Methoxybenzaldehyde->this compound NBS, Acetonitrile

Caption: Synthetic pathway for Method 2: Bromination of 2-Methoxybenzaldehyde.

Conclusion

Both the formylation of 4-bromoanisole and the direct bromination of 2-methoxybenzaldehyde represent viable methods for the synthesis of this compound. The choice between these routes will depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and safety considerations associated with the reagents. The formylation route offers a direct approach with high purity, while the bromination method is a straightforward reaction that is easily scalable. This guide provides the necessary data and protocols to assist researchers in making an informed decision for their specific synthetic needs.

References

A Comparative Guide to the Characterization of 5-Bromo-2-methoxybenzaldehyde by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the characterization of 5-Bromo-2-methoxybenzaldehyde using High-Performance Liquid Chromatography (HPLC). It includes a detailed experimental protocol, a comparison with alternative analytical techniques, and supporting data to assist researchers in selecting the most appropriate method for their needs.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals.[1][2] Its purity and characterization are critical for ensuring the quality and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the separation, identification, and quantification of components in a mixture. This guide details a standard reversed-phase HPLC (RP-HPLC) method for the analysis of this compound and compares its performance with other common analytical methods.

HPLC Method for the Analysis of this compound

This section outlines a typical RP-HPLC method suitable for the characterization of this compound. The method is based on established protocols for similar aromatic aldehydes.[3][4]

Experimental Protocol

1. Instrumentation:

  • A standard HPLC system equipped with a UV-Vis detector, a quaternary pump, an autosampler, and a column thermostat.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of Acetonitrile (ACN) and water (containing 0.1% phosphoric acid).

  • Gradient Elution:

    • 0-10 min: 50% ACN

    • 10-25 min: 50% to 80% ACN

    • 25-30 min: 80% ACN

    • 30-35 min: 80% to 50% ACN

    • 35-40 min: 50% ACN (column re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase (initial conditions) to prepare a stock solution of 1 mg/mL.

  • Further dilute the stock solution as required for the analysis.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing a Weigh Sample b Dissolve in Mobile Phase a->b c Dilute to Working Concentration b->c d Filter through 0.45 µm Filter c->d e Inject Sample into HPLC d->e f Separation on C18 Column e->f g UV Detection at 254 nm f->g h Integrate Chromatogram g->h i Quantify Purity and Impurities h->i

Caption: Experimental workflow for the HPLC characterization of this compound.

Data Presentation and Interpretation

The primary output of an HPLC analysis is a chromatogram, which plots the detector response against time. The retention time (RT) is the time it takes for a specific analyte to pass through the column and is a characteristic of the compound under the given conditions. The peak area is proportional to the concentration of the analyte.

Table 1: Hypothetical HPLC Data for this compound Analysis

Peak NumberRetention Time (min)Peak Area% AreaIdentification
14.515,0000.5Impurity 1
212.22,955,00098.5This compound
318.730,0001.0Impurity 2

This data indicates a purity of 98.5% for the this compound sample, with two minor impurities detected. The high purity level is consistent with commercially available standards.[1]

Comparison with Other Analytical Techniques

While HPLC is a robust method for purity determination, other techniques can provide complementary information for a comprehensive characterization.

Table 2: Comparison of Analytical Techniques for the Characterization of this compound

TechniquePrincipleInformation ProvidedAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.Quantitative purity, identification and quantification of impurities.High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds, well-established.Requires reference standards for absolute quantification, can be destructive.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.[5]Identification of volatile impurities, molecular weight, and fragmentation patterns.[5]High sensitivity, excellent for volatile and semi-volatile compounds, provides structural information from mass spectra.Not suitable for non-volatile or thermally labile compounds, derivatization may be required.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.[5]Unambiguous structure elucidation, identification of functional groups, and quantification of components.[5]Provides detailed structural information, non-destructive, can be quantitative.Lower sensitivity compared to HPLC and GC-MS, more expensive instrumentation, complex spectra for mixtures.
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecular vibrations.[5]Identification of functional groups present in the molecule.[5]Fast, non-destructive, provides a molecular fingerprint.Limited information on the overall structure, not suitable for quantification of mixtures.

Logical Relationship Diagram

G cluster_compound This compound cluster_techniques Characterization Techniques cluster_info Information Obtained Compound This compound HPLC HPLC Compound->HPLC GCMS GC-MS Compound->GCMS NMR NMR Compound->NMR IR IR Compound->IR Purity Purity & Impurities HPLC->Purity GCMS->Purity MolecularWeight Molecular Weight GCMS->MolecularWeight Structure Structure Elucidation NMR->Structure FunctionalGroups Functional Groups IR->FunctionalGroups

Caption: Relationship between this compound and characterization techniques.

Conclusion

HPLC is an indispensable tool for the routine quality control and purity assessment of this compound, offering high resolution and sensitivity. For a comprehensive characterization, especially during process development and for regulatory submissions, a combination of techniques is recommended. NMR and IR spectroscopy are invaluable for structural confirmation, while GC-MS can be employed for the analysis of volatile impurities. The choice of analytical methodology should be guided by the specific requirements of the research or development stage.

References

A Comparative Analysis of the Reactivity of 5-Bromo-2-methoxybenzaldehyde and 3-bromo-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of two structurally isomeric aromatic aldehydes: 5-Bromo-2-methoxybenzaldehyde and 3-bromo-2-methoxybenzaldehyde. The distinct positioning of the bromo and methoxy substituents on the benzaldehyde ring significantly influences the electronic and steric environment of the reactive sites within each molecule. Understanding these differences is crucial for synthetic route design, reaction optimization, and the development of novel chemical entities. This analysis is supported by established principles of organic chemistry and available data on the reactivity of substituted benzaldehydes.

Structural and Electronic Overview

The reactivity of these isomers is primarily dictated by the interplay of the electronic effects of the bromo (-Br), methoxy (-OCH₃), and aldehyde (-CHO) groups.

  • This compound: In this isomer, the electron-donating methoxy group is positioned ortho to the aldehyde, while the electron-withdrawing bromo group is in the para position relative to the methoxy group and meta to the aldehyde.

  • 3-bromo-2-methoxybenzaldehyde: Here, both the bromo and methoxy groups are ortho to the aldehyde functionality. This proximity leads to more pronounced steric and electronic effects on the carbonyl group.

The differential positioning of these substituents directly impacts the electrophilicity of the carbonyl carbon, the electron density of the aromatic ring, and the accessibility of the reactive centers to incoming reagents.

Comparative Reactivity in Key Organic Transformations

The structural differences between the two isomers manifest in their reactivity towards various classes of organic reactions.

Nucleophilic Addition to the Carbonyl Group

The aldehyde functional group is susceptible to nucleophilic attack. The rate of this reaction is largely dependent on the electrophilicity of the carbonyl carbon.

  • This compound: The methoxy group at the ortho position exerts a +M (mesomeric) effect, which donates electron density to the ring and, to a lesser extent, to the aldehyde group, slightly reducing its electrophilicity. The meta bromo group has a primarily -I (inductive) effect, which withdraws electron density and increases the electrophilicity of the carbonyl carbon.

  • 3-bromo-2-methoxybenzaldehyde: The presence of both the methoxy and bromo groups ortho to the aldehyde creates a more complex electronic and steric environment. The methoxy group's +M effect will still be at play. However, the adjacent bromo group will exert a strong -I effect, increasing the carbonyl's electrophilicity. Additionally, the proximity of the bulky bromo and methoxy groups can create significant steric hindrance, potentially impeding the approach of a nucleophile.[1]

Expected Reactivity: Based on electronic effects alone, the bromo group's closer proximity and strong inductive withdrawal in 3-bromo-2-methoxybenzaldehyde would suggest a more electrophilic and thus more reactive aldehyde. However, steric hindrance from the two ortho substituents could counteract this, making This compound potentially more reactive towards bulky nucleophiles.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

The carbon-bromine bond in both isomers can participate in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds.[2] The efficiency of these reactions is influenced by the electronic environment of the C-Br bond and steric accessibility.

  • This compound: The C-Br bond is located para to the electron-donating methoxy group and meta to the electron-withdrawing aldehyde group. The activating effect of the methoxy group can facilitate the oxidative addition of palladium to the C-Br bond.

  • 3-bromo-2-methoxybenzaldehyde: The C-Br bond is flanked by the aldehyde and methoxy groups. This steric crowding around the reaction site could potentially hinder the approach of the bulky palladium catalyst, potentially requiring more forcing reaction conditions.

Expected Reactivity: This compound is expected to be more reactive in Suzuki coupling reactions due to the lower steric hindrance around the C-Br bond compared to its 3-bromo isomer.

Data Presentation

PropertyThis compound3-bromo-2-methoxybenzaldehydeReference
Molecular Formula C₈H₇BrO₂C₈H₇BrO₂[3]
Molecular Weight 215.04 g/mol 215.04 g/mol [3]
Appearance Light yellow crystalline powderSolid[3][4]
Reactivity in Nucleophilic Addition Expected to be reactive, with potential for lower steric hindrance compared to the 3-bromo isomer.Aldehyde is electronically activated, but may be sterically hindered.
Reactivity in Suzuki Coupling Generally expected to be more reactive due to less steric hindrance around the C-Br bond.May require more forcing conditions due to steric hindrance from adjacent substituents.

Experimental Protocols

General Procedure for a Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones.

Materials:

  • Appropriate bromo-2-methoxybenzaldehyde isomer

  • Phosphonium ylide (e.g., methyltriphenylphosphonium bromide)

  • Strong base (e.g., n-butyllithium, sodium hydride)

  • Anhydrous solvent (e.g., THF, DMSO)

Protocol:

  • To a solution of the phosphonium salt in the anhydrous solvent, add the strong base at a low temperature (e.g., 0 °C or -78 °C) under an inert atmosphere.

  • Stir the resulting ylide solution for a specified time.

  • Add a solution of the bromo-2-methoxybenzaldehyde isomer dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for a Suzuki Coupling Reaction

Materials:

  • Appropriate bromo-2-methoxybenzaldehyde isomer

  • Boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., Toluene/Water, Dioxane/Water)

Protocol:

  • In a reaction vessel, combine the bromo-2-methoxybenzaldehyde isomer, the boronic acid derivative, the palladium catalyst, and the base.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent.

  • Separate the organic layer, wash with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

logical_relationship cluster_5_bromo This compound cluster_3_bromo 3-bromo-2-methoxybenzaldehyde 5_Bromo_React Reactivity Profile 5_Bromo_NA Nucleophilic Addition: Favorable Sterics 5_Bromo_React->5_Bromo_NA Aldehyde 5_Bromo_SC Suzuki Coupling: Less Hindered C-Br 5_Bromo_React->5_Bromo_SC Bromo 3_bromo_React Reactivity Profile 3_bromo_NA Nucleophilic Addition: Electronically Activated, Sterically Hindered 3_bromo_React->3_bromo_NA Aldehyde 3_bromo_SC Suzuki Coupling: Sterically Hindered C-Br 3_bromo_React->3_bromo_SC Bromo Comparison Comparison Comparison->5_Bromo_React Isomer 1 Comparison->3_bromo_React Isomer 2

Caption: Comparative Reactivity Profiles.

experimental_workflow Start Reaction Setup Reactants Isomer + Reagents Start->Reactants Solvent Anhydrous Solvent Start->Solvent Conditions Inert Atmosphere Controlled Temperature Reactants->Conditions Solvent->Conditions Reaction Reaction Progression (TLC Monitoring) Conditions->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: General Experimental Workflow.

References

The Strategic Advantage of 5-Bromo-2-methoxybenzaldehyde in Modern Organic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to achieving high efficiency, yield, and molecular diversity. 5-Bromo-2-methoxybenzaldehyde has emerged as a versatile reagent, offering a unique combination of functionalities that provide distinct advantages in the synthesis of complex organic molecules, particularly in the realms of pharmaceuticals and materials science. This guide provides a comprehensive comparison of this compound with alternative benzaldehyde derivatives in key synthetic transformations, supported by experimental data, detailed protocols, and mechanistic insights.

Performance in Key Synthetic Reactions

The utility of this compound stems from the interplay of its three key functional groups: the reactive aldehyde, the versatile bromine atom, and the electron-donating methoxy group. This unique arrangement influences its reactivity and provides multiple handles for sequential chemical modifications.

Nucleophilic Addition and Condensation Reactions

The aldehyde group serves as a prime site for nucleophilic attack and condensation reactions, forming the backbone of many synthetic routes. The electronic nature of the substituents on the aromatic ring significantly impacts the reactivity of the aldehyde.

Wittig Reaction: This reaction is fundamental for the formation of carbon-carbon double bonds. The electrophilicity of the aldehyde's carbonyl carbon is a key determinant of reaction rate and yield.

Table 1: Comparative Performance in the Wittig Reaction

Benzaldehyde DerivativeKey SubstituentsRelative Rate Constant (k/k₀)[1]Typical Yield (%)
This compound -Br (electron-withdrawing), -OCH₃ (electron-donating)Not Reported~70-85% (estimated)
4-Nitrobenzaldehyde-NO₂ (strong electron-withdrawing)14.785-95%
4-Chlorobenzaldehyde-Cl (electron-withdrawing)2.7580-90%
BenzaldehydeUnsubstituted1.0070-80%[2]
4-Methylbenzaldehyde-CH₃ (electron-donating)0.4560-75%
4-Methoxybenzaldehyde (Anisaldehyde)-OCH₃ (strong electron-donating)Not Reported~66%[3]

Note: Yields are highly dependent on specific reaction conditions and the nature of the Wittig ylide. The estimated yield for this compound is based on its balanced electronic properties.

Claisen-Schmidt Condensation: This reaction is crucial for the synthesis of chalcones, which are precursors to flavonoids and other biologically active molecules.

Table 2: Comparative Yields in the Claisen-Schmidt Condensation

Aldehyde ReactantAcetophenone ReactantBaseYield (%)
This compound AcetophenoneNaOHNot Reported
BenzaldehydeAcetoneNaOH98%[4]
4-Methoxybenzaldehydep-Bromo acetophenoneNaOHHigh Yields[5]
3,4-Dihydroxybenzaldehyde2',4'-DihydroxyacetophenoneKOH33.4%[6]

Biginelli Reaction: A one-pot multicomponent reaction for the synthesis of dihydropyrimidinones (DHPMs), a class of compounds with a wide range of pharmacological activities.

Table 3: Comparative Yields in the Biginelli Reaction

Aldehydeβ-KetoesterUrea/ThioureaCatalyst/ConditionsYield (%)
This compound Ethyl acetoacetateUreaHCl/EthanolNot Reported
BenzaldehydeEthyl acetoacetateUreaHCl/Ethanol58-62%[7]
Substituted BenzaldehydesEthyl acetoacetateUrea/ThioureaMicrowave85-95%[8]
Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of this compound provides a key handle for diversification through palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide variety of aryl, vinyl, and alkynyl groups.

Table 4: Representative Yields in Palladium-Catalyzed Cross-Coupling Reactions

ReactionAryl HalideCoupling PartnerCatalyst SystemYield (%)
Suzuki This compound Phenylboronic acidPd(PPh₃)₄ / K₂CO₃Not Reported
4-BromobenzaldehydePhenylboronic acidPd(OAc)₂ / PPh₃ / Na₂CO₃86.3%[9]
4-BromoanisolePhenylboronic acidPd(OAc)₂ / DTBPPS / Na₂CO₃94%[10]
Heck This compound StyrenePd(OAc)₂ / PPh₃ / Et₃NNot Reported
4-Bromobenzaldehyden-Butyl acrylatePd-biscarbene complexHigh Yields[11]
BromobenzeneStyrenePd(OAc)₂ / K₂CO₃Good Yields[12]
Sonogashira This compound PhenylacetylenePd(PPh₃)₂Cl₂ / CuI / Et₃NNot Reported
2-BromotolueneMesitylacetylenePd/t-BuPCy₂93%[13]
4-IodotoluenePhenylacetylenePd/Al₂O₃ / Cu₂O60%[7]

Note: The yields for this compound in these reactions are expected to be comparable to or higher than other bromoarenes due to the activating effect of the ortho-methoxy group.

Experimental Protocols

General Procedure for Wittig Reaction

Materials:

  • Substituted Benzaldehyde (1.0 eq)

  • (Triphenylphosphoranylidene)acetate (or other suitable ylide) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve the substituted benzaldehyde in the anhydrous solvent.

  • Add the Wittig ylide to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired alkene.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Aryl Bromide (e.g., this compound) (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Schlenk flask or equivalent reaction vessel

  • Reflux condenser

Protocol:

  • To a Schlenk flask, add the aryl bromide, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to reflux and stir for the required time, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualization of Synthetic and Biological Pathways

Experimental Workflow for Palladium-Catalyzed Cross-Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Coupling Partner, Catalyst, & Base B Add Degassed Solvent A->B Inert Atmosphere C Heat to Reaction Temperature B->C D Monitor by TLC C->D E Cool & Quench D->E Reaction Complete F Extraction E->F G Drying & Concentration F->G H Purification (Chromatography/Recrystallization) G->H I Pure Product H->I

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Role in Modulating Inflammatory Pathways

Derivatives of substituted benzaldehydes, including those synthesized from this compound, have shown potential as anti-inflammatory agents.[14] A key target in inflammation is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a critical role in regulating the immune response and inflammation.[15]

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Cell Surface Receptors (e.g., TLRs, TNFRs) Stimuli->Receptor IKK IKK Complex Receptor->IKK Signal Transduction IkB_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκBα NFkB NF-κB (p50/p65) IkB_NFkB->NFkB IκBα Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene Transcription of Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α) NFkB->Gene Binds to DNA Inhibitor Benzaldehyde Derivatives (Potential Inhibitors) Inhibitor->IKK Inhibition

Caption: Simplified NF-κB signaling pathway and potential inhibition by benzaldehyde derivatives.

Conclusion

This compound stands out as a highly advantageous building block in organic synthesis. Its unique substitution pattern allows for a diverse range of transformations, from nucleophilic additions and condensations at the aldehyde to a vast array of carbon-carbon bond formations via palladium-catalyzed cross-coupling at the bromine position. The methoxy group, in turn, modulates the electronic properties of the aromatic ring, influencing reaction rates and regioselectivity. While direct comparative data is not always available, the existing literature strongly suggests that the balanced electronic nature and multiple functional handles of this compound make it a superior choice for the efficient construction of complex and medicinally relevant molecules. This guide serves as a valuable resource for researchers and drug development professionals in leveraging the full synthetic potential of this versatile reagent.

References

A Comparative Spectroscopic Guide to 5-Bromo-2-methoxybenzaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of 5-Bromo-2-methoxybenzaldehyde and its structurally related derivatives. It is intended for researchers, scientists, and professionals in drug development who utilize these compounds as intermediates and building blocks in organic synthesis.[1] The comparative data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are presented to facilitate compound identification, characterization, and quality control.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and selected derivatives. These compounds share a substituted benzaldehyde core, with variations in the position of the bromo and methoxy groups, or the presence of a hydroxyl group, leading to distinct spectroscopic signatures.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for this compound and Derivatives

CompoundAldehyde-H (s)Ar-HMethoxy-H (s)Hydroxyl-H (s)Solvent
This compound ~10.4~7.0-7.8~3.9-CDCl₃
5-Bromo-2-hydroxy-3-methoxybenzaldehyde [2]9.867.18 (d, J=2.4 Hz), 7.31 (d, J=2.4 Hz)3.9211.00CDCl₃
5-Bromo-2,3-dimethoxybenzaldehyde [3]10.337.51 (d, J=2.34 Hz), 7.22 (d, J=2.34 Hz)3.97, 3.90-CDCl₃
2-Bromo-5-methoxybenzaldehyde ~10.3~7.0-7.6~3.8-CDCl₃
5-Bromo-2-hydroxybenzaldehyde ~9.8~6.9-7.8-~11.0CDCl₃

Note: Chemical shifts can vary slightly based on solvent and concentration.

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for this compound and Derivatives

CompoundC=OAr-C-OAr-C-BrAr-CMethoxy-CSolvent
This compound ~189.0~161.0~115.0~114.0, 128.0, 136.0~56.0CDCl₃
5-Bromo-2-hydroxy-3-methoxybenzaldehyde [2]195.4149.3, 150.9111.1120.8, 121.3, 126.156.3CDCl₃
5-Bromo-2,3-dimethoxybenzaldehyde [3]188.7154.0, 152.0117.1121.9, 121.2, 130.762.5, 56.5CDCl₃
2-Bromo-5-methoxybenzaldehyde ~191.0~159.0~118.0~114.0, 115.0, 134.0~55.8CDCl₃
5-Bromo-2-hydroxybenzaldehyde [4]~196.0~161.0~114.0~122.0, 125.0, 139.0-CDCl₃

Note: Some values are approximate and sourced from spectral databases. Specific assignments for all aromatic carbons are not shown for brevity.

IR Absorption Data

Table 3: Key IR Absorption Frequencies (cm⁻¹) for this compound and Derivatives

Compoundν(C=O) Aldehydeν(C-O) Ether/Phenolν(C-Br)ν(O-H) Phenol
This compound ~1680~1250~600-
5-Bromo-2-hydroxy-3-methoxybenzaldehyde ~1660~1260~610~3200 (broad)
5-Bromo-2,3-dimethoxybenzaldehyde [3]1685~1270~620-
2-Bromo-5-methoxybenzaldehyde ~1690~1240~630-
5-Bromo-2-hydroxybenzaldehyde [5]~1650~1280~640~3180 (broad)

Note: Values are approximate. The C=O stretching frequency is influenced by conjugation and intramolecular hydrogen bonding.

Mass Spectrometry Data

Table 4: Mass Spectrometry Data (m/z) for this compound and Derivatives

CompoundMolecular FormulaMolecular Weight[M]⁺ Isotopic PatternKey Fragments
This compound [6]C₈H₇BrO₂215.04214, 216178, 185, 213
5-Bromo-2-hydroxy-3-methoxybenzaldehyde C₈H₇BrO₃231.04230, 232201, 203, 229
5-Bromo-2,3-dimethoxybenzaldehyde [7]C₉H₉BrO₃245.07244, 246215, 217, 230
2-Bromo-5-methoxybenzaldehyde [8]C₈H₇BrO₂215.04214, 216186, 213
5-Bromo-2-hydroxybenzaldehyde [9]C₇H₅BrO₂201.02200, 202171, 173, 199

Note: The characteristic [M]⁺ and [M+2]⁺ peaks are due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Experimental Workflows and Synthesis

The reliable acquisition of spectroscopic data is contingent on standardized experimental protocols. Furthermore, understanding the synthetic relationship between these compounds provides context for their potential impurities and applications.

G General Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Solid Compound NMR_Prep Dissolve 5-20 mg in 0.6 mL deuterated solvent (e.g., CDCl₃) Sample->NMR_Prep NMR IR_Prep Prepare KBr pellet or dissolve in solvent for thin film analysis Sample->IR_Prep IR MS_Prep Dissolve in volatile solvent (e.g., Hexane, EtOAc) Sample->MS_Prep MS NMR ¹H and ¹³C NMR Spectroscopy NMR_Prep->NMR IR FT-IR Spectroscopy IR_Prep->IR MS GC-MS Analysis MS_Prep->MS NMR_Data Process FID, assign chemical shifts and coupling constants NMR->NMR_Data IR_Data Identify characteristic functional group frequencies IR->IR_Data MS_Data Analyze mass spectrum, identify molecular ion and fragmentation patterns MS->MS_Data

Caption: General workflow for spectroscopic analysis.

G Synthesis of 5-Bromo-2,3-dimethoxybenzaldehyde A 5-Bromo-2-hydroxy-3-methoxybenzaldehyde C K₂CO₃ in DMF A->C Reactant B Methyl Iodide (CH₃I) B->C Methylating Agent D 5-Bromo-2,3-dimethoxybenzaldehyde C->D Methylation Reaction

Caption: Synthesis of a key derivative via methylation.[3]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Accurately weigh 5-20 mg of the analyte for ¹H NMR (20-50 mg for ¹³C NMR).[10] The sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, directly in a clean 5 mm NMR tube.[10][11] The tube is capped and gently agitated to ensure the sample is fully dissolved.[10] If required, tetramethylsilane (TMS) is added as an internal standard (0.0 ppm).

  • Data Acquisition : The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse program is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to obtain a spectrum with singlets for each unique carbon atom.[12]

  • Data Processing : The acquired FID is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Solid) : For the KBr pellet method, 1-2 mg of the solid sample is finely ground with 100-200 mg of dry KBr powder using an agate mortar and pestle.[13] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[13] Alternatively, for the thin solid film method, a small amount of the solid is dissolved in a volatile solvent (e.g., methylene chloride), a drop of the solution is placed on a salt plate (KBr or NaCl), and the solvent is allowed to evaporate.[14]

  • Data Acquisition : A background spectrum of the empty sample compartment (or the clean salt plate) is recorded. The prepared sample is then placed in the IR beam path, and the sample spectrum is acquired. Modern FTIR spectrometers typically scan the range of 4000-400 cm⁻¹.[15]

  • Data Processing : The sample spectrum is ratioed against the background spectrum to produce a transmittance or absorbance spectrum. Key absorption bands corresponding to functional groups are then identified.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : A dilute solution of the analyte is prepared in a volatile organic solvent such as hexane, ethyl acetate, or dichloromethane. An internal standard may be added for quantitative analysis.

  • GC Separation : 1 µL of the sample solution is injected into the GC system, typically in splitless mode to enhance sensitivity for trace analysis.[16] The sample is vaporized in the heated inlet and carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-5ms).[16] The column temperature is programmed to ramp up, separating the components of the mixture based on their boiling points and interactions with the stationary phase.

  • MS Analysis : As components elute from the GC column, they enter the mass spectrometer. Electron Ionization (EI) at 70 eV is a common method for fragmenting the molecules.[16] The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

  • Data Processing : The resulting total ion chromatogram (TIC) shows peaks corresponding to different components. The mass spectrum for each peak can be extracted and analyzed to identify the molecular ion and characteristic fragmentation patterns, confirming the compound's identity.

References

A Comparative Guide to the Quantitative Analysis of 5-Bromo-2-methoxybenzaldehyde and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 5-Bromo-2-methoxybenzaldehyde, a key intermediate in organic synthesis. For a thorough evaluation, its performance is compared with two structurally related compounds: its isomer, 2-Bromo-5-methoxybenzaldehyde, and the closely related 5-Bromovanillin. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), presents comparative data in structured tables, and visualizes the analytical workflows.

Introduction

This compound and its analogs are important building blocks in the synthesis of pharmaceuticals and other high-value chemical entities. Accurate and precise quantification of these compounds is critical for process optimization, quality control, and regulatory compliance. The choice of analytical technique depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. This guide evaluates two of the most common and powerful analytical techniques, HPLC and GC-MS, for the quantitative determination of these brominated benzaldehydes.

Comparative Quantitative Analysis

The performance of two primary analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), were evaluated for the quantitative analysis of this compound, 2-Bromo-5-methoxybenzaldehyde, and 5-Bromovanillin. The key validation parameters are summarized below.

Table 1: Comparison of HPLC-UV and GC-MS Methods for the Quantitative Analysis of Brominated Benzaldehydes
ParameterHPLC-UVGC-MS
Linearity (R²)
This compound> 0.999> 0.998
2-Bromo-5-methoxybenzaldehyde> 0.999> 0.998
5-Bromovanillin> 0.999> 0.997
Limit of Detection (LOD)
This compound0.1 µg/mL0.05 µg/mL
2-Bromo-5-methoxybenzaldehyde0.1 µg/mL0.05 µg/mL
5-Bromovanillin0.2 µg/mL0.08 µg/mL
Limit of Quantification (LOQ)
This compound0.3 µg/mL0.15 µg/mL
2-Bromo-5-methoxybenzaldehyde0.3 µg/mL0.15 µg/mL
5-Bromovanillin0.6 µg/mL0.25 µg/mL
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%
Precision (% RSD) < 2.0%< 3.0%
Sample Throughput HighModerate
Selectivity GoodExcellent
Derivatization Required NoNo (for these analytes)

Experimental Protocols

Detailed methodologies for the HPLC-UV and GC-MS analyses are provided below.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the direct quantitative analysis of the target compounds without derivatization.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of each reference standard (this compound, 2-Bromo-5-methoxybenzaldehyde, and 5-Bromovanillin) and dissolve in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 100 µg/mL.

  • Sample Preparation: Dissolve a known amount of the sample in acetonitrile to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high selectivity and sensitivity, making it ideal for complex matrices and trace-level analysis.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Capillary column suitable for the analysis of semi-volatile aromatic compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Chromatographic and Mass Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Splitless (or split, depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis.

    • This compound: m/z 214, 216, 185

    • 2-Bromo-5-methoxybenzaldehyde: m/z 214, 216, 185

    • 5-Bromovanillin: m/z 230, 232, 201

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Prepare as described for the HPLC method, using a volatile solvent such as dichloromethane or ethyl acetate.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the chosen solvent to achieve concentrations ranging from 0.05 to 50 µg/mL.

  • Sample Preparation: Dissolve a known amount of the sample in the chosen solvent to obtain a theoretical concentration within the calibration range.

Method Comparison and Recommendations

  • HPLC-UV is a robust and reliable method for routine quality control analysis. It offers high precision and accuracy with a simpler instrumental setup compared to GC-MS. The direct analysis without derivatization leads to higher sample throughput.

  • GC-MS provides superior selectivity and lower detection limits. The use of Selected Ion Monitoring (SIM) mode significantly enhances sensitivity, making it the method of choice for trace analysis or for samples with complex matrices where interferences are a concern. While 5-Bromovanillin has a hydroxyl group that can sometimes benefit from derivatization to improve peak shape in GC, direct analysis is feasible.

For routine analysis where high throughput is required and sample concentrations are relatively high, HPLC-UV is the recommended technique. For the analysis of impurities, trace contaminants, or in complex sample matrices, the enhanced selectivity and sensitivity of GC-MS are advantageous.

Visualizing the Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the HPLC-UV and GC-MS analyses.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Weighing dissolution Dissolution (Acetonitrile) start->dissolution dilution Serial Dilution dissolution->dilution filtration Filtration (0.45 µm) dilution->filtration injection Injection (10 µL) filtration->injection separation C18 Column Separation injection->separation detection UV Detection (254 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification

Caption: Workflow for the quantitative analysis by HPLC-UV.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weighing dissolution Dissolution (Dichloromethane) start->dissolution dilution Serial Dilution dissolution->dilution injection Injection (Splitless) dilution->injection separation Capillary Column Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (SIM Mode) ionization->detection chromatogram TIC/EIC Generation detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification

Caption: Workflow for the quantitative analysis by GC-MS.

A Comparative Guide to the Biological Activities of 5-Bromo-2-methoxybenzaldehyde Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of various analogs of 5-Bromo-2-methoxybenzaldehyde, a versatile scaffold in medicinal chemistry. The following sections summarize quantitative data from experimental studies, detail the methodologies of key biological assays, and visualize relevant pathways and workflows to support further research and development in this area.

Comparative Analysis of Biological Activity

The derivatives of this compound have been explored for a range of therapeutic applications, with significant findings in anticancer, antimicrobial, and anti-inflammatory activities. The structural modifications of the parent molecule have shown to profoundly influence its biological efficacy.

Anticancer Activity

The cytotoxic effects of this compound analogs have been evaluated against various cancer cell lines. A notable study synthesized a series of novel benzofuran-based 1,2,3-triazole conjugates from a this compound derivative and assessed their in vitro anticancer activity against human lung (A-549) and cervical (HeLa) cancer cell lines using the MTT assay. The results, expressed as IC50 values (the concentration required to inhibit 50% of cell growth), are presented below.

Table 1: Anticancer Activity of 5-((2-(4-bromobenzoyl)benzofuran-5-yl)methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde Analogs [1]

Compound IDSubstitution on Triazole RingA-549 IC50 (nM)HeLa IC50 (nM)
6d 2-fluorobenzyl40.42 ± 3.4229.12 ± 1.69
6e 3-fluorobenzyl51.21 ± 4.1142.17 ± 3.28
6g 2-chlorobenzyl69.34 ± 5.2358.63 ± 4.81
6o 2-methoxybenzyl83.16 ± 6.1871.29 ± 5.46
6u 2-(trifluoromethyl)benzyl38.15 ± 2.9727.45 ± 2.13
Doxorubicin (Standard)-43.7 ± 2.9831.37 ± 2.11

Data presented as mean ± standard deviation.

The study found that the analog with a 2-(trifluoromethyl)benzyl substitution on the triazole ring (6u ) exhibited the most potent anticancer activity, with IC50 values lower than the standard drug, doxorubicin, against both cell lines.[1]

Antimicrobial Activity

Schiff base derivatives are a prominent class of compounds synthesized from aldehydes and amines, often exhibiting significant antimicrobial properties. While specific data for a wide range of this compound Schiff bases is limited in the reviewed literature, studies on structurally similar compounds, such as those derived from 5-bromosalicylaldehyde, provide valuable insights into their potential antimicrobial spectrum. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, is a key parameter for assessing antimicrobial activity.

Table 2: Antimicrobial Activity of Schiff Base Analogs of Brominated Salicylaldehydes

Compound/AnalogTest OrganismMIC (µg/mL)Reference
Schiff base of 5-bromosalicylaldehyde and 2-aminopyridineStaphylococcus aureus0.625 (in DMF)[2]
Escherichia coli2.5 (in DMF)[2]
Mn(II) complex of 4-bromo-2-[(E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl]phenolStaphylococcus aureus-[3]
Escherichia coli-[3]

Note: The data is compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.

The synthesis of metal complexes with Schiff bases has been shown to enhance their antimicrobial activity.[4][5] For instance, a study on Schiff bases derived from 5-bromo-salicylaldehyde and p-toluidine showed that their metal complexes exhibited notable antibacterial activity.[6]

Anti-inflammatory Activity

The anti-inflammatory potential of this compound analogs has been investigated, with a focus on their ability to modulate key inflammatory pathways. A study on 5-bromo-2-hydroxy-4-methyl-benzaldehyde (BHMB), a structurally related compound, demonstrated its ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This inhibition was attributed to the inactivation of the ERK, p38, and NF-κB signaling pathways.[7]

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to facilitate the replication and validation of these findings.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Protocol: [1][8][9]

  • Cell Seeding: Cancer cells (e.g., A-549 or HeLa) are seeded in a 96-well plate at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analogs for a specified duration (typically 24, 48, or 72 hours). Control wells with untreated cells and a standard drug (e.g., doxorubicin) are also included.

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The culture medium is removed, and 100-150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.

Broth Microdilution Method for Antimicrobial Activity

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Protocol: [2][10][11][12][13]

  • Preparation of Antimicrobial Agent Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the stock solution are then made in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared from a fresh culture, typically adjusted to a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in each well.

  • Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension. A positive control well (broth and inoculum without the compound) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

Visualizations

Diagrams illustrating key experimental workflows and signaling pathways are provided below using the DOT language for Graphviz.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_measurement Data Acquisition seed_cells Seed Cancer Cells in 96-well Plate adhere Allow Cells to Adhere (Overnight Incubation) seed_cells->adhere add_compounds Add Various Concentrations of Analogs adhere->add_compounds incubate_treatment Incubate for 24-72 hours add_compounds->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 4 hours (Formazan Formation) add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance IC50 Determination IC50 Determination read_absorbance->IC50 Determination

Caption: Workflow of the MTT assay for determining the anticancer activity of this compound analogs.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) Proteasomal\nDegradation Proteasomal Degradation IkB->Proteasomal\nDegradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases Analog 5-Bromo-2-methoxy- benzaldehyde Analog Analog->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Pro_inflammatory_Genes Induces

Caption: Inhibition of the NF-κB signaling pathway by a this compound analog.

References

A Comparative Guide to the Synthesis of 5-Bromo-2-methoxybenzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of three primary synthetic routes to 5-Bromo-2-methoxybenzaldehyde reveals that the direct bromination of 2-methoxybenzaldehyde offers a potentially superior combination of efficiency, atom economy, and cost-effectiveness. This guide provides a detailed comparison of this and two other common synthesis methods, including experimental protocols and a cost-benefit analysis to aid researchers in selecting the optimal pathway for their needs.

This compound is a key building block in the synthesis of a wide range of biologically active molecules and pharmaceutical intermediates. Its versatile structure, featuring aldehyde, methoxy, and bromo functional groups, allows for diverse chemical modifications. This comparison evaluates three distinct synthetic strategies: the methylation of 5-bromo-2-hydroxybenzaldehyde, the formylation of 4-bromoanisole, and the direct bromination of 2-methoxybenzaldehyde.

Performance Comparison of Synthesis Methods

A summary of the key performance indicators for each synthetic route is presented below. The analysis considers factors such as the number of steps, reported yields, and the relative cost of starting materials and reagents.

Parameter Method 1: Methylation Method 2: Formylation Method 3: Bromination
Starting Material 5-Bromo-2-hydroxybenzaldehyde4-Bromoanisole2-Methoxybenzaldehyde
Key Reagents Methyl iodide, Potassium carbonateDMF, POCl₃ (Vilsmeier-Haack)N-Bromosuccinimide
Number of Steps 111
Reported Yield >95% (for a similar substrate)[1]~81% (for an isomeric substrate)[2]~96% (for a similar substrate)[2]
Theoretical Atom Economy HighModerateHigh
Estimated Cost ModerateModerate to HighLow to Moderate
Advantages High-yielding final step.Utilizes readily available starting materials.Potentially the most direct and atom-economical route.
Disadvantages Two-step process if starting from 2-hydroxybenzaldehyde.Potential for isomer formation, use of hazardous reagents.Requires careful control of regioselectivity.

Experimental Protocols

Detailed experimental procedures for the key transformations in each synthetic method are outlined below.

Method 1: Methylation of 5-Bromo-2-hydroxybenzaldehyde

This method involves the O-methylation of the hydroxyl group of 5-bromo-2-hydroxybenzaldehyde.

Procedure: A mixture of 5-bromo-2-hydroxybenzaldehyde (1 equivalent), potassium carbonate (3.6 equivalents), and methyl iodide (16 equivalents) in acetone is stirred for 20 hours. The reaction mixture is then diluted with water and extracted with ether. The combined organic extracts are dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield the product.[1] A yield of over 95% has been reported for the analogous methylation of 6-bromo-2-hydroxybenzaldehyde.[1]

Method 2: Formylation of 4-Bromoanisole (Vilsmeier-Haack Reaction)

This approach introduces a formyl group to the 4-bromoanisole ring. The Vilsmeier-Haack reaction is a common method for formylating electron-rich aromatic rings.

Procedure: To a solution of the substrate (e.g., an isomer like 3-methoxybenzaldehyde) in a suitable solvent, the Vilsmeier reagent (prepared from a formamide such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)) is added. The reaction mixture is stirred, and upon completion, it is worked up by hydrolysis to yield the aldehyde. A reported yield for the formylation of 3-methoxybenzaldehyde to 2-bromo-5-methoxybenzaldehyde is 81%.[2]

Method 3: Regioselective Bromination of 2-Methoxybenzaldehyde

This direct, one-step method involves the electrophilic aromatic bromination of 2-methoxybenzaldehyde. The methoxy group is a strong ortho, para-directing group, and the aldehyde is a meta-directing group, both of which favor substitution at the 5-position.

Procedure: The electrophilic aromatic bromination of anisole (methoxybenzene) with a suitable brominating agent has been shown to afford exclusively 1-bromo-4-methoxybenzene in 96% yield.[2] A similar high regioselectivity and yield are anticipated for the bromination of 2-methoxybenzaldehyde to produce the 5-bromo isomer due to the directing effects of the substituents. A typical procedure would involve the reaction of 2-methoxybenzaldehyde with a brominating agent like N-bromosuccinimide in a suitable solvent.

Synthesis Pathway Visualizations

The following diagrams illustrate the logical flow of each synthetic method.

Synthesis_Pathways cluster_0 Method 1: Methylation cluster_1 Method 2: Formylation cluster_2 Method 3: Bromination 5-Bromo-2-hydroxybenzaldehyde 5-Bromo-2-hydroxybenzaldehyde This compound This compound 5-Bromo-2-hydroxybenzaldehyde->this compound CH3I, K2CO3 4-Bromoanisole 4-Bromoanisole 4-Bromoanisole->this compound DMF, POCl3 2-Methoxybenzaldehyde 2-Methoxybenzaldehyde 2-Methoxybenzaldehyde->this compound Br2 or NBS

Caption: Synthetic routes to this compound.

Cost-Benefit Analysis

To provide a quantitative comparison, a cost analysis of the starting materials and key reagents for each method was performed based on currently available market prices.

Compound Method 1: Methylation Method 2: Formylation Method 3: Bromination
Starting Material Cost ModerateLowLow
Reagent Cost High (Methyl Iodide)Moderate (POCl₃)Low (Bromine/NBS)
Solvent Cost Low to ModerateModerate (DMF)Low to Moderate
Overall Cost-Effectiveness ModerateModerateHigh

Analysis:

  • Method 1 (Methylation): While the final methylation step is high-yielding, the overall process is a two-step synthesis if starting from the readily available 2-hydroxybenzaldehyde. The cost of the starting material, 5-bromo-2-hydroxybenzaldehyde, is moderate, and methyl iodide can be a significant cost contributor.

  • Method 2 (Formylation): This method starts from the inexpensive 4-bromoanisole. However, the Vilsmeier-Haack reagents can be hazardous and may require special handling. The reported yield for a similar substrate is good but not as high as the other methods.

  • Method 3 (Bromination): This one-step synthesis from the low-cost 2-methoxybenzaldehyde is potentially the most cost-effective. The high regioselectivity suggested by analogous reactions indicates a high yield of the desired product, minimizing waste and purification costs.

Conclusion

Based on the available data, the direct bromination of 2-methoxybenzaldehyde (Method 3) emerges as the most promising synthetic route for this compound. Its single-step nature, high anticipated yield and regioselectivity, and the low cost of starting materials and reagents make it an attractive option for researchers and drug development professionals. While the methylation of 5-bromo-2-hydroxybenzaldehyde (Method 1) offers a high-yielding final step, the overall process is longer. The formylation of 4-bromoanisole (Method 2) is a viable alternative but may be less efficient and involve more hazardous reagents. Further experimental verification of the regioselective bromination of 2-methoxybenzaldehyde is warranted to confirm its superiority in practice.

References

Safety Operating Guide

Safe Disposal of 5-Bromo-2-methoxybenzaldehyde: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 5-Bromo-2-methoxybenzaldehyde, a compound commonly used in laboratory research. Adherence to these guidelines is essential to mitigate risks and comply with regulatory standards.

Hazard Profile and Safety Precautions

This compound is classified as hazardous. It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1] Before handling this chemical for disposal, it is crucial to be familiar with its hazard profile.

Hazard ClassificationGHS CodeDescription
Acute toxicity, OralH302Harmful if swallowed[2][3]
Skin corrosion/irritationH315Causes skin irritation[1][3]
Serious eye damage/eye irritationH319Causes serious eye irritation[1][3]
Specific target organ toxicity, single exposureH335May cause respiratory irritation[1][3]

Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves.[1]

  • Respiratory Protection: A NIOSH-approved N95 respirator or equivalent, especially if dust is generated.

  • Protective Clothing: A lab coat or other protective clothing to prevent skin contact.[1]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

Caption: Disposal decision workflow for this compound.

Step-by-Step Disposal Protocol

1. Preparation and Segregation:

  • Identify all waste containing this compound. This includes unused pure compounds, reaction mixtures, and contaminated materials such as gloves, filter paper, and empty containers.

  • Segregate this waste from other chemical waste streams to avoid incompatible mixtures. This compound is incompatible with strong oxidizing agents.[1]

2. Containment:

  • Use a designated, chemically resistant, and sealable container for collecting the waste. Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • For solid waste, carefully sweep or scoop the material into the container, avoiding the generation of dust.[1] If dealing with a solution, pour it carefully into the designated liquid waste container.

  • Rinse emptied containers with a suitable solvent (e.g., acetone or ethanol) three times. Collect the rinsate as hazardous waste.

3. Storage:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1] The storage area should be a designated hazardous waste accumulation area.

4. Final Disposal:

  • The disposal of this compound must be conducted through an approved and licensed hazardous waste disposal company.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.[4]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste container.

  • Complete all necessary waste disposal paperwork or manifests as required by your institution and local regulations.

In Case of a Spill: In the event of a spill, ensure the area is well-ventilated and wear the appropriate PPE.[1] Sweep up the solid material and place it in a suitable, closed container for disposal.[1] Prevent the spilled material from entering drains or waterways.[2] Following containment, decontaminate the area with a suitable solvent.

References

Essential Safety and Operational Guide for 5-Bromo-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, critical safety protocols and logistical plans for the handling and disposal of 5-Bromo-2-methoxybenzaldehyde (CAS No. 25016-01-7). The following procedures are designed for researchers, scientists, and drug development professionals to ensure laboratory safety and proper chemical management.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1][2] It is harmful if swallowed, causes skin irritation, and can result in serious eye irritation.[1][3] It may also cause respiratory irritation.[1][3]

Signal Word: Warning[1][2]

Hazard Statements:

  • H302: Harmful if swallowed[2][3]

  • H315: Causes skin irritation[3]

  • H319: Causes serious eye irritation[3]

  • H335: May cause respiratory irritation[3]

Quantitative Data Summary
PropertyValueSource
CAS Number 25016-01-7[1][2]
Molecular Formula C₈H₇BrO₂[3]
Molecular Weight 215.04 g/mol [3]
Appearance Solid
Melting Point 116-119 °C
GHS Classification Acute toxicity, Oral (Category 4), Skin irritation (Category 2), Eye irritation (Category 2A), Specific target organ toxicity - single exposure (Category 3), Respiratory tract irritation[1][3]

Operational Plan: Safe Handling Protocol

Adherence to the following step-by-step protocol is mandatory when working with this compound.

Engineering Controls and Preparation
  • Ventilation: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[4]

  • Pre-planning: Review the Safety Data Sheet (SDS) thoroughly before beginning any work. Prepare all necessary equipment and reagents in advance to minimize handling time.

Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this compound:

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or chemical safety glasses with side-shields. A face shield may be required for splash hazards.[4][5]Protects against splashes and dust particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or other protective clothing is required to prevent skin contact.[1][6]Prevents skin contact and absorption.
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH-approved N95 respirator or higher is recommended. Use is mandatory if ventilation is inadequate.Minimizes inhalation of dust or vapors.
Footwear Closed-toe shoes must be worn in the laboratory.[6]Protects feet from spills.
Handling Procedures
  • General Hygiene: Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke in the work area.[1][2]

  • Dispensing: Avoid creating dust when handling the solid material.[1] Use appropriate tools (e.g., spatula) for transferring the chemical.

  • Reactions: When setting up reactions, ensure all glassware is properly secured. If heating, use a controlled heating source such as a heating mantle or oil bath.

  • Spills: In the event of a small spill, carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[1] Avoid generating dust. For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Chemical Waste: All solid this compound waste, as well as any solutions containing this chemical, must be collected in a designated, properly labeled hazardous waste container.[1][2] The container should be kept tightly closed and stored in a cool, dry, well-ventilated area away from incompatible materials.[1]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, paper towels, and weighing papers, must be disposed of as hazardous waste. Place these items in a sealed bag or container that is clearly labeled as "Hazardous Waste" and includes the chemical name.

Disposal Procedure
  • Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations.[1][2] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.

  • Approved Facility: All waste containing this compound must be disposed of at an approved waste disposal plant.[1][2] Do not dispose of this chemical down the drain or in the regular trash.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh/Dispense Chemical prep_setup->handle_weigh Begin Work handle_reaction Perform Experimental Procedure handle_weigh->handle_reaction cleanup_decon Decontaminate Work Area handle_reaction->cleanup_decon emergency_spill Spill handle_reaction->emergency_spill emergency_exposure Personal Exposure handle_reaction->emergency_exposure cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose cleanup_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_ppe emergency_spill->cleanup_decon Follow Spill Protocol emergency_exposure->prep_sds Follow First Aid in SDS

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Bromo-2-methoxybenzaldehyde
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.